Product packaging for Boc-N-ME-phg-OH(Cat. No.:CAS No. 30925-11-2)

Boc-N-ME-phg-OH

Cat. No.: B558268
CAS No.: 30925-11-2
M. Wt: 265,31 g/mole
InChI Key: COABPHLHHQAKPL-NSHDSACASA-N
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Description

Boc-N-ME-phg-OH, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265,31 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B558268 Boc-N-ME-phg-OH CAS No. 30925-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COABPHLHHQAKPL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426681
Record name BOC-N-ME-PHG-OH
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30925-11-2
Record name BOC-N-ME-PHG-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-L-phenylglycine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-Me-phg-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, commonly known as Boc-N-Me-phg-OH, is a specialized N-methylated and N-Boc protected non-proteinogenic amino acid derivative. Its unique structure, featuring a phenylglycine core with a methyl group on the alpha-amino group, makes it a valuable building block in peptide synthesis and drug discovery. The incorporation of N-methylated amino acids into peptides is a key strategy for enhancing therapeutic properties such as proteolytic stability, membrane permeability, and conformational rigidity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile reagent in organic synthesis. The presence of the N-methyl group introduces conformational constraints and removes the hydrogen bond donor capability of the amide bond it forms within a peptide, which can significantly influence the biological activity and pharmacokinetic properties of the resulting peptide.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid[1]
Synonyms Boc-N-methyl-L-phenylglycine, Boc-N-Me-L-Phg-OH, Boc-α-phenyl-L-sarcosine
CAS Number 30925-11-2 (L-form)
Molecular Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.31 g/mol [1]
Appearance White to off-white powder
Melting Point 115-121 °C (DL-form)
Optical Rotation [α]D²⁵ = +253 ± 2° (c=1 in MeOH) (L-form)
Solubility Soluble in common organic solvents like DMF and DCM; insoluble in water.[2]

Synthesis and Purification

The synthesis of this compound can be achieved through the N-methylation of the parent amino acid, Boc-Phg-OH. A general and effective method involves the use of a strong base and a methylating agent.

Experimental Protocol: N-Methylation of Boc-Phg-OH

This protocol is adapted from a general procedure for the N-methylation of Boc-protected amino acids and can be applied to the synthesis of this compound.[3]

Materials:

  • Boc-L-phenylglycine (Boc-Phg-OH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Isopropyl alcohol

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve Boc-Phg-OH (1 equivalent) in anhydrous THF.

  • Addition of Reagents: Add iodomethane (5-10 equivalents) to the solution. Cool the reaction mixture to 0 °C using an ice bath.

  • N-Methylation: Carefully add sodium hydride (5-10 equivalents) portion-wise to the cooled solution. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be slow to control the reaction rate.

  • Reaction Progression: After the complete addition of NaH, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding isopropyl alcohol dropwise until the bubbling ceases. Then, add water dropwise.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water and wash with diethyl ether to remove mineral oil and excess iodomethane. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: HPLC Purification

This protocol provides a general framework for the purification of Boc-protected amino acids.

Instrumentation:

  • Preparative HPLC system with a C18 column.

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

  • Chromatography: Inject the sample onto the equilibrated C18 column. Elute with a linear gradient of acetonitrile in water (e.g., 5% to 95% B over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

HPLC_Purification_Workflow A Crude this compound B Dissolve in Mobile Phase A->B C Inject onto Preparative C18 HPLC Column B->C D Elute with Acetonitrile/Water Gradient (0.1% TFA) C->D E Collect Fractions D->E F Analyze Fractions by Analytical HPLC E->F G Pool Pure Fractions F->G H Solvent Evaporation G->H I Purified this compound H->I

HPLC Purification Workflow for this compound

Applications in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce N-methylated phenylglycine residues into peptide sequences. This modification is known to confer several advantageous properties to the resulting peptides.

Advantages of Incorporating N-Methylated Amino Acids:
  • Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond more resistant to enzymatic cleavage and thus increasing the in vivo half-life of the peptide.[4]

  • Enhanced Membrane Permeability: N-methylation can improve the passive diffusion of peptides across cell membranes, including the blood-brain barrier, by reducing the number of hydrogen bond donors and increasing lipophilicity.[4]

  • Conformational Constraint: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, leading to a more defined conformation. This can enhance binding affinity and selectivity for a biological target.[4]

  • Modulation of Biological Activity: The conformational changes induced by N-methylation can convert a peptide agonist into an antagonist or vice versa.[4]

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of this compound into a peptide chain using Boc-SPPS chemistry.

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the resin in DCM.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin sequentially with DCM, isopropanol, and DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

  • Washing: Wash the resin with DMF.

  • Coupling:

    • Pre-activate this compound (2-4 equivalents) with a coupling reagent (e.g., HBTU) and DIEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time or double coupling may be necessary.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Cleavage: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA in the presence of scavengers.

  • Purification: Purify the crude peptide by preparative HPLC.

SPPS_Workflow cluster_cycle Single Amino Acid Coupling Cycle A Start with Resin-Bound Peptide B Boc Deprotection (TFA/DCM) A->B C Washing B->C D Neutralization (DIEA/DMF) C->D E Coupling of This compound D->E F Washing E->F G Repeat for next amino acid F->G H Final Cleavage (HF or TFMSA) F->H Final Cycle G->B Next Cycle I Crude Peptide H->I J HPLC Purification I->J K Purified Peptide J->K

Boc-SPPS Workflow for Incorporating this compound

Pharmacological Relevance

While specific biological activity data for this compound itself is limited, the broader class of phenylglycine derivatives has been investigated for their pharmacological effects, particularly as modulators of metabotropic glutamate receptors (mGluRs).[3] These receptors are involved in a variety of neurological processes, and their modulation is a target for the treatment of various central nervous system disorders.

The incorporation of N-methyl-phenylglycine into peptides can also be a strategy to develop novel therapeutics. For example, N-methyl-L-phenylglycine hydrochloride is used as a building block in the synthesis of molecules targeting neurological disorders such as depression and anxiety.[5]

Phenylglycine_Pharmacology cluster_target Potential Biological Target mGluR Metabotropic Glutamate Receptors (mGluRs) CNS Central Nervous System (Synaptic Transmission, Neuronal Excitability) mGluR->CNS Regulates Phg Phenylglycine Derivatives Modulation Modulate Activity Phg->Modulation Modulation->mGluR

Potential Pharmacological Role of Phenylglycine Derivatives

Analytical Characterization

The successful synthesis and purification of this compound and peptides containing this residue should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected FeaturesReference(s)
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the N-methyl group (singlet), the α-proton, and the aromatic protons of the phenyl group.[6] (for Boc-Phg-OH)
¹³C NMR Resonances for the Boc group carbons (~80 ppm for the quaternary carbon and ~28 ppm for the methyl carbons), the N-methyl carbon, the α-carbon, the carbonyl carbon, and the aromatic carbons.[7] (for similar compounds)
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to [M+H]⁺ at m/z 266.13 or [M+Na]⁺ at m/z 288.11.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its use in solid-phase peptide synthesis allows for the introduction of N-methylated phenylglycine residues, which can improve metabolic stability, cell permeability, and conformational rigidity. While specific quantitative biological data for this particular derivative is not widely available, the established benefits of N-methylation and the pharmacological relevance of the phenylglycine scaffold make this compound a compound of significant interest for researchers in drug discovery and development. The experimental protocols provided in this guide offer a solid foundation for the synthesis, purification, and application of this important amino acid derivative.

References

Unveiling the Molecular Identity of Boc-N-Me-phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the chemical structure and systematic nomenclature of N-tert-butoxycarbonyl-N-methyl-phenylglycine, a compound of interest in peptide synthesis and medicinal chemistry.

The chemical compound commonly abbreviated as Boc-N-Me-phg-OH is a protected amino acid derivative. Its structure and formal name are crucial for researchers in the fields of organic synthesis and drug development. This guide provides a concise overview of its key chemical identifiers.

Chemical Structure

The designation this compound describes a phenylglycine (phg) molecule that has been modified at its amino group. The structure consists of a central alpha-carbon bonded to a phenyl group, a carboxyl group (-COOH), and a nitrogen atom. This nitrogen atom is further substituted with two distinct groups:

  • Boc Group: A tert-butoxycarbonyl group, (CH₃)₃C-O-C(=O)-, which serves as a protecting group for the amine, enhancing stability and solubility. This is a common feature in peptide synthesis.[1]

  • Methyl Group: A methyl group (-CH₃) is also attached to the nitrogen atom, hence the "N-Me" designation.

The "-OH" suffix indicates the presence of a free carboxylic acid group. The phenylglycine core itself can exist as different stereoisomers (L, D, or a racemic DL mixture), which is an important consideration for its biological activity.[1][2]

IUPAC Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound clarifies the precise arrangement of its atoms. Depending on the stereochemistry of the alpha-carbon, the IUPAC name will vary. For the L-stereoisomer, the name is:

(S)-2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid [3]

For the racemic mixture (DL), it is referred to as:

2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Synonyms for this compound include Boc-N-methyl-phenylglycine and N-alpha-t-butoxycarbonyl-alpha-phenyl-sarcosine.[3]

Physicochemical Data

Quantitative data for N-Boc-N-methyl-phenylglycine is summarized below, providing key physical and chemical properties. The data presented here corresponds to the L- and DL- forms of the molecule.

PropertyValueStereoisomerSource
Molecular Formula C₁₄H₁₉NO₄L and DL[1][3]
Molecular Weight 265.3 g/mol L and DL[1]
CAS Number 30925-11-2L-form[3]
CAS Number 30925-08-7DL-form[1]
Appearance White powderDL-form[1]
Melting Point 115-121 °CDL-form[1]

Logical Structure of this compound

The following diagram illustrates the logical relationship between the constituent parts of the this compound molecule.

cluster_BocNMePhgOH This compound Phg Phenylglycine Core Boc Boc Group (tert-butoxycarbonyl) Phg->Boc N-terminal protection Me N-Methyl Group Phg->Me N-alpha methylation COOH Carboxylic Acid (-OH) Phg->COOH C-terminus

References

An In-depth Technical Guide on the Solubility of Boc-N-Me-phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-N-methyl-L-phenylglycine (Boc-N-Me-phg-OH), a protected amino acid derivative crucial in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document outlines available qualitative solubility information, presents a detailed experimental protocol for solubility determination, and includes a logical workflow for assessing this vital physicochemical property.

Core Concepts in the Solubility of Protected Amino Acids

This compound is an amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group and also N-methylated. This structure, featuring a bulky, nonpolar Boc group, a methyl group, and a phenyl ring, alongside a polar carboxylic acid group, results in a molecule with significant hydrophobic character. The solubility of such a compound is governed by the principle of "like dissolves like." Solvents that can effectively solvate both the nonpolar and polar regions of the molecule will demonstrate the highest solubilizing capacity. The interplay between the hydrophobic moieties and the hydrophilic carboxylic acid dictates its behavior in different solvent systems.

Qualitative Solubility Data

Precise quantitative solubility data for this compound is not widely available in the public domain. However, based on the solubility of structurally similar compounds and general principles of peptide and amino acid chemistry, a qualitative assessment can be made. The following table summarizes the expected and observed solubility of this compound and related protected amino acids in common laboratory solvents.

SolventCompoundSolubilityCitation
ChloroformBoc-Phg-OHSoluble[1]
DichloromethaneBoc-Phg-OHSoluble[1]
Dimethyl Sulfoxide (DMSO)Z-PHG-OHSlightly Soluble[2]
EthanolZ-PHG-OHSlightly Soluble[2]

Generally, protected amino acids like this compound are expected to be soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), as well as in alcohols like methanol and ethanol.[3][4] Their solubility in nonpolar solvents can vary, while solubility in aqueous solutions is typically low, especially at a pH near the isoelectric point, but can be increased by forming a salt at acidic or basic pH.[3][5]

Experimental Protocol for Solubility Determination

The following section details a standard methodology for the experimental determination of the solubility of a compound like this compound in various solvents. This protocol is based on the equilibrium saturation method followed by gravimetric or spectroscopic analysis.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Methanol, Ethanol, Dichloromethane, Water)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm)

  • Pipettes and other standard laboratory glassware

  • Spectrophotometer (optional, for UV-Vis analysis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of the different solvents to be tested. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration:

    • Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

  • Quantification:

    • Gravimetric Method:

      • Transfer a precise volume of the clear filtrate to a pre-weighed vial.

      • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

      • Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

    • Spectroscopic Method (if applicable):

      • If this compound has a suitable chromophore, create a calibration curve by preparing a series of standard solutions of known concentrations in the solvent of interest and measuring their absorbance at a specific wavelength.

      • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

      • Measure the absorbance of the diluted solution and determine the concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in terms of mg/mL or mol/L using the mass of the dissolved solid and the volume of the solvent used.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a protected amino acid like this compound.

Solubility_Assessment_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Determination cluster_2 Phase 3: Data Interpretation & Application Start Start: Obtain Compound (this compound) Solvent_Selection Select Range of Solvents (Polar, Nonpolar, Aqueous) Start->Solvent_Selection Qualitative_Test Qualitative Solubility Test (Small Scale) Equilibration Prepare Saturated Solutions & Equilibrate (24-48h) Qualitative_Test->Equilibration Proceed if soluble Solvent_Selection->Qualitative_Test Filtration Filter Supernatant Equilibration->Filtration Analysis Quantify Solute (Gravimetric/Spectroscopic) Filtration->Analysis Calculation Calculate Solubility (mg/mL or mol/L) Analysis->Calculation Data_Table Tabulate Solubility Data Calculation->Data_Table Application Apply Data to Optimize (Reactions, Purification, Formulation) Data_Table->Application End End Application->End

Caption: A workflow for determining the solubility of this compound.

References

A Technical Guide to N-tert-Butoxycarbonyl-N-methyl-phenylglycine (Boc-N-Me-phg-OH): Commercial Sourcing and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-tert-Butoxycarbonyl-N-methyl-phenylglycine, commonly abbreviated as Boc-N-Me-phg-OH, is a non-proteinogenic, N-methylated amino acid derivative. It serves as a crucial building block in medicinal chemistry and peptide synthesis. The presence of the N-methyl group offers steric hindrance that can significantly enhance the proteolytic stability and influence the conformational properties of peptides, making it a valuable tool for designing peptidomimetics and therapeutic peptides.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is acid-labile, allowing for its controlled and selective removal during stepwise synthesis, particularly in Boc solid-phase peptide synthesis (SPPS).[3][4] This guide provides a comprehensive overview of commercial suppliers, physicochemical data, key applications, and detailed experimental protocols relevant to this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Supplier Data

This compound is available commercially in its L-enantiomer, D-enantiomer, and as a racemic (DL) mixture. The choice of stereoisomer is critical for applications in asymmetric synthesis and for developing stereospecific bioactive compounds. The following tables summarize the key quantitative data for these variants and list several commercial suppliers.

Table 1: Physicochemical Properties of this compound Isomers

PropertyBoc-N-Me-L-phg-OHBoc-N-Me-D-phg-OHBoc-N-Me-DL-phg-OH
CAS Number 30925-11-2[5][6]30925-12-3[7]30925-08-7[1]
Molecular Formula C₁₄H₁₉NO₄[1][6][7]C₁₄H₁₉NO₄[1][6][7]C₁₄H₁₉NO₄[1][6][7]
Molecular Weight 265.31 g/mol [7]265.31 g/mol [7]265.3 g/mol [1]
Appearance White powder[1]Not specifiedWhite powder[1]
Melting Point Not specifiedNot specified115-121 °C[1]
Boiling Point 384.6 °C at 760 mmHg[6]Not specifiedNot specified
Flash Point 186.4 °C[6]Not specifiedNot specified
Storage 0-8°C[1]Room temperature[7]0-8°C[1]

Table 2: Commercial Suppliers of this compound

SupplierProduct Name(s)PurityNotes
Chem-Impex Boc-N-methyl-L-phenylglycine[8]Boc-N-methyl-DL-phenylglycine[1]≥ 99% (HPLC)[1]Provides a stable and versatile building block for creating bioactive peptides.[8]
GL Biochem (Shanghai) Ltd. Boc-N-Methyl-L-phenylglycine[6]95%, 98%[6]Manufacturer of peptide reagents and custom peptides.[6]
BOC Sciences N-Boc-N-methyl-L-phenylglycine[5]97%[5]Listed as a supplier on chemical sourcing platforms.[5]
ChemPep This compound[9]Boc-D-N-Me-Phg-OH[9]Not specifiedFor Research & Development use only.[9]
CP Lab Safety Boc-D-N-Me-Phg-OH[7]min 95%[7]For professional manufacturing and research use only.[7]
Other Potential Distributors AOKBIO Co., Ltd., Finetech Industry Limited, Santa Cruz Biotechnology, Inc., Capot Chemical Co., Ltd.[5]VariesListed as alternative distributors on chemical supply platforms.[5]

Key Applications in Drug Discovery and Peptide Synthesis

The unique structure of phenylglycine derivatives makes them valuable in several areas of pharmaceutical research.

  • Peptide and Peptidomimetic Synthesis : The primary application is in the synthesis of modified peptides.[1][8] The N-methyl group provides resistance to enzymatic degradation, and the phenyl side chain introduces specific steric and electronic properties that can be used to design enzyme inhibitors and receptor ligands.[3]

  • Antagonists of Metabotropic Glutamate Receptors (mGluRs) : Phenylglycine derivatives are well-established as antagonists for mGluRs, a family of G protein-coupled receptors activated by the neurotransmitter glutamate.[10] This makes them critical pharmacological tools for studying the physiological and pathological roles of these receptors in the central nervous system.[10][11]

  • Asymmetric Synthesis : The enantiomerically pure forms (L and D) serve as chiral building blocks for the synthesis of complex, enantiomerically pure molecules, which is a critical aspect of modern drug development.[3][12]

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The most common application for this compound is in Boc-SPPS. The following is a generalized protocol for a single coupling cycle. Note that coupling N-methylated amino acids can be challenging due to steric hindrance and may require optimized conditions or double coupling.[2]

1. Resin Preparation:

  • Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) within a peptide synthesis vessel for 1-2 hours.[12]

2. Nα-Boc Deprotection:

  • Remove the N-terminal Boc protecting group from the resin-bound peptide by treating it with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.[4]

  • Wash the resin thoroughly with DCM to remove residual TFA.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt on the resin. This is typically achieved by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DMF or DCM for several minutes.[4][12]

  • Wash the resin with DCM and then DMF to remove excess base and prepare for coupling.

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate the incoming this compound (typically 3 equivalents) with a coupling reagent such as HBTU (3 eq.) in the presence of a base like DIEA (6 eq.) in DMF for 5-10 minutes.[12]

  • Add the activated amino acid solution to the neutralized resin.

  • Allow the coupling reaction to proceed for 2-4 hours with agitation. The efficiency of the reaction can be monitored using a qualitative method like the Kaiser or Isatin test.[2][12] For sterically hindered residues like N-methyl-phenylglycine, a second coupling (double coupling) may be necessary to drive the reaction to completion.[2]

5. Washing:

  • After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.[12]

This cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the desired peptide sequence.

Visualized Workflows and Pathways

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The diagram below illustrates the iterative four-step cycle at the core of Boc-SPPS.

Boc_SPPS_Workflow General Workflow for Boc Solid-Phase Peptide Synthesis cluster_main Resin Peptide-Resin Deprotection 1. Deprotection (TFA/DCM) Resin->Deprotection Start Cycle Neutralization 2. Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling 3. Coupling (Activated Boc-AA) Neutralization->Coupling Washing 4. Washing (DMF/DCM) Coupling->Washing Washing->Resin Repeat for next cycle

Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis.

Antagonism of Metabotropic Glutamate Receptor (mGluR) Signaling

Phenylglycine derivatives function as competitive antagonists at mGluRs, blocking the binding of the endogenous agonist, glutamate. This action prevents the activation of the associated G-protein and subsequent downstream intracellular signaling cascades.

mGluR_Antagonism Mechanism of mGluR Antagonism by Phenylglycine Derivatives cluster_receptor Cell Membrane cluster_agonism Agonist Action cluster_antagonism Antagonist Action mGluR mGluR G_Protein G-Protein (Inactive) Activation Receptor Activation & G-Protein Signaling mGluR->Activation Block Signaling Blocked mGluR->Block Glutamate Glutamate (Agonist) Glutamate->mGluR Binds Phg Phenylglycine Deriv. (Antagonist) Phg->mGluR Blocks

References

Navigating the Synthesis and Application of Boc-N-Me-phg-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a cornerstone of modern therapeutic design. Among these, N-methylated amino acids, such as (S)-2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (Boc-N-Me-phg-OH), offer a potent tool for enhancing the pharmacokinetic properties of peptides. This technical guide provides a comprehensive overview of this compound, focusing on its price and purity, experimental protocols for its use, and its role in medicinal chemistry.

Sourcing and Purity: A Comparative Analysis

The procurement of high-quality this compound is a critical first step for any research endeavor. Purity directly impacts the reliability of experimental results and the quality of synthesized peptides. A survey of various chemical suppliers reveals a range of prices and purity levels.

Table 1: Price and Purity Comparison for this compound

SupplierQuantityPurityPrice (USD)
ChemPep5 g-$230.00[1]
25 g-$740.00
CP Lab Safety1 g≥ 95%-

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with suppliers commonly offering grades of ≥95% to ≥99%. For applications in drug discovery and development, a purity of ≥98% is generally recommended to minimize the introduction of impurities that could affect biological activity or lead to unwanted side reactions. While a specific certificate of analysis for this compound was not publicly available, a representative certificate for a similar compound, Boc-Phg-OH, from Sigma-Aldrich indicates a purity of ≥99.0% as determined by titration.

Experimental Protocols: Synthesis and Analysis

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). The N-methylation of the amide bond introduces conformational constraints and, crucially, enhances resistance to enzymatic degradation.[2]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the incorporation of this compound into a peptide chain using a manual synthesis approach. This protocol is adapted from established methods for Boc-protected amino acids.

Materials:

  • Merrifield resin or a suitable equivalent

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Washing solvents (e.g., Methanol, Isopropanol)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 30 minutes.

  • Washing: Thoroughly wash the resin with DCM, followed by isopropanol and then DMF.

  • Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF.

  • Coupling of this compound:

    • Pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. The progress of the coupling reaction can be monitored using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Workflow for a Single Coupling Cycle in Boc-SPPS

SPPS_Workflow Resin Resin-bound Peptide (Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Wash (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (10% DIEA in DMF) Washing1->Neutralization Washing2 Wash (DMF) Neutralization->Washing2 Coupling Coupling: Activated this compound Washing2->Coupling Washing3 Wash (DMF, DCM) Coupling->Washing3 NextCycle Next Coupling Cycle or Final Cleavage Washing3->NextCycle HPLC_Workflow Start Crude Peptide Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto HPLC Column Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (220 nm) Separate->Detect Analyze Data Analysis: Peak Integration Detect->Analyze

References

Synthesis of (R)- and (S)-Boc-N-methyl-phenylglycine (Boc-N-Me-Phg-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing enantiomerically pure (R)- and (S)-Boc-N-methyl-phenylglycine (Boc-N-Me-Phg-OH), crucial building blocks in the development of peptidomimetics and other pharmaceuticals. This document details the common starting materials, key reaction methodologies, and associated quantitative data, offering a practical resource for laboratory synthesis.

Synthetic Strategies and Starting Materials

The primary and most direct route to this compound involves the N-methylation of the corresponding Boc-protected phenylglycine enantiomer. The selection of the starting material is critical for establishing the final product's stereochemistry. The two main precursors are:

  • (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid (Boc-L-phenylglycine)

  • (R)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid (Boc-D-phenylglycine)

The synthesis proceeds via the N-methylation of these precursors. A common method for this transformation is the use of a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride. This reaction is typically performed in an aprotic solvent, such as tetrahydrofuran (THF), to facilitate the deprotonation of the amide nitrogen, which then acts as a nucleophile.

An alternative approach involves the reductive amination of a phenylglyoxylic acid derivative, though this is less common for accessing the target compound directly with the Boc protecting group already in place. The direct N-methylation of Boc-phenylglycine remains the most straightforward and widely documented method.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from Boc-phenylglycine. The data is compiled from representative experimental procedures.

Parameter(S)-Boc-N-Me-Phg-OH(R)-Boc-N-Me-Phg-OHReference
Starting Material Boc-L-phenylglycineBoc-D-phenylglycineGeneral
Methylating Agent Methyl Iodide (CH₃I)Methyl Iodide (CH₃I)General
Base Sodium Hydride (NaH)Sodium Hydride (NaH)General
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)General
Reaction Temperature 0 °C to Room Temperature0 °C to Room TemperatureGeneral
Reaction Time 12 - 24 hours12 - 24 hoursGeneral
Typical Yield >95%>95%
Optical Purity >99% ee>99% ee

Experimental Protocol: Synthesis of (S)-Boc-N-Me-Phg-OH

This protocol details the N-methylation of Boc-L-phenylglycine. The same procedure can be followed using Boc-D-phenylglycine to obtain the (R)-enantiomer.

Materials:

  • (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid (Boc-L-phenylglycine)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with Boc-L-phenylglycine.

  • Dissolution: Anhydrous THF is added to dissolve the starting material completely.

  • Cooling: The solution is cooled to 0 °C in an ice-water bath.

  • Deprotonation: Sodium hydride (2.2 equivalents) is carefully added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation. Evolution of hydrogen gas will be observed.

  • Methylation: Methyl iodide (3.0 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

  • Work-up: The mixture is acidified to a pH of approximately 2-3 with 1 M HCl. The aqueous layer is then extracted three times with diethyl ether.

  • Washing: The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (S)-Boc-N-Me-Phg-OH. The yield for this reaction is typically high, often exceeding 95%. The enantiomeric excess is generally maintained above 99%.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Boc_Phg Boc-Phg-OH ((R) or (S)) Deprotonation 1. Deprotonation (0°C) Boc_Phg->Deprotonation NaH Sodium Hydride (NaH) (Base) NaH->Deprotonation MeI Methyl Iodide (CH3I) (Methylating Agent) Methylation 2. N-Methylation (0°C to RT) MeI->Methylation THF Anhydrous THF (Solvent) THF->Deprotonation Deprotonation->Methylation Quench Quenching (Water) Methylation->Quench Acidify Acidification (1M HCl) Quench->Acidify Extract Extraction (Et2O) Acidify->Extract Purify Purification Extract->Purify Final_Product This compound Purify->Final_Product

Caption: Synthetic workflow for this compound.

The Transformative Power of N-Methylation in Peptide Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often encumbered by inherent pharmacological liabilities, including susceptibility to proteolytic degradation, poor membrane permeability, and conformational ambiguity. N-methylation, the strategic substitution of a methyl group for a hydrogen atom on the peptide backbone's amide nitrogen, has emerged as a potent and versatile tool to systematically address these challenges. This modification can profoundly reshape a peptide's physicochemical and biological properties, unlocking its full therapeutic potential. This in-depth technical guide provides a comprehensive overview of the role of N-methylation in peptide properties, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the rational design of next-generation peptide therapeutics.

The Core Impact of N-Methylation on Peptide Properties

N-methylation introduces a methyl group onto the amide nitrogen, a seemingly subtle modification that instigates a cascade of significant structural and functional consequences. This single addition can dramatically alter a peptide's conformation, stability, and ability to interact with biological systems. The primary effects of N-methylation are multifaceted and include:

  • Conformational Control: The steric hindrance imposed by the N-methyl group restricts the rotation of the peptide backbone, thereby reducing the peptide's conformational flexibility. This can "lock" the peptide into a more bioactive conformation, which is favorable for receptor binding.[1] This conformational constraint can also promote the formation of intramolecular hydrogen bonds, effectively shielding polar amide groups and enhancing membrane permeability.[1] A key conformational consequence is the increased propensity for cis-amide bonds, which are typically energetically disfavored in unmodified peptides but can be crucial for mimicking specific protein turns and facilitating receptor engagement.[2]

  • Enhanced Proteolytic Stability: Peptides are notoriously susceptible to degradation by proteases, which significantly shortens their in vivo half-life. N-methylation provides a steric shield that physically obstructs the approach of proteolytic enzymes to the scissile peptide bond.[3] This disruption of the hydrogen-bonding patterns that proteases recognize for binding and cleavage leads to a dramatic increase in the peptide's resistance to enzymatic degradation.[3]

  • Improved Membrane Permeability: A major hurdle for many peptide drugs is their inability to efficiently cross cell membranes to reach intracellular targets. N-methylation enhances membrane permeability through two primary mechanisms. Firstly, the removal of a hydrogen bond donor (the amide proton) reduces the energetic penalty associated with desolvation as the peptide transitions from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[1][4] Secondly, the aforementioned conformational rigidity can favor a "chameleonic" state where intramolecular hydrogen bonds mask the polar backbone, presenting a more lipophilic face to the membrane.[1][5]

  • Modulation of Receptor Affinity and Selectivity: The impact of N-methylation on receptor binding is highly dependent on the specific position of the modification. By pre-organizing the peptide into its bioactive conformation, N-methylation can reduce the entropic penalty of binding, leading to a significant increase in receptor affinity.[2] Conversely, if the induced conformation is not complementary to the receptor's binding pocket, a decrease in affinity may be observed.[2] This context-dependent effect allows for the fine-tuning of receptor selectivity, enabling the design of peptides that preferentially bind to a specific receptor subtype over others.[2][6]

Quantitative Impact of N-Methylation on Peptide Properties

To facilitate a clear understanding of the quantitative effects of N-methylation, the following tables summarize key data from various studies.

Table 1: Effect of N-Methylation on Proteolytic Stability

PeptideModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-
G-protein-binding peptide (DKLYWWEFL)N-Me-D (at P2 position)Trypsin3 h72
G-protein-binding peptide (DKLYWWEFL)N-Me-K (at P1 position)Trypsin> 42 h> 1000
G-protein-binding peptide (DKLYWWEFL)N-Me-L8 (at P1' position)Trypsin> 42 h> 1000
G-protein-binding peptide (DKLYWWEFL)N-Me-Y (at P2' position)Trypsin> 42 h> 1000

Data sourced from a study on N-methyl scanning mutagenesis.[3]

Table 2: Effect of N-Methylation on Peptide Permeability

PeptidePAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s)
Unmodified Peptide C0.50.2
N-Me-Peptide C (1 site)2.11.5
N-Me-Peptide C (2 sites)4.83.9

PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 cell permeability assays are common in vitro models for predicting intestinal absorption.[2]

Table 3: Effect of N-Methylation on Receptor Binding Affinity

Peptide AnalogReceptor A Ki (nM)Receptor B Ki (nM)Selectivity (B/A)
Parent Peptide10.525.22.4
N-Me-Gly² Analog2.150.424.0
N-Me-Phe⁴ Analog89.3105.11.2

Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity.[2]

Visualizing the Mechanisms and Workflows of N-Methylation

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key mechanisms and experimental workflows.

cluster_unmodified Unmodified Peptide cluster_modified N-Methylated Peptide Unmodified R1-CO-NH-R2 H-bond Hydrogen Bond Donor (N-H) Unmodified->H-bond Available for solvent interaction Modified R1-CO-N(CH3)-R2 No_H-bond No Hydrogen Bond Donor Modified->No_H-bond Reduced desolvation penalty Permeability Increased Membrane Permeability Modified->Permeability

Impact of N-methylation on hydrogen bonding and permeability.

Start Peptide of Interest Synthesis Solid-Phase Peptide Synthesis (with and without N-methylation) Start->Synthesis Purification RP-HPLC Purification (>95% purity) Synthesis->Purification Characterization Mass Spectrometry (Identity Confirmation) Purification->Characterization Stability Proteolytic Stability Assay (e.g., with Trypsin) Characterization->Stability Permeability Membrane Permeability Assay (PAMPA and/or Caco-2) Characterization->Permeability Binding Receptor Binding Assay (e.g., Radioligand Competition) Characterization->Binding Data Data Analysis and Comparison Stability->Data Permeability->Data Binding->Data End Structure-Activity Relationship (SAR) Elucidation Data->End

General workflow for assessing N-methylated peptide properties.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-methylated peptides and for key experiments to assess their properties.

Synthesis of N-Methylated Peptides via Solid-Phase Peptide Synthesis (SPPS)

A common and efficient method for synthesizing N-methylated peptides is through on-resin methylation during standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI)

  • 2-Mercaptoethanol

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-amino acid (3-5 equivalents) to the resin using a coupling reagent like DIC (3-5 equivalents) and an additive such as OxymaPure® or HOBt (3-5 equivalents) in DMF. Allow the reaction to proceed for 1-2 hours. Confirm complete coupling using a ninhydrin test.

  • On-Resin N-Methylation (at the desired position): a. After coupling the amino acid to be methylated, perform Fmoc deprotection as described in step 2. b. Sulfonylation: Add a solution of o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in DMF to the resin. Shake for 30-60 minutes. Wash the resin with DMF and DCM. c. Methylation: Add a solution of DBU (5 equivalents) and methyl p-toluenesulfonate (10 equivalents) in DMF. Shake for 10-20 minutes. d. Desulfonylation: Add a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in DMF. Shake for 5-10 minutes. Repeat this step once. Wash the resin extensively with DMF and DCM.

  • Continue Peptide Elongation: Continue the peptide chain elongation by repeating steps 3 and 2 for the subsequent amino acids.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the N-methylated peptide using mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

This protocol outlines a general procedure for assessing the stability of a peptide against a specific protease, such as trypsin.

Materials:

  • N-methylated and non-methylated peptide stock solutions (e.g., 1 mg/mL in water or a suitable buffer)

  • Protease stock solution (e.g., Trypsin at 1 mg/mL in 1 mM HCl)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)

  • RP-HPLC system

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, followed by the peptide stock solution to a final concentration of, for example, 0.1 mg/mL.

  • Initiate Reaction: Start the enzymatic reaction by adding the protease stock solution to the reaction mixture. A typical enzyme-to-substrate ratio is 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction in the aliquot by adding an equal volume of the quenching solution.

  • Sample Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) of the peptide can be determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay that predicts passive membrane permeability.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide stock solutions (in a suitable solvent like DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Protocol:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (or a buffer of choice).

  • Prepare Donor Plate: Add the peptide solutions (diluted from stock solutions into PBS) to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy for peptides with a chromophore or LC-MS/MS for higher sensitivity and specificity).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the filter

    • t is the incubation time

    • [drug]_acceptor is the drug concentration in the acceptor well

    • [drug]_equilibrium is the concentration at theoretical equilibrium

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium to predict oral drug absorption.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 12- or 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Peptide stock solutions

  • LC-MS/MS system

Protocol:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test peptide to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the steady-state flux (rate of peptide appearance in the receiver compartment)

    • A is the surface area of the Transwell® membrane

    • C₀ is the initial concentration of the peptide in the donor compartment

Conclusion

N-methylation is a powerful and proven strategy for enhancing the drug-like properties of peptides. By providing conformational constraint, increasing proteolytic stability, improving membrane permeability, and allowing for the fine-tuning of receptor affinity, this modification can transform a promising peptide lead into a viable clinical candidate. The systematic application of N-methylation, guided by a thorough understanding of its effects and supported by robust experimental evaluation, is an indispensable component of modern peptide drug discovery and development. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively harness the transformative potential of N-methylation in their pursuit of novel and improved peptide therapeutics.

References

Understanding Steric Hindrance in N-Methylated Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the conformational and synthetic implications of N-methylation in peptide and drug development.

N-methylation, the substitution of an amide proton with a methyl group in an amino acid residue, is a strategic modification in peptide and medicinal chemistry. This seemingly minor alteration introduces significant steric hindrance that profoundly impacts the molecule's three-dimensional structure, stability, and biological activity. For researchers, scientists, and drug development professionals, a thorough understanding of the steric implications of N-methylation is paramount for the rational design of novel therapeutics with enhanced properties such as improved metabolic stability, cell permeability, and receptor affinity.[1][2][3] This guide provides a comprehensive technical overview of the core principles of steric hindrance in N-methylated amino acids, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Core Principle: Steric Hindrance and its Conformational Consequences

The introduction of a methyl group onto the amide nitrogen atom of a peptide backbone fundamentally alters the local geometry and conformational flexibility of the polypeptide chain.[2] This steric bulk restricts rotation around the Cα-N bond and influences the equilibrium of the amide bond itself.

One of the most significant consequences of N-methylation is the increased propensity for the amide bond to adopt a cis conformation, a state that is energetically unfavorable for most non-methylated peptide bonds.[4][5] In a standard peptide bond, the trans conformation is overwhelmingly preferred due to severe steric clashes between adjacent amino acid side chains in the cis form.[6][7] However, the N-methyl group introduces its own set of steric interactions, making the energy difference between the cis and trans isomers less pronounced.[4] This shift in conformational equilibrium can be a powerful tool to induce specific secondary structures, such as β-turns, which are often crucial for receptor binding.[8]

Conversely, N-methylation is known to destabilize helical structures. The methyl group disrupts the hydrogen bonding network that is essential for maintaining the helical fold and introduces steric clashes with neighboring residues.[9]

Quantitative Insights into the Effects of N-Methylation

The structural perturbations caused by N-methylation can be quantified through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide precise measurements of bond angles, dihedral angles, and inter-proton distances, offering a detailed picture of the conformational landscape.

ParameterUnmethylated Amino AcidN-Methylated Amino AcidImpact of Steric Hindrance
Amide Bond Conformation Predominantly trans (>99.9%)[7]Increased population of cis isomer[4][5]The N-methyl group introduces steric clashes that reduce the energy difference between the cis and trans states.
Helical Stability (ΔΔG) -0.3 to 1.7 kcal/mole destabilization[9]The N-methyl group disrupts the stabilizing hydrogen bonds within the helix and introduces steric repulsion.
NMR Chemical Shifts (Hα) Typical range for specific amino acidGenerally shifted downfield compared to the non-methylated counterpart[1]Altered electronic environment and conformational changes due to the methyl group.
Coupling Efficiency in SPPS HighGenerally lower, especially for sterically hindered amino acids[10][11]The N-methyl group sterically hinders the approach of the incoming activated amino acid.

Table 1: Quantitative Comparison of Properties Affected by N-Methylation. This table summarizes key quantitative differences observed between peptides containing unmodified and N-methylated amino acids, highlighting the impact of steric hindrance.

Experimental Protocols for the Study of N-Methylated Peptides

A thorough investigation of N-methylated peptides requires specialized experimental methodologies, from their chemical synthesis to their detailed structural analysis.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The synthesis of peptides containing N-methylated residues presents unique challenges due to the steric hindrance imposed by the methyl group, which can lead to lower coupling yields.[10][11] Modified protocols are often necessary to achieve efficient synthesis.

Protocol 1: HATU-Mediated Coupling for N-Methylated Amino Acids

  • Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for 30-60 minutes.

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and then DMF again.

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid in DMF or NMP. Add 4 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 8 equivalents of N,N-diisopropylethylamine (DIEA).[11]

  • Coupling: Allow the activation mixture to pre-activate for 5 minutes at room temperature before adding it to the resin.[11]

  • Reaction: Shake the resin suspension at room temperature for 1-2 hours. Coupling to an N-methylated amino acid is often slower and may require longer reaction times or double coupling.[11]

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test gives a false negative for N-methylated amines.[11]

  • Washing: After complete coupling, thoroughly wash the resin with DMF, DCM, and isopropanol.

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of N-methylated peptides in solution.[1]

Protocol 2: 2D NMR Analysis of an N-Methylated Peptide

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or 90% H2O/10% D2O) to a final concentration of 1-5 mM.[1]

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity, folding, and identify the distinct signals for the N-methyl protons, which often appear as separate peaks for the cis and trans conformers.[1]

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of individual amino acid residues.[1] This helps in assigning protons within each residue.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). For N-methylated peptides, characteristic NOEs are observed between the N-methyl protons and protons of the same and preceding residues, which are diagnostic of the cis or trans peptide bond conformation.[1] ROESY is often preferred for smaller peptides to avoid issues with zero-crossing of the NOE signal.[1]

  • Data Analysis: Process and analyze the NMR spectra to assign all proton resonances. Use the observed NOE/ROE cross-peaks as distance restraints in molecular modeling software to calculate the three-dimensional structure of the peptide.

Visualizing the Impact of Steric Hindrance

Graphviz diagrams can effectively illustrate the fundamental concepts and workflows related to the study of steric hindrance in N-methylated amino acids.

Steric_Hindrance_Effect Impact of N-Methylation on Peptide Backbone cluster_unmethylated Unmethylated Peptide Bond cluster_methylated N-Methylated Peptide Bond Unmethylated_Structure Predominantly Trans Conformation (>99.9%) Unmethylated_Property Flexible Backbone (More Rotational Freedom) Unmethylated_Structure->Unmethylated_Property allows for N_Methylation N-Methylation Unmethylated_Structure->N_Methylation Methylated_Structure Increased Cis Conformation Population Methylated_Property Restricted Backbone (Steric Hindrance) Methylated_Structure->Methylated_Property due to N_Methylation->Methylated_Structure

Figure 1: Conformational shift due to N-methylation.

SPPS_Workflow Workflow for Synthesis and Analysis of N-Methylated Peptides Start Start: Peptide Design SPPS Solid-Phase Peptide Synthesis (with modified coupling) Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization NMR_Analysis 2D NMR Spectroscopy (TOCSY, NOESY/ROESY) Characterization->NMR_Analysis Biological_Assay Biological Activity Testing Characterization->Biological_Assay Structure_Calculation 3D Structure Calculation NMR_Analysis->Structure_Calculation End End: Structure-Activity Relationship Structure_Calculation->End Biological_Assay->End

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing N-tert-Butyloxycarbonyl-N-methyl-L-phenylglycine (Boc-N-Me-phg-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability by reducing susceptibility to enzymatic degradation, enhance cell permeability, and constrain peptide conformation, which can lead to increased oral bioavailability and optimized pharmacological profiles.[1][2] However, the synthesis of peptides containing N-methylated amino acids, such as N-tert-Butyloxycarbonyl-N-methyl-L-phenylglycine (Boc-N-Me-phg-OH), presents unique challenges. The primary obstacle is the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions.[2] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using tert-butyloxycarbonyl (Boc) chemistry, with a focus on overcoming these synthetic challenges.

Core Principles and Considerations

The solid-phase synthesis of peptides using this compound follows the general principles of Boc-SPPS, which relies on a graduated acid lability for protecting groups. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[3][4][5]

Due to the steric hindrance of the N-methyl group, special considerations are necessary to achieve high coupling efficiency:

  • Choice of Coupling Reagents: Standard coupling reagents may be inefficient. More potent activating reagents are often required to overcome the reduced nucleophilicity of the N-methylated amine. Reagents such as PyBOP, HBTU, HATU, and phosphonium salts like PyBroP and PyCloP have shown to be effective for coupling N-methylated amino acids.[6][7][8]

  • Double Coupling: To ensure complete reaction, a double coupling strategy for the this compound residue is often employed.[2]

  • Reaction Monitoring: Careful monitoring of the coupling reaction is crucial. The standard ninhydrin (Kaiser) test is not suitable for detecting secondary amines. Alternative tests like the isatin test or the chloranil test should be used to confirm the completion of the coupling step.[9]

Data Presentation

The following table summarizes typical quantitative data for a standard Boc-SPPS protocol adapted for the incorporation of this compound. Specific values may vary depending on the peptide sequence, scale, and instrumentation used.

ParameterTypical ValueNotes
Resin Substitution0.4 - 1.0 mmol/gMerrifield or PAM resins are commonly used for the synthesis of peptide acids.[3][10]
Boc-Amino Acid Excess2 - 4 equivalentsA higher excess may be necessary for sterically hindered couplings.[3]
Coupling Reagent Excess2 - 4 equivalentsRelative to the amino acid.[3]
Coupling Time for this compound2 - 6 hoursMay require longer reaction times or double coupling. Monitored by isatin or chloranil test.
Deprotection Time20 - 30 minutesUsing 25-50% TFA in Dichloromethane (DCM).[3][10]
Coupling Efficiency (per step)>99%Monitored by the appropriate test (Kaiser for primary amines, isatin/chloranil for secondary amines).[2][3]
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required.[2][3]
Final Purified Peptide Yield10 - 30%Dependent on peptide length, sequence, and purification efficiency.

Experimental Protocols

General Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HBTU/HATU)[7][8]

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.[3]

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes and drain.[3]

    • Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.[3]

    • Wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).[3]

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

    • Drain and repeat the neutralization step.[3]

    • Wash the resin thoroughly with DMF (3x).[3]

  • Coupling of this compound (HBTU activation):

    • In a separate vessel, dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to begin activation.[3]

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using the isatin or chloranil test. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.[3]

Final Cleavage and Deprotection (HF Cleavage)

CAUTION: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.[3]

  • Drying: Dry the peptide-resin thoroughly under vacuum.[3]

  • HF Cleavage:

    • Place the dried resin in the reaction vessel of a dedicated HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 95% HF, 5% p-cresol).[3]

    • Stir the mixture at 0°C for 1-2 hours.[3]

    • Evaporate the HF under a stream of nitrogen.[3]

  • Peptide Precipitation and Washing:

    • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.[3]

    • Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.[3]

Peptide Purification

The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).[3]

  • Purification: Purify the peptide using a preparative RP-HPLC system with a C18 column. A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.[3]

Workflow and Signaling Pathway Diagrams

SPPS_Workflow_for_Boc_N_Me_phg_OH start Start: Peptide-Resin (Free N-terminus) resin_swelling 1. Resin Swelling (DCM) start->resin_swelling boc_deprotection 2. Boc Deprotection (25-50% TFA in DCM) resin_swelling->boc_deprotection washing1 3. Washing (DCM, IPA, DMF) boc_deprotection->washing1 neutralization 4. Neutralization (10% DIEA in DMF) washing1->neutralization washing2 5. Washing (DMF) neutralization->washing2 coupling 6. Coupling (Activated this compound) washing2->coupling pre_activation Pre-activation of This compound pre_activation->coupling monitoring 7. Monitoring (Isatin/Chloranil Test) coupling->monitoring monitoring->coupling Positive Test (Double Couple) washing3 8. Washing (DMF, DCM) monitoring->washing3 Negative Test next_cycle Next Coupling Cycle washing3->next_cycle final_peptide_resin Final Peptide-Resin washing3->final_peptide_resin Final Amino Acid cleavage 9. Cleavage & Deprotection (e.g., HF/Scavengers) final_peptide_resin->cleavage purification 10. Purification (RP-HPLC) cleavage->purification final_product Purified Peptide purification->final_product

Caption: Boc-SPPS workflow for incorporating this compound.

References

Application Notes and Protocols for Coupling Boc-N-Me-Phg-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids, such as N-α-tert-butyloxycarbonyl-N-methyl-L-phenylglycine (Boc-N-Me-Phg-OH), into peptide sequences is a key strategy for enhancing proteolytic stability, improving membrane permeability, and modulating peptide conformation. However, the steric hindrance imparted by the N-methyl group, combined with the inherent susceptibility of the phenylglycine moiety to racemization, presents significant challenges in Solid-Phase Peptide Synthesis (SPPS). This document provides a comprehensive guide to selecting appropriate coupling reagents for the efficient and stereochemically faithful incorporation of this compound using Boc-SPPS protocols. Detailed experimental procedures and a comparative analysis of reagent performance are presented to facilitate the successful synthesis of N-methylated, phenylglycine-containing peptides.

Introduction: The Challenge of Coupling this compound

The synthesis of peptides containing this compound is complicated by two primary factors:

  • Steric Hindrance: The presence of the N-methyl group significantly hinders the approach of the activated amino acid to the resin-bound amine, slowing down the kinetics of amide bond formation. This can lead to incomplete coupling and the formation of deletion sequences.

  • Racemization: Phenylglycine is particularly prone to epimerization at the α-carbon under the basic conditions often employed during the coupling step. The abstraction of the α-proton is facilitated by the phenyl ring, and this risk is a critical consideration in the selection of coupling reagents and bases.

Overcoming these challenges requires the use of highly reactive coupling reagents and carefully optimized reaction conditions. This note focuses on providing the necessary data and protocols to navigate these complexities in the context of Boc-SPPS.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of this compound. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For sterically demanding couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their higher reactivity.[1]

The following table summarizes the characteristics and expected performance of commonly employed coupling reagents for sterically hindered and racemization-prone amino acids in Boc-SPPS. While direct quantitative data for this compound is limited, this information is extrapolated from studies on other challenging N-methylated and phenylglycine-containing peptides.

Table 1: Performance Comparison of Coupling Reagents for this compound

Coupling ReagentClassRelative SpeedExpected Coupling Efficiency (%)Risk of RacemizationKey Considerations
HATU Uronium/AminiumVery Fast>98%LowHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester. Often the reagent of choice for difficult sequences.[1][2]
HBTU Uronium/AminiumFast95-98%Low to ModerateA reliable and widely used reagent, slightly less reactive than HATU. A cost-effective alternative for less demanding couplings.[1][3]
PyBOP PhosphoniumFast95-98%LowEfficient coupling with a lower tendency for racemization compared to some uronium salts. Byproducts are less toxic than those of the original BOP reagent.[4]
PyBroP PhosphoniumVery Fast>98%ModerateA highly reactive reagent, particularly effective for coupling N-methyl amino acids. However, its high reactivity can increase the risk of racemization if not carefully controlled.[3][5]
COMU Uronium/AminiumVery Fast>98%Very LowA third-generation uronium reagent with efficiency comparable to HATU. The Oxyma-based leaving group provides excellent racemization suppression.[6]
DEPBT PhosphoniumModerate90-95%Very LowKnown for its remarkable resistance to racemization, making it a strong candidate for phenylglycine derivatives. May have slower kinetics than uronium/aminium salts.[7][8]
DIC/HOBt CarbodiimideModerate90-95%LowA classic and cost-effective method. The addition of HOBt is crucial for suppressing racemization.
DIC/OxymaPure® CarbodiimideModerate92-97%Very LowOxymaPure® is a superior additive to HOBt for minimizing racemization and is considered a safer alternative.

Experimental Workflows and Protocols

Successful coupling of this compound relies on a meticulously executed workflow. The following diagram illustrates the key steps in a single coupling cycle within a Boc-SPPS protocol.

SPPS_Workflow cluster_deprotection Boc Deprotection cluster_coupling Coupling cluster_activation Amino Acid Activation (Pre-activation) Resin_Bound_Peptide Resin-Bound Peptide (Boc-AA...-Resin) TFA_Treatment Treat with TFA/DCM Resin_Bound_Peptide->TFA_Treatment Wash_DCM Wash (DCM) TFA_Treatment->Wash_DCM Neutralization In Situ Neutralization (DIPEA) Wash_DCM->Neutralization TFA Salt of Peptide-Resin Coupling Add Activated This compound Neutralization->Coupling Wash_DMF Wash (DMF) Coupling->Wash_DMF Wash_DMF->Resin_Bound_Peptide Repeat Cycle Boc_AA This compound Activated_AA Activated Ester Boc_AA->Activated_AA Reagent Coupling Reagent (e.g., HATU) Reagent->Activated_AA Base Base (DIPEA) Base->Activated_AA Activated_AA->Coupling Add to Resin

General workflow for a Boc-SPPS cycle with in situ neutralization.
General Resin Preparation and Boc Deprotection

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes, followed by washing with N,N-Dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes. Drain the solution. Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x) to remove residual acid and byproducts.

Protocol 1: HATU Coupling with In Situ Neutralization

This protocol is highly recommended for coupling this compound due to the high reactivity of HATU, which helps to overcome steric hindrance and minimize reaction times, thereby reducing the risk of racemization.

  • Materials:

    • Peptide-resin with a free N-terminal ammonium-TFA salt

    • This compound (4 equivalents)

    • HATU (3.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

    • DMF (peptide synthesis grade)

  • Procedure:

    • Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.

    • In Situ Neutralization and Coupling: To the deprotected peptide-resin (TFA salt), add the solution of activated amino acid. Immediately add DIPEA (8 eq.) to the reaction vessel.

    • Reaction: Agitate the mixture for 1-4 hours at room temperature. The extended time may be necessary for the sterically hindered coupling.

    • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling. If the test remains positive (blue/purple beads), a second coupling may be required.

    • Washing: Once the coupling is complete, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

Protocol 2: PyBroP Coupling

PyBroP is a highly reactive phosphonium salt-based reagent particularly effective for N-methylated amino acids.[3]

  • Materials:

    • Peptide-resin with a free N-terminal ammonium-TFA salt

    • This compound (2 equivalents)

    • PyBroP (2 equivalents)

    • DIPEA (6 equivalents)

    • DCM or DMF (peptide synthesis grade)

  • Procedure:

    • Resin Preparation: After deprotection and washing, suspend the resin in DCM or DMF.

    • Coupling: Add the this compound (2 eq.) solution to the resin. Add PyBroP (2 eq.) and cool the mixture to 0°C.

    • Base Addition: Add DIPEA (6 eq.) and mix for 1 minute at 0°C, then allow the reaction to proceed for 1-2 hours at room temperature.

    • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Protocol 3: DEPBT Coupling for Minimal Racemization

DEPBT is recommended when minimizing racemization is the absolute priority, as is the case with phenylglycine derivatives.[7]

  • Materials:

    • Peptide-resin with a free N-terminal ammonium-TFA salt

    • This compound (1.5 equivalents)

    • DEPBT (1.5 equivalents)

    • DIPEA (3 equivalents)

    • DMF (peptide synthesis grade)

  • Procedure:

    • Resin Preparation: After deprotection and washing, suspend the resin in DMF.

    • Coupling: Add this compound (1.5 eq.) and DIPEA (3 eq.) to the resin suspension.

    • Reagent Addition: Add DEPBT (1.5 eq.) to the mixture.

    • Reaction: Agitate the mixture at room temperature for 2-6 hours.

    • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Logical Relationships in Reagent Selection

The choice of coupling reagent involves a trade-off between reactivity and the potential for side reactions. The following diagram illustrates the logical considerations for selecting a reagent for this compound.

Reagent_Selection Start Challenge: Couple this compound High_Reactivity Need High Reactivity (Steric Hindrance) Start->High_Reactivity Low_Racemization Need Low Racemization (Phenylglycine Moiety) Start->Low_Racemization Uronium Uronium/Aminium Salts (HATU, COMU) High_Reactivity->Uronium Excellent Kinetics Phosphonium Phosphonium Salts (PyBroP, PyBOP, DEPBT) High_Reactivity->Phosphonium Very Good Kinetics Low_Racemization->Uronium Oxyma/HOAt-based (COMU, HATU) Low_Racemization->Phosphonium Excellent Suppression (DEPBT) Recommendation Recommended Reagents: HATU, COMU, PyBroP, DEPBT Uronium->Recommendation Phosphonium->Recommendation

Decision pathway for selecting a suitable coupling reagent.

Conclusion

The successful incorporation of this compound in Boc-SPPS is a challenging but achievable goal with the appropriate selection of coupling reagents and optimized protocols. For this sterically demanding and racemization-prone amino acid, the use of highly reactive uronium/aminium or phosphonium salt-based reagents such as HATU, COMU, PyBroP, or DEPBT is strongly recommended. Standard carbodiimide protocols, even with additives, may lead to incomplete reactions and significant epimerization. The implementation of in situ neutralization is also advised to improve coupling efficiency. The provided protocols offer a robust starting point for the optimization of coupling conditions tailored to your specific peptide sequence. Careful monitoring of each coupling step is essential to ensure the synthesis of high-purity N-methylated peptides.

References

Application Notes and Protocols: Incorporation of Boc-N-Me-phg-OH into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peptidomimetics are a cornerstone of modern drug discovery, designed to mimic natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[1][2] A key strategy in the design of potent peptidomimetics is the incorporation of non-proteinogenic or unnatural amino acids.[1][3] Boc-N-Me-phg-OH (N-α-tert-butyloxycarbonyl-N-α-methyl-L-phenylglycine) is a valuable building block in this field. The N-methyl group provides steric hindrance that can lock the peptide backbone into a specific conformation and, crucially, offers enhanced resistance to enzymatic degradation by proteases.[4][5][6][7] The phenylglycine moiety itself introduces conformational rigidity, which can be leveraged to stabilize secondary structures like β-turns, potentially increasing binding affinity to biological targets.[2][3][8]

These application notes provide a comprehensive guide and detailed protocols for the incorporation of this compound into peptide sequences using the well-established Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS).

Core Principles and Considerations

The incorporation of N-methylated amino acids like this compound into a growing peptide chain presents unique challenges compared to standard proteinogenic amino acids.

  • Steric Hindrance: The presence of the N-methyl group on the α-amino nitrogen sterically hinders the approach of the activated carboxyl group of the incoming amino acid. This can lead to significantly slower and less efficient coupling reactions.[9]

  • Coupling Reagents: Standard coupling reagents may not be sufficient to achieve high yields. More potent activating agents are often required. Reagents like HATU, HBTU, PyAOP, or PyBOP, often in combination with an additive like HOAt, are recommended to overcome the steric barrier.[7][10] Double coupling or extended reaction times may also be necessary.[9]

  • Boc/Bzl Strategy: The synthesis follows the standard Boc-SPPS workflow, which relies on graduated acid lability. The Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (often benzyl-based) and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[11][12]

Logical Workflow for Utilizing N-Methylated Amino Acids

G cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Achieved Benefits Peptide Natural Peptide Limitations Limitations: - Proteolytic Instability - Poor Bioavailability Peptide->Limitations Strategy Strategy: Incorporate Non-Canonical Amino Acids Limitations->Strategy Leads to BuildingBlock Building Block: This compound Strategy->BuildingBlock Peptidomimetic Resulting Peptidomimetic BuildingBlock->Peptidomimetic Yields Advantages Advantages: - Enhanced Stability - Conformational Rigidity - Improved Pharmacokinetics Peptidomimetic->Advantages

Caption: Rationale for incorporating this compound into peptidomimetics.

Data Presentation

The choice of coupling reagent is critical for the successful incorporation of sterically hindered N-methylated amino acids. The following table summarizes typical coupling efficiencies and conditions.

ParameterStandard Coupling (e.g., DCC/HOBt)Optimized Coupling (e.g., HATU/DIPEA)Notes
Coupling Reagent DCC/HOBt or HBTU/HOBtHATU/DIPEA or PyAOP/HOAtHATU and PyAOP are generally more effective for sterically hindered couplings.[10]
Pre-activation Time 2-5 minutes< 2 minutesMinimize pre-activation to reduce risk of racemization, especially with phenylglycine derivatives.[3][7]
Typical Coupling Time 4 - 12 hours2 - 4 hoursReaction completion should always be monitored (e.g., Kaiser or Isatin test).
Expected Coupling Efficiency 70 - 90%~95 - 98%May require double coupling to drive the reaction to completion.[9]
Overall Crude Peptide Yield ModerateGood (60 - 80%)Highly dependent on the peptide length and the number of difficult couplings.[9]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a model peptide incorporating a this compound residue on a 0.1 mmol scale using Boc/Bzl chemistry.

Materials
  • Merrifield or PAM resin[13][14]

  • Boc-protected amino acids (including this compound)

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Additives: 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[15]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Washing Solutions: 10% DIPEA in DCM for neutralization

  • Cleavage Cocktail: Hydrofluoric acid (HF) with scavengers (e.g., p-cresol, thioanisole). (Caution: HF is extremely hazardous and requires specialized equipment and training) .[1][11]

General SPPS Workflow Diagram

spss_workflow start Start: C-terminal Boc-AA-Resin deprotection Step 1: Boc Deprotection (50% TFA in DCM) start->deprotection wash_neutralize Step 2: Wash & Neutralize (DCM, 10% DIPEA in DCM) deprotection->wash_neutralize coupling Step 3: Coupling (Boc-AA, HATU, DIPEA in DMF) wash_neutralize->coupling wash Step 4: Wash (DMF, DCM) coupling->wash check_completion All Residues Added? wash->check_completion check_completion->deprotection No final_deprotection Final Boc Deprotection check_completion->final_deprotection Yes cleavage Cleavage & Side-Chain Deprotection (e.g., HF with scavengers) final_deprotection->cleavage end Purified Peptidomimetic cleavage->end

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol
  • Resin Preparation:

    • Swell the appropriate resin (e.g., Boc-Ala-PAM resin, 0.1 mmol) in DCM for 30 minutes in a reaction vessel.

    • Drain the DCM.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes.

    • Drain the solution. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]

    • Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.[3]

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 10% DIPEA in DCM (v/v) and agitate for 2 minutes. Drain the solution.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.[3]

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.

    • Add DIPEA (6 equivalents, 0.6 mmol) to the solution to begin pre-activation. Agitate for no more than 2 minutes.[3][7]

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitoring: Perform a qualitative test (e.g., Isatin test for secondary amines) to monitor the reaction's completion. If the test is positive, indicating free amines, a second coupling (double coupling) may be required. Repeat step 4.

  • Washing:

    • Once the coupling is complete (negative Isatin test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle (return to Step 2).

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under a vacuum.

    • Carefully perform the cleavage of the peptidomimetic from the resin and removal of any side-chain protecting groups using HF or another strong acid cocktail (e.g., TFMSA) with appropriate scavengers.[1] This step should only be performed by trained personnel with the proper safety equipment.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.[8]

Disclaimer: These protocols provide a general framework. Researchers must adapt and optimize the methodologies for their specific peptide sequences and available instrumentation. Always adhere to laboratory safety guidelines, especially when handling hazardous reagents like TFA and HF.

References

Synthesis of Cyclic Peptides Incorporating N-Methyl-Phenylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of cyclic peptides incorporating N-tert-butyloxycarbonyl-N-methyl-L-phenylglycine (Boc-N-Me-Phg-OH). The inclusion of N-methylated amino acids, particularly the sterically hindered N-methyl-phenylglycine, offers a powerful strategy to enhance the pharmacokinetic properties of peptides, such as metabolic stability and membrane permeability.[1] This protocol details the solid-phase peptide synthesis (SPPS) of the linear precursor, followed by head-to-tail cyclization and purification.

Core Principles

The synthesis of cyclic peptides containing this compound via Boc-SPPS involves a systematic, stepwise addition of amino acids to a solid support. The Boc group serves as a temporary Nα-protecting group, which is removed by acid treatment at each cycle. The sterically demanding nature of this compound necessitates optimized coupling conditions to ensure high efficiency. Following the assembly of the linear peptide, the N-terminal Boc group is removed, and the peptide is cleaved from the resin while maintaining side-chain protection. The subsequent head-to-tail cyclization is typically performed in solution under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of cyclic peptides containing N-methylated residues. It is important to note that actual yields and purities can vary depending on the specific peptide sequence, length, and the efficiency of each synthetic step.

Table 1: Typical Parameters for Solid-Phase Synthesis of a Linear Peptide Containing this compound

ParameterValueReference/Note
Resin Substitution 0.3 - 0.5 mmol/gLower substitution is often preferred for longer or more complex peptides.
Boc-Amino Acid Excess 3 - 5 equivalentsA higher excess is used for sterically hindered residues like N-methyl-phenylglycine.
Coupling Reagent Excess (HATU) 2.9 - 4.9 equivalentsRelative to the resin substitution.
Base Excess (DIPEA) 6 - 10 equivalentsUsed for in situ neutralization and activation.
Coupling Time for this compound 2 - 6 hoursMay require double coupling to ensure completion.
Coupling Efficiency (per step) >95%Monitored by the Kaiser or bromophenol blue test. For N-methylated residues, the bromophenol blue test is more reliable.
Boc Deprotection Reagent 50% TFA in DCMStandard reagent for Boc group removal.
Deprotection Time 20 - 30 minutesA shorter pre-wash of 1-2 minutes is also performed.

Table 2: Typical Yields and Purity for Cyclic Peptide Synthesis

ParameterValueReference/Note
Linear Peptide Cleavage Yield 70 - 90%Dependent on the specific resin and cleavage cocktail used.
Cyclization Reaction Yield 30 - 70%Highly sequence-dependent and influenced by reaction conditions (e.g., concentration).
Overall Crude Yield (Linear Synthesis + Cyclization) 20 - 60%Illustrative range.
Crude Purity (by HPLC) >90%A recent study on a rapid synthesis platform reported >95% crude purity for an N-methylated cyclic hexapeptide.[2]
Final Purified Yield 10 - 40%After preparative HPLC purification.
Final Purity (by HPLC) >98%Target purity for biological assays.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide incorporating this compound using Boc chemistry on a 0.1 mmol scale.

Materials and Reagents:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including this compound)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol (IPA)

  • Kaiser test kit or Bromophenol blue solution

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a peptide synthesis vessel.

  • First Amino Acid Coupling: Attach the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type (e.g., cesium salt method for Merrifield resin).

  • Peptide Elongation Cycle (repeated for each amino acid): a. Boc Deprotection: i. Wash the resin with DCM (3x). ii. Add a solution of 50% TFA in DCM (v/v) and agitate for 2 minutes. Drain. iii. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. iv. Drain and wash the peptide-resin thoroughly with DCM (3x), IPA (2x), and DCM (3x). b. Neutralization: i. Wash the resin with DCM (2x). ii. Add a solution of 10% DIPEA in DCM (v/v) and agitate for 2 minutes. Drain. Repeat this step. iii. Wash the resin with DCM (3x) and then DMF (3x). c. Amino Acid Coupling: i. In a separate vial, dissolve the next Boc-amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF. ii. Add DIPEA (8 equivalents) to the solution for pre-activation. Agitate for 2-5 minutes. iii. Add the activated amino acid solution to the neutralized peptide-resin. iv. Agitate the reaction vessel for 1-4 hours at room temperature. For the coupling of this compound or coupling to an N-methylated residue, extend the coupling time to 4-6 hours and consider a double coupling. v. Monitor the reaction completion using the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines). A negative test indicates a complete reaction. d. Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Final Boc Deprotection: After the final amino acid has been coupled, perform a final Boc deprotection step as described in 3a.

Protocol 2: Cleavage of the Linear Peptide from the Resin

Materials and Reagents:

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

  • HF cleavage apparatus

Procedure:

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • HF Cleavage: a. Place the dried peptide-resin in the reaction vessel of the HF apparatus. b. Add appropriate scavengers (e.g., anisole). c. Condense HF into the vessel at -78 °C and stir the mixture at 0 °C for 1-2 hours. d. Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: a. Wash the resin with cold diethyl ether to precipitate the crude peptide. b. Filter and collect the crude peptide. c. Wash the peptide pellet with cold diethyl ether (2x).

  • Extraction and Lyophilization: a. Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid). b. Lyophilize to obtain the crude linear peptide as a fluffy powder.

Protocol 3: Head-to-Tail Cyclization

Materials and Reagents:

  • Crude linear peptide

  • HATU or PyBOP

  • DIPEA

  • DMF, high purity

  • Diethyl ether (cold)

Procedure:

  • Reaction Setup: a. Dissolve the crude linear peptide in DMF to a final concentration of 1-2 mM. High dilution is crucial to minimize intermolecular side reactions. b. In a separate flask, prepare a solution of HATU (1.5 - 2.0 equivalents) and DIPEA (3.0 - 4.0 equivalents) in DMF.

  • Cyclization Reaction: a. Add the activating agent solution dropwise to the stirred peptide solution at room temperature. b. Stir the reaction mixture for 12-24 hours. c. Monitor the reaction progress by LC-MS to observe the consumption of the linear peptide and the formation of the cyclic product.

  • Work-up: a. Remove the DMF under high vacuum. b. Add cold diethyl ether to the residue to precipitate the crude cyclic peptide. c. Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether.

Protocol 4: Purification and Analysis

Materials and Reagents:

  • Crude cyclic peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • TFA (HPLC grade)

  • Preparative and analytical RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Purification: a. Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., DMF or a water/acetonitrile mixture). b. Purify the peptide by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA. c. Collect fractions corresponding to the desired cyclic peptide peak.

  • Analysis and Lyophilization: a. Analyze the collected fractions by analytical RP-HPLC to confirm purity (>98%). b. Confirm the identity of the product by mass spectrometry (verifying the [M+H]⁺ ion). c. Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white, fluffy solid.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing resin Start: Resin coupling Amino Acid Coupling (Boc-AA, HATU, DIPEA) resin->coupling deprotection Boc Deprotection (50% TFA/DCM) coupling->deprotection deprotection->coupling Repeat for each AA linear_peptide Linear Peptide on Resin deprotection->linear_peptide cleavage Cleavage from Resin (e.g., HF) linear_peptide->cleavage cyclization Head-to-Tail Cyclization (HATU, DIPEA in DMF) cleavage->cyclization purification RP-HPLC Purification cyclization->purification final_product Purified Cyclic Peptide purification->final_product

Caption: Workflow for the synthesis of cyclic peptides using Boc-SPPS.

signaling_pathway cyclic_peptide Cyclic Peptide (e.g., containing N-Me-Phg) receptor Cell Surface Receptor (e.g., GPCR) cyclic_peptide->receptor Binds and Modulates g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade (e.g., PKA activation) second_messenger->downstream response Cellular Response downstream->response

Caption: Generalized signaling pathway modulated by a cyclic peptide.

References

Application Notes and Protocols for Conformational Control in Peptides using Boc-N-Me-phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-tert-butyloxycarbonyl-N-methyl-L-phenylglycine (Boc-N-Me-phg-OH) for achieving conformational control in synthetic peptides. The strategic incorporation of this N-methylated, non-proteinogenic amino acid offers a powerful tool to modulate peptide secondary structure, enhance proteolytic stability, and improve pharmacokinetic properties. This document outlines the underlying principles, detailed experimental protocols for solid-phase peptide synthesis (SPPS), and methods for conformational analysis.

Introduction to Conformational Control with this compound

N-methylation of the peptide backbone is a key strategy in medicinal chemistry to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and conformational flexibility.[1][2] The introduction of a methyl group on the amide nitrogen of a phenylglycine residue (this compound) imparts significant steric hindrance, which restricts the rotation around the peptide bond. This conformational constraint can favor specific secondary structures, such as β-turns or helical folds, which can be crucial for enhancing binding affinity to biological targets.[3]

The phenyl ring of phenylglycine further contributes to the conformational rigidity of the peptide backbone. The combination of N-methylation and the bulky phenyl side chain makes this compound a potent residue for inducing and stabilizing desired peptide conformations.

Data Presentation: Conformational Effects of N-Methyl-Phenylglycine

The incorporation of N-methyl-phenylglycine can lead to observable changes in spectroscopic data, providing insights into the conformational preferences of the modified peptide. While specific data for a wide range of peptides containing this compound is limited in publicly available literature, the following tables summarize expected trends and data from studies on closely related N-methylated or sterically hindered amino acids.

Table 1: Expected Impact of this compound Incorporation on Peptide Synthesis Parameters.

ParameterExpected Outcome with this compoundRationale
Coupling Efficiency Lower than standard amino acids (~95-98%)Steric hindrance from the N-methyl group and the phenyl side chain impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4][5]
Required Coupling Reagents Stronger coupling reagents recommended (e.g., HATU, HCTU, PyBOP)To overcome the steric hindrance and achieve efficient amide bond formation.[6][7]
Double Coupling May be requiredTo ensure complete reaction and avoid deletion sequences, especially when coupling to another sterically hindered residue.[1]
Racemization Risk Generally low with appropriate coupling reagentsUronium/aminium-based reagents like HATU are known to suppress racemization.[8]
Crude Peptide Purity Potentially lowerIncomplete couplings can lead to a higher proportion of deletion byproducts, necessitating more rigorous purification.

Table 2: Anticipated Changes in NMR Spectroscopic Data upon Incorporation of N-Methyl-Phenylglycine.

NMR ParameterExpected ChangeIndication of Conformational Effect
N-Methyl Protons (¹H NMR) Appearance of a singlet around 2.5-3.5 ppmDirect evidence of the N-methyl group incorporation.
Amide Proton (¹H NMR) Absence of an amide proton signal for the N-methylated residueConfirms N-methylation.
α-Proton Chemical Shift (¹H NMR) Potential upfield or downfield shiftAlteration in the local electronic environment due to conformational changes.
³J(Hα,Hβ) Coupling Constants Changes in coupling constantsReflects changes in the rotamer populations of the side chain due to backbone constraints.
Nuclear Overhauser Effects (NOEs) Appearance of NOEs between the N-methyl protons and adjacent residuesProvides crucial distance constraints for determining the three-dimensional structure and identifying specific turn or helical conformations.
¹³C Chemical Shifts Shifts in Cα, Cβ, and carbonyl carbonsSensitive to changes in dihedral angles (φ, ψ) and local conformation.

Table 3: Expected Trends in Circular Dichroism (CD) Spectra.

Secondary StructureExpected CD Spectral Features with N-Me-PhgInterpretation
α-Helix Increased negative ellipticity at 208 and 222 nmStabilization or induction of helical content.
β-Sheet Increased negative ellipticity around 218 nmPromotion of β-sheet formation.
β-Turn Varies depending on the type of turnCan lead to characteristic spectra indicative of specific turn types.
Random Coil Decreased negative ellipticity around 200 nmA shift from a disordered to a more ordered conformation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol describes the manual Boc-SPPS strategy for incorporating a this compound residue into a peptide sequence on a 0.1 mmol scale. Due to the steric hindrance of N-methylated amino acids, specialized coupling conditions are required.[6]

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagent (e.g., HATU, HCTU, or PyBOP)

  • HOBt (if using carbodiimide coupling reagents)

  • Piperidine (for Fmoc deprotection if using a mixed Boc/Fmoc strategy)

  • Cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail)

  • Cold diethyl ether

Workflow Diagram for a Single SPPS Cycle:

SPPS_Cycle Resin Peptide-Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization 2. Coupling Coupling of This compound (e.g., HATU/DIEA in DMF) Neutralization->Coupling 3. Washing Washing (DMF, DCM) Coupling->Washing 4. Washing->Resin Next Cycle

Caption: General workflow for one cycle of Boc-SPPS.

Protocol:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • First Amino Acid Loading: Attach the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type (e.g., cesium salt method for Merrifield resin).[9]

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).[10]

  • Neutralization:

    • Wash the resin with DMF (2x).

    • Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Coupling of this compound (using HATU):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time or double coupling may be necessary.[8]

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines, or a specific test for secondary amines if applicable).

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and N-terminal Boc deprotection, dry the peptide-resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF/anisole 9:1) for 1-2 hours at 0°C. Caution: HF is extremely toxic and requires specialized equipment and safety precautions.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Collect the crude peptide by centrifugation or filtration and wash with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationship of Coupling Reagent Choice for Sterically Hindered Amino Acids:

Coupling_Reagents cluster_challenge Challenge cluster_reagents Recommended Coupling Reagents Challenge Steric Hindrance of This compound HATU HATU/HCTU (Uronium/Aminium) Challenge->HATU High Efficiency Low Racemization PyBOP PyBOP/PyAOP (Phosphonium) Challenge->PyBOP Effective for Hindered Couplings DIC DIC/HOBt (Carbodiimide) Challenge->DIC Less Effective (May require longer times or double coupling)

Caption: Selection of coupling reagents for sterically hindered amino acids.

Conformational Analysis by NMR Spectroscopy

Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1).

  • Add a suitable internal standard (e.g., TMS).

Data Acquisition:

  • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) NMR spectra on a high-field spectrometer.

Data Analysis:

  • Resonance Assignment: Assign all proton and carbon signals using the combination of 2D NMR spectra.

  • Dihedral Angle Constraints: Measure ³J(Hα,Hβ) coupling constants to determine side-chain rotamer populations.

  • Distance Constraints: Analyze NOESY/ROESY spectra to identify through-space correlations. The presence of specific NOEs, such as between the N-methyl protons and protons of adjacent residues, can define the local conformation.

  • Structure Calculation: Use the derived constraints in molecular modeling software to calculate a family of structures consistent with the NMR data.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer must be transparent in the far-UV region.

Data Acquisition:

  • Record CD spectra in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

  • Acquire spectra at a controlled temperature.

Data Analysis:

  • Data Conversion: Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].

  • Spectral Interpretation: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content.

    • α-helix: Characterized by negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm.[11]

    • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.[11]

    • Random coil: Typically exhibits a strong negative band near 200 nm.[11]

  • Deconvolution: Use deconvolution software to obtain quantitative estimates of the percentage of each secondary structure element.

Conclusion

The incorporation of this compound into peptides is a valuable strategy for enforcing conformational rigidity. While posing synthetic challenges due to steric hindrance, optimized solid-phase peptide synthesis protocols using potent coupling reagents can achieve efficient incorporation. Subsequent detailed conformational analysis by NMR and CD spectroscopy allows for the characterization of the induced secondary structures. These methodologies provide a robust framework for the rational design of conformationally constrained peptides with potentially enhanced therapeutic properties.

References

Application Notes and Protocols: The Use of Boc-N-Me-phg-OH in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-tert-butyloxycarbonyl-N-methyl-phenylglycine (Boc-N-Me-phg-OH) is a non-proteinogenic, Nα-protected amino acid derivative that serves as a critical building block in the synthesis of advanced bioactive peptides. Its unique structure, combining a temporary Boc protecting group, a sterically demanding phenylglycine core, and a secondary N-methyl amine, allows for the creation of peptidomimetics with significantly enhanced pharmacological properties. The incorporation of N-methylated amino acids is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.

These application notes provide a comprehensive overview of the utility of this compound, detailed experimental protocols for its incorporation into peptide chains, and a summary of its impact on the final peptide's biological function, with a focus on its application in potent anticancer agents.

The Strategic Advantage of N-Methylation in Peptide Drug Design

The introduction of an N-methyl group to the peptide backbone imparts several desirable characteristics that can transform a lead peptide into a viable drug candidate.[1]

  • Enhanced Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond, making it resistant to cleavage by proteases and peptidases. This significantly increases the peptide's in vivo half-life.[1]

  • Improved Pharmacokinetics: N-methylation can enhance membrane permeability and reduce the number of hydrogen bond donors, which may lead to improved intestinal absorption and the ability to cross the blood-brain barrier.[1]

  • Conformational Control: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target. It can also be used to convert a receptor agonist into an antagonist.[1]

  • Increased Solubility: In some cases, particularly in hydrophobic peptide sequences, N-methylation can disrupt hydrogen bonding networks that lead to aggregation, thereby improving solubility.[1]

cluster_0 Structural Features of this compound cluster_1 Resulting Peptide Properties Boc_Group Boc Group SPPS Controlled Stepwise Synthesis (SPPS) Boc_Group->SPPS Enables N_Methyl N-Methyl Group Stability Enhanced Proteolytic Stability N_Methyl->Stability Provides PK Improved Pharmacokinetics (e.g., Cell Permeability) N_Methyl->PK Improves Conformation Restricted Conformation (Potency/Selectivity) N_Methyl->Conformation Controls Phg_Core Phenylglycine Core Phg_Core->Conformation Influences

Caption: Logical relationship between this compound features and peptide properties.

Application in Potent Antimitotic Peptides: Dolastatins and Auristatins

N-methylated amino acids are integral components of some of the most potent cytotoxic molecules ever discovered, including the natural product dolastatin 15 and its synthetic analogs, the auristatins.[2][3] Dolastatin 15 is a linear depsipeptide containing two N-methylated valine residues.[2] Synthetic derivatives, such as monomethyl auristatin E (MMAE), are widely used as the cytotoxic "warhead" in antibody-drug conjugates (ADCs) like Adcetris® and Polivy®.[][5]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which these peptides exert their powerful anticancer effect is through the disruption of microtubule dynamics.[6][7]

  • Binding to Tubulin: Auristatins bind to tubulin, the protein subunit that polymerizes to form microtubules.[][8]

  • Inhibition of Polymerization: This binding inhibits the assembly of tubulin into microtubules.[5][8] Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division.

  • Cell Cycle Arrest: The disruption of microtubule formation prevents the cell from forming a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[][6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the cell's apoptotic (programmed cell death) pathways, leading to the selective elimination of rapidly dividing cancer cells.[6][9]

Auristatin Auristatin Peptide (containing N-Me-AA) Tubulin Tubulin Dimers Auristatin->Tubulin Binds to Polymerization Microtubule Polymerization Auristatin->Polymerization Inhibits Tubulin->Polymerization Required for Spindle Mitotic Spindle Formation Polymerization->Spindle Leads to G2M G2/M Phase Arrest Spindle->G2M Failure leads to Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Induces

Caption: Signaling pathway for auristatin-induced apoptosis.

Data Presentation: Synthesis Parameters and Reagent Performance

The synthesis of peptides containing N-methylated residues like this compound is challenging due to the steric hindrance of the secondary amine, which can lead to slow and incomplete coupling reactions.[10] Success relies on the use of highly potent coupling reagents.

Table 1: Comparative Performance of Coupling Reagents for N-Methylated Amino Acids

Reagent Activating Additive Base Typical Yield Racemization Risk Key Characteristics
HATU Internal (HOAt) DIEA, TMP High Low Highly effective for sterically hindered couplings; HOAt minimizes racemization.[11]
HBTU Internal (HOBt) DIEA Moderate Low A common and effective reagent, though sometimes less efficient than HATU for N-Me-AAs.[12]
PyAOP Internal (HOAt) DIEA High Low Especially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[12]
COMU Internal (Oxyma) DIEA High Low A modern, safer alternative to HOBt/HOAt-based reagents with excellent solubility and reactivity.[13]

DIEA: N,N-Diisopropylethylamine; TMP: 2,4,6-Trimethylpyridine

Table 2: Illustrative Quantitative Data for a Model SPPS with a Sterically Hindered N-Methylated Residue

Parameter Expected Value Notes
Resin Substitution 0.4 - 0.8 mmol/g Lower substitution can improve yields for difficult sequences.
Coupling Efficiency (Standard AA) >99% Monitored by a qualitative test (e.g., Kaiser test).
Coupling Efficiency (N-Me-phg) ~95-98% May require double coupling, extended reaction times, or optimized reagents like HATU.[14]
Overall Crude Peptide Yield 50 - 75% Highly dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC) 40 - 70% Purification is required to remove deletion sequences and other by-products.[14][15]
Final Purified Peptide Yield 15 - 35% Reflects losses during HPLC purification.[16]
Final Peptide Purity (by HPLC) >98% Target purity for biological assays.[15][16]

Data are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.

Experimental Protocols: Boc-SPPS of a Peptide Containing this compound

This section provides a detailed protocol for a single coupling cycle to incorporate this compound into a peptide chain using Boc-based Solid-Phase Peptide Synthesis (SPPS).

start Start Cycle: Peptide-Resin (Nα-Boc Protected) deprotection Step 1: Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Step 2: Neutralization (DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Step 3: Coupling (this compound, HATU, DIEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end End Cycle: Peptide-Resin (Ready for next AA) wash3->end

Caption: Experimental workflow for one Boc-SPPS cycle incorporating this compound.

Materials and Reagents:

  • Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

  • Amino Acids: Boc-protected amino acids, including this compound.

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF).

  • Coupling Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

  • Solvents: Peptide synthesis grade DCM, DMF, Isopropanol (IPA).

  • Washing Solutions: As specified in the protocol.

  • Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with scavengers (e.g., p-cresol, thioanisole). CAUTION: HF is extremely toxic and corrosive and requires specialized equipment and safety protocols.[17]

  • Purification: Reversed-phase HPLC system, appropriate columns (e.g., C18), and solvents (Acetonitrile, Water, 0.1% TFA).

Protocol for a Single Coupling Cycle (0.1 mmol scale):

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL) for 30-60 minutes in a peptide synthesis vessel.

  • Nα-Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA/DCM, 10 mL). Agitate for 2 minutes.

    • Drain the solution.

    • Add fresh deprotection solution (10 mL). Agitate for 20-30 minutes.[17][18]

    • Drain and wash the resin thoroughly with DCM (3 x 10 mL), IPA (1 x 10 mL), and DMF (3 x 10 mL).

  • Neutralization:

    • Add the neutralization solution (10% DIEA/DMF, 10 mL). Agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess base. The resin now has a free secondary amine.[19]

  • Coupling of this compound:

    • Activation: In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and HATU (3 eq., 0.3 mmol) in DMF (2 mL). Add DIEA (6 eq., 0.6 mmol) and vortex for 1-2 minutes. The solution is now "pre-activated".[17]

    • Coupling Reaction: Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The extended time is necessary due to steric hindrance.

    • Monitoring: Perform a qualitative test (e.g., Isatin test for secondary amines) to confirm reaction completion. If the test is positive (incomplete reaction), a second coupling (recoupling) may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove all excess reagents and by-products. The resin is now ready for the next deprotection/coupling cycle.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, dry the peptide-resin under vacuum.

    • Place the resin in a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol) and stir at 0°C for 1-2 hours.[17]

    • Evaporate the HF and wash the cleaved peptide/resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative RP-HPLC with a suitable gradient.[17]

    • Analyze fractions for purity by analytical HPLC and confirm the identity and mass of the final product by mass spectrometry (MS).

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced bioactive peptides. While its incorporation presents synthetic challenges due to steric hindrance, optimized protocols using potent coupling reagents like HATU can achieve high-efficiency incorporation. The resulting N-methylated peptides, such as analogs of dolastatin, often exhibit superior proteolytic stability and potent biological activity, making them highly valuable in the development of next-generation therapeutics, particularly in the field of oncology.

References

Application Notes and Protocols for Solution-Phase Synthesis with Boc-N-Me-phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solution-phase synthesis of peptides incorporating N-tert-butyloxycarbonyl-N-methyl-DL-phenylglycine (Boc-N-Me-phg-OH). This N-methylated, non-proteinogenic amino acid is a valuable building block for creating peptidomimetics with enhanced therapeutic properties. N-methylation can increase metabolic stability, improve membrane permeability, and induce specific peptide conformations.[1] However, the steric hindrance introduced by the N-methyl group presents significant synthetic challenges, requiring optimized protocols for successful peptide bond formation.[1][2]

Core Principles

The solution-phase synthesis using this compound follows the established cyclical process of coupling and deprotection.

  • Coupling: The carboxylic acid of this compound is activated by a potent coupling reagent and then reacted with the free amino group of another amino acid or peptide ester. The steric bulk and reduced nucleophilicity of the N-methylated amine necessitate the use of highly efficient coupling reagents to achieve satisfactory yields and minimize side reactions.[1][3]

  • Deprotection: The acid-labile Boc protecting group is removed from the N-terminus of the newly formed peptide using a strong acid, typically trifluoroacetic acid (TFA), to prepare the peptide for the subsequent coupling step.[3]

Challenges in Synthesizing N-Methylated Peptides:

  • Steric Hindrance: The N-methyl group, combined with the phenyl group of phenylglycine, creates significant steric bulk. This slows down the rate of peptide bond formation and can lead to incomplete reactions.[1][2] Coupling an N-methylated amino acid onto another N-methylated residue is particularly challenging.[1]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated amino acid is less nucleophilic than a primary amine, further hindering the coupling reaction.[1]

  • Racemization: Phenylglycine residues are known to be susceptible to racemization, especially under basic conditions used during coupling. The choice of coupling reagent and base is critical to maintaining stereochemical integrity.[4]

  • Purification: N-methylated peptides are often more hydrophobic, which can complicate purification by reversed-phase HPLC (RP-HPLC). Additionally, the presence of cis/trans isomers around the N-methylated peptide bond can lead to peak broadening or the appearance of multiple peaks in the chromatogram.

Data Presentation: Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance of this compound. Standard reagents such as HBTU and HCTU are often less effective.[3] More potent uronium or phosphonium salt-based reagents are recommended. The following table summarizes expected outcomes for the solution-phase synthesis of a dipeptide, Boc-N-Me-Phg-Gly-OMe, using different coupling strategies.

Coupling ReagentActivating AdditiveBaseTypical Reaction Time (hours)Expected Yield (%)Expected Purity (%)Racemization RiskReference
HATU NoneDIEA2 - 685 - 95>95Low[1][3]
PyBOP HOAt (optional)DIEA4 - 1280 - 90>95Low to Moderate[5]
PyBroP NoneDIEA1 - 4~90>95Low[6]
EDC / HOBt HOBtDIEA12 - 2460 - 75>90Moderate[3]

Note: Values are representative and can vary based on reaction scale, solvent, temperature, and purification efficiency.

Experimental Protocols

Protocol 1: Dipeptide Synthesis using HATU

This protocol describes the coupling of this compound with a C-terminally protected amino acid, using Glycine methyl ester (H-Gly-OMe) as an example.

Materials:

  • This compound (1.0 equivalent)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.05 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve H-Gly-OMe·HCl in anhydrous DMF. Add DIEA (1.05 equivalents) and stir at room temperature for 15 minutes.

  • Carboxyl Activation: In a separate flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIEA (1.45 eq.) to this solution and stir at room temperature. Allow 1-3 minutes for pre-activation.[1]

  • Coupling Reaction: Add the activated this compound solution to the neutralized amine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure Boc-N-Me-Phg-Gly-OMe. Due to the racemic nature of the starting material, the product will be a mixture of two diastereomers, which may be separable by careful chromatography.

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group from the synthesized dipeptide.

Materials:

  • Boc-protected peptide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected peptide in anhydrous DCM.

  • Add an equal volume of TFA to the solution (resulting in a 50% TFA/DCM mixture).[3]

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC until the starting material is consumed.[3]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting peptide-TFA salt can be co-evaporated with toluene to remove residual TFA and then used directly in the next coupling step after neutralization (as described in Protocol 1, Step 1) or purified as needed.

Visualizations

Experimental Workflow

The following diagram outlines the logical steps for a single cycle of solution-phase peptide synthesis incorporating this compound.

G cluster_0 Coupling Stage cluster_1 Deprotection Stage A This compound (Carboxyl Component) C Activate Carboxyl Group (HATU / DIEA in DMF) A->C B H-AminoAcid-OR (Amine Component) D Couple Components (2-6 hours, RT) B->D C->D E Work-up & Purification (Extraction & Chromatography) D->E F Protected Dipeptide Boc-N-Me-Phg-AA-OR E->F G Boc-N-Me-Phg-AA-OR F->G To next cycle H Treat with 50% TFA in DCM (30-60 min, RT) G->H I Solvent Removal (Reduced Pressure) H->I J Deprotected Peptide Salt H-N-Me-Phg-AA-OR • TFA I->J J->B Neutralize & use in next coupling G A This compound R-COOH B Activated Ester R-COO-AT A->B Activation HATU HATU + DIEA D Dipeptide R-CO-NH-R' B->D Coupling C Amine Component H₂N-R' C->D Byproducts HOBt + Tetramethylurea D->Byproducts Formation of

References

Protocol for Boc Deprotection of N-Methylated Peptides: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) due to its stability under various conditions and its facile removal with acid. However, the introduction of N-methylation in a peptide backbone, a modification often employed to enhance proteolytic stability and cell permeability, presents unique challenges for Boc deprotection. The steric hindrance imposed by the N-methyl group can impede the efficiency of the deprotection step, leading to incomplete removal of the Boc group and the generation of deletion sequences in the final peptide product.[1]

These application notes provide a comprehensive guide to the successful Boc deprotection of N-methylated peptides, addressing the inherent challenges and offering optimized protocols. This document outlines standard and alternative deprotection methods, strategies to mitigate common side reactions, and detailed experimental procedures to ensure high-yield and high-purity synthesis of N-methylated peptides.

Challenges in Boc Deprotection of N-Methylated Peptides

The primary challenge in the Boc deprotection of N-methylated amino acids is the increased steric bulk around the nitrogen atom. This steric hindrance can slow down the rate of acid-catalyzed cleavage of the Boc group compared to their non-methylated counterparts.[1] Incomplete deprotection results in the failure of the subsequent amino acid to couple to the growing peptide chain, leading to the accumulation of deletion sequences that are often difficult to separate from the desired product.

Furthermore, certain amino acid residues, when N-methylated, are particularly prone to side reactions during the final cleavage from the resin. For instance, N-methylated methionine can be susceptible to oxidation and S-alkylation.[2][3]

Optimized Deprotection Protocols

Standard Boc deprotection protocols often need to be optimized for N-methylated peptides by adjusting the concentration of the acid, the reaction time, or by employing alternative deprotection reagents.

Method 1: Trifluoroacetic Acid (TFA) Deprotection

TFA is the most common reagent for Boc deprotection. For N-methylated residues, extending the reaction time or using a higher concentration of TFA may be necessary to ensure complete removal of the Boc group.

Table 1: Recommended TFA Conditions for Boc Deprotection of N-Methylated Peptides

TFA Concentration (% in DCM)Deprotection Time (minutes)Key Considerations
25-50%30 - 60A good starting point for most N-methylated residues.[4]
50%2 x 15 (two treatments)Repeated treatments can improve deprotection efficiency.
100% (neat TFA)5 - 15Use with caution, as it may not improve resin swelling and can lead to side reactions.[5]
Method 2: Hydrochloric Acid (HCl) Deprotection

A solution of HCl in an organic solvent, such as dioxane, offers a milder alternative to TFA and can be effective for Boc deprotection.[6]

Table 2: Comparison of TFA and HCl for Boc Deprotection

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Conditions 20-50% in Dichloromethane (DCM)[6]4M in Dioxane[6]
Reaction Time Generally 30 minutes to a few hours at room temperature.[6]Can be rapid (e.g., 30 minutes with 4M HCl in dioxane).[6]
Product Form Trifluoroacetate salt, which can sometimes be oily.[6]Hydrochloride salt, which is often a crystalline solid, aiding purification.[6]
Yield Typically high to quantitative.[6]Typically high to quantitative.[6]

Mitigation of Side Reactions: The Role of Scavengers

During the final cleavage of the peptide from the resin, which also involves the removal of all remaining protecting groups, reactive carbocations are generated. These can lead to undesired modifications of sensitive amino acid residues. The use of a "cleavage cocktail" containing scavengers is crucial to prevent these side reactions.

Table 3: Common Scavengers and Their Targets in Cleavage Cocktails

ScavengerTarget Residue(s)Function
Water GeneralScavenges tert-butyl cations.
Triisopropylsilane (TIS) Trp, CysReduces oxidized tryptophan and scavenges carbocations.
Thioanisole Met, ArgPrevents S-alkylation of methionine and aids in the removal of Arg protecting groups.
1,2-Ethanedithiol (EDT) Cys, TrpPrevents disulfide bond formation and protects tryptophan.
Phenol Tyr, TrpActs as a competitive substrate for electrophilic attack.
Dimethylsulfide (DMS) & Ammonium Iodide MetReduces methionine sulfoxide back to methionine.[3][7]

For peptides containing N-methylated methionine, a specialized cleavage cocktail is highly recommended to prevent oxidation. "Reagent H" (trifluoroacetic acid 81%, phenol 5%, thioanisole 5%, 1,2-ethanedithiol 2.5%, water 3%, dimethylsulfide 2%, ammonium iodide 1.5% w/w) has been shown to be effective in minimizing methionine oxidation.[7]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection of N-Methylated Peptides on Solid Phase
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature with gentle agitation.

    • For sterically hindered N-methylated amino acids, a second treatment with fresh deprotection solution for another 30 minutes is recommended.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x) and then DCM (3x) to remove residual acid.

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (2 x 2 minutes).

  • Washing: Wash the resin with DCM (3x) and dimethylformamide (DMF) (3x) before proceeding to the next coupling step.

Protocol 2: Final Cleavage of N-Methylated Peptides from the Resin
  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 3). For a general-purpose cleavage of a peptide containing N-methylated residues, a mixture of TFA/Water/TIS (95:2.5:2.5) can be used. For peptides with sensitive residues like methionine, a more specialized cocktail is required.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the mixture to react at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Peptide Isolation: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and dry it under vacuum.

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis and deprotection of N-methylated peptides.

Boc_Deprotection_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Resin Resin-Bound Peptide (Boc-N-Me-AA-Peptide) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1 Washing_Neutralization Washing & Neutralization Deprotection->Washing_Neutralization 2 Coupling Coupling of next Boc-AA-OH Washing_Neutralization->Coupling 3 Washing Washing Coupling->Washing 4 Washing->Resin Repeat Cycle

Boc Deprotection Cycle in SPPS

Final_Cleavage_Workflow Start Fully Assembled Peptide-Resin Wash_Dry Wash with DCM and Dry Start->Wash_Dry Cleavage Treat with Cleavage Cocktail (TFA + Scavengers) Wash_Dry->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Isolate by Centrifugation and Wash Precipitate->Isolate Dry Dry Peptide under Vacuum Isolate->Dry End Purified N-Methylated Peptide Dry->End

Final Cleavage and Peptide Isolation

References

Application Notes and Protocols: A Comparative Guide to Manual and Automated Solid-Phase Synthesis of Peptides Containing Boc-N-Me-Phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-phenylglycine (Boc-N-Me-Phg-OH), into peptide sequences is a pivotal strategy in medicinal chemistry. This modification can significantly enhance a peptide's therapeutic potential by increasing its metabolic stability, improving membrane permeability, and providing conformational constraints. However, the synthesis of peptides containing N-methylated residues presents considerable challenges due to the steric hindrance and reduced nucleophilicity of the N-methylated amino group, which can lead to incomplete coupling reactions.

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of this compound. It offers comprehensive experimental protocols, a quantitative comparison of the two methods, and visual workflows to guide researchers in selecting the most suitable approach for their specific needs. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is employed here, which is a robust method for SPPS where the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), and the side-chain protecting groups are cleaved with a strong acid such as hydrofluoric acid (HF) at the end of the synthesis.

Quantitative Comparison: Manual vs. Automated Synthesis

ParameterManual Solid-Phase Peptide SynthesisAutomated Solid-Phase Peptide SynthesisNotes
Coupling Efficiency (this compound) 95-98% (with optimization)>99% (with optimized protocols)Manual synthesis allows for real-time monitoring (e.g., Kaiser or Isatin test) and immediate adjustments like double coupling. Automated systems rely on pre-programmed optimized cycles.[1]
Typical Crude Peptide Purity 50-70%60-80%Automated systems with consistent washing cycles can lead to higher purity crude products. Purity is highly dependent on the peptide sequence and coupling efficiency.[1]
Overall Crude Peptide Yield 60-80%70-90%Automated synthesis minimizes manual handling and potential for material loss, often resulting in higher and more reproducible yields.[1][2]
Synthesis Time (per peptide) Longer (several hours to days)Shorter (a few hours)Automation significantly reduces the hands-on time required for each cycle of deprotection, washing, and coupling.[2]
Flexibility & Optimization HighMedium to LowManual synthesis provides complete control over reaction conditions, allowing for on-the-fly adjustments for challenging couplings. Automated synthesizers have more rigid protocols, though modern instruments offer some flexibility.[2]
Reagent Consumption Can be optimized to use minimal excessOften uses a standardized excessManual methods allow for more precise control over reagent volumes, which can be advantageous when using expensive reagents like this compound.[2]
Reproducibility Operator-dependentHighAutomated systems ensure high run-to-run consistency, which is crucial for comparative studies and larger-scale production.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of a Peptide Containing this compound

This protocol describes a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support using the Boc/Bzl strategy.

Materials and Reagents:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Isopropyl alcohol (IPA)

  • Coupling reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DCM and treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

    • Drain the solution and add a fresh solution of 50% TFA in DCM. Shake for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to begin pre-activation. Allow to stand for 1-2 minutes.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Shake the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time is recommended.

  • Monitoring the Coupling Reaction:

    • Perform an Isatin test to monitor the completion of the coupling to the secondary amine. A negative test (no color change) indicates a complete reaction. The Kaiser (ninhydrin) test is not suitable for N-methylated amino acids.

    • If the Isatin test is positive, a second coupling (double coupling) is recommended. Drain the reaction solution, wash with DMF (3x), and repeat step 4.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid like anhydrous HF with appropriate scavengers (e.g., p-cresol, p-thiocresol). This step requires specialized equipment and safety precautions.

  • Peptide Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Solid-Phase Peptide Synthesis of a Peptide Containing this compound

This protocol outlines the general procedure for incorporating this compound using an automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument manufacturer's recommendations.

Materials and Reagents:

  • Merrifield or PAM resin pre-loaded in the synthesizer's reaction vessel

  • Boc-protected amino acids (including this compound) dissolved in DMF to the required concentration

  • DCM, DMF, TFA, DIEA, and IPA plumbed to the synthesizer

  • Coupling reagent solution (e.g., HATU in DMF)

  • Automated peptide synthesizer

Procedure:

  • Synthesizer Setup:

    • Load the appropriate resin into the reaction vessel.

    • Ensure all reagent and solvent bottles are filled and properly connected to the synthesizer.

    • Prime all lines to ensure accurate reagent delivery.

  • Programming the Synthesis:

    • Enter the desired peptide sequence into the synthesizer's software.

    • Define the synthesis scale and the specific protocol for each amino acid. For the this compound coupling step, program a longer coupling time (e.g., 2-4 hours) or a double coupling cycle.

  • Automated Synthesis Cycle: The synthesizer will automatically perform the following steps for each amino acid:

    • Resin Swelling: The resin is washed with DCM and/or DMF.

    • Boc Deprotection: A 50% TFA in DCM solution is delivered to the reaction vessel for a specified time, followed by a series of washes with DCM, IPA, and DMF.

    • Neutralization: A 10% DIEA in DMF solution is added, followed by DMF washes.

    • Amino Acid Coupling: The Boc-amino acid solution, coupling reagent (HATU), and activator base (DIEA) are delivered to the reaction vessel. The mixture is agitated for the programmed duration. For this compound, this step should be extended or repeated.

    • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Post-Synthesis Processing:

    • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

    • The final cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 8 and 9).

Mandatory Visualizations

Manual_SPPS_Workflow Start Start: Peptide-Resin Swell 1. Resin Swelling (DCM) Start->Swell Deprotect 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 Wash (DCM, IPA, DMF) Deprotect->Wash1 Neutralize 3. Neutralization (10% DIEA/DMF) Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Couple 4. Coupling (this compound, HATU, DIEA) Wash2->Couple Monitor 5. Monitor (Isatin Test) Couple->Monitor Monitor->Couple Incomplete (Double Couple) Wash3 6. Wash (DMF, DCM) Monitor->Wash3 Complete NextAA Couple Next Amino Acid Wash3->NextAA Cleave 8. Cleavage (HF) Wash3->Cleave Final Cycle NextAA->Deprotect Repeat Cycle Purify 9. Purification (RP-HPLC) Cleave->Purify End End: Purified Peptide Purify->End

Caption: Manual Solid-Phase Peptide Synthesis Workflow for this compound.

Automated_SPPS_Workflow Start Start: Load Resin & Program Synthesizer Automated Synthesizer Start->Synthesizer Cycle Automated Synthesis Cycle: 1. Swelling 2. Boc Deprotection 3. Neutralization 4. Coupling 5. Washing Synthesizer->Cycle Run Program Cycle->Cycle ManualCleavage Manual Post-Processing: Cleavage (HF) Cycle->ManualCleavage Synthesis Complete Purification Manual Purification (RP-HPLC) ManualCleavage->Purification End End: Purified Peptide Purification->End

References

Applications of Peptides Containing N-Methyl-Phenylglycine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in modern drug discovery and chemical biology. N-methyl-phenylglycine, a derivative of the amino acid phenylglycine, offers unique structural and functional properties when integrated into peptide backbones. The N-methylation of the amide bond introduces conformational constraints, enhances proteolytic stability, and can improve membrane permeability, making peptides containing this residue attractive candidates for therapeutic development. This document provides a detailed overview of the applications of N-methyl-phenylglycine-containing peptides, complete with experimental protocols and data for researchers, scientists, and drug development professionals.

Key Advantages of Incorporating N-Methyl-Phenylglycine

The introduction of an N-methyl group to the phenylglycine residue within a peptide chain imparts several beneficial characteristics:

  • Increased Proteolytic Stability: The methyl group sterically hinders the approach of proteases, slowing down enzymatic degradation and increasing the in vivo half-life of the peptide.[1][2]

  • Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, facilitating its passive diffusion across cell membranes to engage intracellular targets.[1]

  • Conformational Rigidity: The steric bulk of the N-methyl group restricts the rotation around the peptide bond, leading to a more defined and predictable peptide conformation. This can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.

  • Modulation of Receptor Activity: The conformational constraints imposed by N-methyl-phenylglycine can alter the binding mode of the peptide to its target receptor, sometimes converting an agonist into an antagonist or enhancing selectivity for a particular receptor subtype.

Applications in Drug Discovery

Peptides incorporating N-methyl-phenylglycine have shown promise in several therapeutic areas, primarily due to their enhanced stability and ability to modulate biological interactions.

Enzyme Inhibitors

N-methylated peptides are explored as inhibitors of various enzymes, where their conformational rigidity can lead to high-affinity binding to the active site. While specific data for N-methyl-phenylglycine-containing peptide inhibitors is emerging, the general principles of N-methylation suggest their potential in this area.

Receptor Antagonists

The ability of N-methyl-phenylglycine to induce specific conformations makes it a valuable tool in the design of receptor antagonists. By locking the peptide into a conformation that binds to a receptor without eliciting a downstream signal, potent and selective antagonists can be developed. Phenylglycine derivatives, in general, have been extensively studied as antagonists for metabotropic glutamate receptors (mGluRs).[3]

Antimicrobial Peptides

N-methylation is a strategy employed to enhance the stability and efficacy of antimicrobial peptides (AMPs). While specific examples with N-methyl-phenylglycine are not abundant in publicly available literature, the principles of designing more robust AMPs apply. The incorporation of N-methylated amino acids can improve their resistance to bacterial proteases.

Quantitative Data Summary

Compound/Peptide ClassTargetAssay TypeActivity (IC50, Ki, MIC)Reference
(+)-alpha-methyl-4-carboxyphenylglycine (M4CPG)mGluRPhosphoinositide hydrolysisKB = 0.184 ± 0.04 mM[4]
(RS)-alpha-ethyl-4-carboxyphenylglycine (E4CPG)mGluRPhosphoinositide hydrolysisKB = 0.367 ± 0.2 mM[4]
N-methylated cyclic hexapeptide-PAMPAApparent Permeability: ~10-50 x 10-6 cm/s[5]
Feglymycin AnalogueBacillus subtilisMIC AssayMIC = 1.1 µM[6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing N-Methyl-Phenylglycine (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of a model peptide containing an N-methyl-phenylglycine residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-L-phenylglycine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in the synthesis vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling (ninhydrin negative).

  • Coupling of Fmoc-N-methyl-L-phenylglycine:

    • Coupling of N-methylated amino acids is often slower. Use a more powerful coupling reagent like HATU.

    • In a separate tube, dissolve Fmoc-N-methyl-L-phenylglycine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 4-6 hours at room temperature, or overnight if necessary.

    • A double coupling (repeating the coupling step) may be required for complete reaction.

    • Wash the resin as described above.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

G Resin Fmoc-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat FinalDeprotection Final Fmoc Deprotection Washing2->FinalDeprotection End of Sequence Repeat->Deprotection1 Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Peptides

This protocol describes a standard broth microdilution method to determine the MIC of a peptide against a bacterial strain.

Materials:

  • N-methyl-phenylglycine-containing peptide, stock solution prepared in a suitable solvent (e.g., sterile water or DMSO).

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates (sterile).

  • Spectrophotometer or microplate reader.

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution Series:

    • Prepare a serial two-fold dilution of the peptide stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL, and the peptide concentrations should typically range from 128 µg/mL down to 0.25 µg/mL.

    • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

  • Inoculation:

    • Add 50 µL of the prepared bacterial suspension to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Overnight Bacterial Culture Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Culture->Inoculum Dilution Dilute Peptide in 96-well plate Inoculation Inoculate wells with Bacterial Suspension Dilution->Inoculation Inoculum->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Measurement Measure OD600 or Visual Inspection Incubation->Measurement MIC Determine MIC (Lowest concentration with no visible growth) Measurement->MIC

Caption: MIC Assay Workflow.

Signaling Pathways and Logical Relationships

The incorporation of N-methyl-phenylglycine can influence how a peptide interacts with cellular signaling pathways. For example, an N-methylated peptide antagonist for a G-protein coupled receptor (GPCR) would bind to the receptor but prevent the subsequent activation of downstream signaling cascades.

G cluster_agonist Agonist Binding cluster_antagonist Antagonist Binding Agonist Agonist Peptide GPCR_A GPCR Agonist->GPCR_A G_Protein_A G-Protein Activation GPCR_A->G_Protein_A Effector_A Effector Enzyme Activation G_Protein_A->Effector_A Second_Messenger_A Second Messenger Production Effector_A->Second_Messenger_A Response_A Cellular Response Second_Messenger_A->Response_A Antagonist N-Methyl-Phenylglycine Peptide Antagonist GPCR_B GPCR Antagonist->GPCR_B G_Protein_B G-Protein Activation (Blocked) GPCR_B->G_Protein_B

Caption: GPCR Agonist vs. Antagonist Action.

Peptides containing N-methyl-phenylglycine represent a promising class of modified peptides with enhanced therapeutic potential. Their increased stability and conformational rigidity make them valuable tools in the design of enzyme inhibitors, receptor antagonists, and improved antimicrobial agents. The provided protocols offer a starting point for researchers to synthesize and evaluate these novel peptide candidates. Further exploration of structure-activity relationships will undoubtedly lead to the development of new and effective peptide-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Improving Low Coupling Efficiency of Boc-N-Me-phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low coupling efficiency of N-α-Boc-N-methyl-L-phenylglycine (Boc-N-Me-phg-OH) in peptide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple in peptide synthesis?

The primary challenges in coupling this compound stem from significant steric hindrance. This is due to two main factors:

  • The N-methyl Group: The presence of a methyl group on the alpha-amino group increases steric bulk around the nitrogen nucleophile, impeding the approach of the activated carboxyl group of the incoming amino acid. This slows down the rate of peptide bond formation.[1]

  • The Phenylglycine Side Chain: The bulky phenyl group on the α-carbon further contributes to steric crowding, making the N-terminal amine less accessible for the subsequent coupling reaction.[2]

Q2: What are the consequences of low coupling efficiency with this compound?

Low coupling efficiency can lead to several undesirable outcomes in peptide synthesis:

  • Deletion Sequences: Incomplete coupling results in a portion of the growing peptide chains lacking the intended this compound residue. This leads to the formation of deletion sequences, which are difficult to separate from the target peptide during purification.

  • Low Final Yield: The overall yield of the desired peptide is significantly reduced due to the incomplete incorporation of the sterically hindered amino acid.

  • Increased Risk of Side Reactions: To overcome low efficiency, harsher reaction conditions or prolonged reaction times may be employed, which can increase the likelihood of side reactions, including racemization.

Q3: Which coupling reagents are most effective for this compound?

For difficult couplings involving sterically hindered and N-methylated amino acids like this compound, high-reactivity coupling reagents are recommended. Generally, uronium/aminium and phosphonium salts are more effective than standard carbodiimide reagents (e.g., DCC, DIC). Reagents that form highly reactive OAt or Oxyma esters are particularly advantageous. Some of the most effective coupling reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most powerful coupling reagents, HATU is highly effective for hindered couplings due to the formation of reactive OAt esters.[3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and widely used reagent, slightly less reactive than HATU, but still very effective for many challenging couplings.[4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with efficiency comparable to HATU. It offers a better safety profile as it is based on OxymaPure, avoiding potentially explosive byproducts.[5][6]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is very effective for sterically hindered couplings and generates non-carcinogenic byproducts.[7]

Q4: How does the choice of base impact the coupling reaction?

The base plays a crucial role in the coupling reaction by deprotonating the incoming amino acid's carboxylic acid and neutralizing the protonated N-terminus of the peptide chain. However, the choice of base can also influence the extent of racemization. For sterically hindered amino acids, a non-nucleophilic, sterically hindered base is often preferred.

  • DIPEA (N,N-Diisopropylethylamine): A commonly used base that is effective in most cases.

  • TMP (2,4,6-Trimethylpyridine) or Collidine: These are weaker, more sterically hindered bases that can be beneficial in minimizing racemization, especially with racemization-prone residues like phenylglycine.[8]

Q5: What is a "double coupling" protocol, and when should it be used?

A double coupling protocol involves repeating the amino acid coupling step before proceeding to the next deprotection step in Solid-Phase Peptide Synthesis (SPPS).[9] This strategy is frequently employed to drive difficult coupling reactions to completion, particularly for sterically hindered amino acids like this compound.[9] It is recommended to perform a monitoring test, such as the Kaiser test, after the first coupling. If the test is positive (indicating free amines), a second coupling with fresh reagents is advised.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield (Positive Kaiser test after coupling) 1. Insufficient Activation/Reactivity: The coupling reagent is not potent enough for the sterically hindered residue. 2. Steric Hindrance: The bulky N-methyl and phenylglycine groups are preventing the reaction. 3. Peptide Aggregation: The growing peptide chain is aggregating on the solid support, limiting reagent access.1. Switch to a more powerful coupling reagent: Use HATU, COMU, or PyBOP. 2. Increase reaction time and/or temperature: Extend the coupling time to 4-6 hours or overnight. A moderate temperature increase (e.g., to 30-40°C) can also improve kinetics, but be mindful of potential racemization. 3. Perform a double coupling: After the initial coupling, repeat the step with fresh reagents.[9] 4. Use a "disrupting" solvent: Switch from DMF to NMP or add a chaotropic salt like LiCl to the coupling reaction to disrupt aggregation.
Presence of Deletion Sequences in Final Product Incomplete Coupling of this compound: Unreacted amines from the failed coupling react in the next cycle.1. Implement a double coupling strategy for the this compound step.[9] 2. Introduce a capping step: After the second coupling, if the Kaiser test is still positive, cap the unreacted amines with acetic anhydride to prevent them from reacting further.
Significant Racemization 1. Over-activation of the amino acid: Prolonged pre-activation time before adding to the resin. 2. Use of a strong, non-hindered base: Bases like DBU can increase the risk of epimerization.1. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation. 2. Use a weaker, more sterically hindered base: Switch from DIPEA to TMP or collidine.[8]
Poor Solubility of this compound The amino acid is not fully dissolved in the coupling solvent.1. Ensure complete dissolution before adding to the resin. Gentle warming or sonication may be necessary. 2. Use a solvent with better solvating properties, such as NMP.

Data Presentation

Performance Comparison of Coupling Reagents for Sterically Hindered Amino Acids

While direct comparative data for this compound is limited, the following table summarizes the expected performance of various coupling reagents based on data from analogous sterically hindered and racemization-prone amino acids.

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99Low to ModerateHighly efficient for hindered couplings with rapid reaction times. The use of a hindered base like DIPEA is crucial.
HBTU/DIPEA 90 - 98Low to ModerateA reliable and widely used reagent, slightly less reactive than HATU. Can be a cost-effective alternative.[4]
COMU/DIPEA or TMP >95Very LowA third-generation uronium reagent with high efficiency and a better safety profile. Can significantly reduce racemization when used with a hindered base like TMP.[6]
PyBOP/DIPEA 90 - 97Low to ModerateSimilar in efficacy to HBTU, generates non-carcinogenic byproducts.[4]
DIC/OxymaPure® 92 - 97Very LowOxymaPure® is an excellent additive for suppressing racemization and is considered a safer alternative to HOBt-based methods.

Note: The provided data is extrapolated from studies on other challenging amino acid couplings and should be considered a general guideline. Optimization of reaction conditions is recommended for each specific peptide sequence.

Experimental Protocols

Protocol 1: Coupling of this compound using HATU (Recommended for High Efficiency)

This protocol outlines a robust method for coupling this compound using HATU as the activating agent in Boc-SPPS.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

    • If starting a new synthesis, couple the first Boc-protected amino acid to the resin using a standard protocol.

  • Boc Deprotection:

    • Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

    • Wash the resin thoroughly with DCM, followed by a neutralization wash with 5-10% N,N-diisopropylethylamine (DIPEA) in DMF, and finally with DMF to remove residual base and salts.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling (double coupling) is recommended. Repeat step 3 with fresh reagents.

    • Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and isopropanol (3x).

Protocol 2: Double Coupling of this compound

This protocol should be implemented if the initial coupling of this compound is incomplete, as indicated by a positive Kaiser test.

  • First Coupling:

    • Follow steps 1-3 of Protocol 1 for the initial coupling of this compound.

  • Monitoring:

    • After the initial coupling time (e.g., 2 hours), take a small sample of resin beads and perform a Kaiser test.

  • Decision and Second Coupling:

    • If the Kaiser test is positive (blue beads), drain the reaction vessel to remove the spent coupling solution.

    • Immediately prepare a fresh solution of activated this compound as described in step 3 of Protocol 1.

    • Add the fresh solution to the resin and continue to agitate for an additional 2-4 hours.

  • Final Washing:

    • After the second coupling, wash the resin as described in step 4 of Protocol 1.

Visualizations

G cluster_start Start: Low Coupling Efficiency cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Start Low Coupling Efficiency of This compound CheckReagent 1. Evaluate Coupling Reagent Start->CheckReagent OptimizeConditions 2. Optimize Reaction Conditions CheckReagent->OptimizeConditions If still low ImprovedYield Improved Coupling Yield CheckReagent->ImprovedYield If resolved DoubleCouple 3. Perform Double Coupling OptimizeConditions->DoubleCouple If still low OptimizeConditions->ImprovedYield If resolved CheckAggregation 4. Address Potential Aggregation DoubleCouple->CheckAggregation If still low DoubleCouple->ImprovedYield If resolved CheckAggregation->ImprovedYield If resolved

Caption: Troubleshooting workflow for low coupling efficiency.

G cluster_prep Resin Preparation & Deprotection cluster_coupling Coupling Cycle cluster_post_coupling Post-Coupling Swell 1. Swell Resin Deprotect 2. Boc Deprotection (TFA) Swell->Deprotect Neutralize 3. Neutralization (DIPEA) Deprotect->Neutralize Activate 4. Pre-activate this compound with HATU/DIPEA Neutralize->Activate Couple 5. Couple to Resin (2-4h) Activate->Couple Monitor 6. Kaiser Test Couple->Monitor Wash 8. Wash Resin Monitor->Wash Negative DoubleCouple 7. Double Couple (Fresh Reagents) Monitor->DoubleCouple Positive NextCycle Proceed to Next Cycle Wash->NextCycle DoubleCouple->Wash

Caption: Experimental workflow for coupling this compound.

References

Technical Support Center: Overcoming Steric Hindrance with Boc-N-Me-phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-butoxycarbonyl-N-methyl-L-phenylglycine (Boc-N-Me-phg-OH). This sterically hindered amino acid presents unique challenges in peptide synthesis, primarily concerning coupling efficiency and racemization. This guide offers practical solutions and detailed protocols to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues encountered during the incorporation of this compound into peptide sequences.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield (Positive bromophenol blue test after coupling)Incomplete activation or insufficient reactivity of the coupling reagent: Standard reagents may be inadequate for the sterically demanding N-methyl-phenylglycine residue. Steric Hindrance: The bulky N-methyl and phenyl groups impede the approach of the activated amino acid to the N-terminus of the peptide chain.[1] Peptide Aggregation: Hydrophobic sequences containing N-methylated amino acids can aggregate on the solid support, limiting reagent accessibility.[1]Optimize the Coupling Reagent: Switch to a more potent onium salt-based coupling reagent such as HATU, HCTU, PyAOP, or COMU.[1][2] Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., 2-24 hours).[1] Microwave-assisted synthesis can also be employed to overcome the activation energy barrier.[3][4] Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[5] Address Aggregation: Change the solvent to a more disruptive one like NMP or a DMF/DCM mixture.[1]
High Levels of Racemization (Presence of diastereomeric impurities in the final product)Oxazolone Formation: The primary mechanism for racemization is the formation of a 5(4H)-oxazolone intermediate from the activated Boc-amino acid. The α-proton of this intermediate is acidic and readily abstracted by a base, leading to a loss of stereochemistry.[6] Phenylglycine derivatives are particularly susceptible to this.[7][8] Strong Base: The use of a strong base can accelerate proton abstraction from the oxazolone intermediate.[9]Select Appropriate Coupling Reagents and Additives: Use coupling reagents known for low racemization, such as those that form highly reactive OAt or Oxyma esters (e.g., HATU, COMU).[2] Additives like HOAt and OxymaPure are more effective at suppressing racemization than HOBt.[6] Choose a Weaker Base: Replace stronger bases like DIPEA or triethylamine with a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[9] Minimize Pre-activation Time: Use in situ activation or keep pre-activation times to a minimum (1-2 minutes) before adding the amine component.[10]
Difficulty Monitoring Reaction (Inaccurate assessment of coupling completion)Unsuitability of Ninhydrin Test: The ninhydrin (Kaiser) test is unreliable for secondary amines, such as N-methylated amino acids, as it often gives a false negative or a weak color change.Use the Bromophenol Blue Test: This colorimetric test is based on the reaction of the indicator with the basic secondary amine of the N-methylated amino acid and provides a more accurate assessment of coupling completion.[11]
Formation of Deletion Sequences (Mass spectrometry shows peptide sequences missing the this compound residue)Incomplete Coupling: This is a direct consequence of low coupling efficiency, where a portion of the peptide chains fails to incorporate the hindered amino acid.[12]Employ Capping: After the coupling step, treat the resin with a capping agent like acetic anhydride. This will acylate any unreacted N-terminal amines, preventing them from reacting in subsequent coupling cycles and simplifying purification.[11] Optimize Coupling Conditions: Implement the solutions for "Low or No Coupling Yield" to maximize the incorporation of this compound.

Data Presentation

Comparison of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids

The following table summarizes the general performance of various coupling reagents for sterically hindered N-methylated amino acids, with extrapolated data providing an expected performance for this compound.[13][14] Optimal conditions should be determined empirically for each specific peptide sequence.

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU/DIPEA or TMP 95 - 99LowHighly efficient for hindered couplings with rapid reaction times. The use of TMP can further reduce racemization compared to DIPEA.[9][13]
HBTU/DIPEA 90 - 98Low to ModerateA reliable and widely used reagent, though slightly less reactive than HATU.[13]
PyAOP/DIPEA 90 - 98Low(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is particularly effective for coupling N-methyl amino acids.[15]
COMU/DIPEA 95 - 99LowIncorporates Oxyma Pure, leading to safer handling and high efficiency, comparable to HATU.[2]
PyBroP/DIPEA Significant YieldModerateA highly reactive phosphonium salt, but can lead to higher racemization with prolonged reaction times.[2][7]
DIC/HOAt or OxymaPure 85 - 95LowA carbodiimide-based method where the additive is crucial for suppressing racemization. HOAt and OxymaPure are superior to HOBt.[6][8]
DIC/HOBt 80 - 90Moderate to HighA more traditional carbodiimide method; higher risk of racemization with sterically hindered amino acids.[8]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is designed for the manual solid-phase synthesis of a peptide containing this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP) (6.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Dichloromethane (DCM)

  • Reagents for bromophenol blue test

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: If the N-terminus is protected (e.g., with Boc), perform the standard deprotection protocol (e.g., 50% TFA in DCM). Wash the resin thoroughly with DCM, followed by DMF. Neutralize the resin with 10% DIPEA in DMF, and wash again with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound and HATU in DMF.

    • Add DIPEA or TMP to the solution and mix for 1-2 minutes for pre-activation.

    • Immediately add the activated amino acid solution to the drained, neutralized resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a bromophenol blue test on a small sample of resin beads to monitor for completion. A yellow color indicates complete coupling, while a blue or green color indicates incomplete coupling.

  • Recoupling (if necessary): If the bromophenol blue test is positive, drain the resin and repeat steps 3 and 4 with fresh reagents.

  • Washing: Once the coupling is complete (negative bromophenol blue test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Microwave-Assisted Coupling of this compound

This protocol utilizes microwave energy to accelerate the coupling of the sterically hindered amino acid.

Materials:

  • Microwave-compatible peptide synthesis vessel

  • Peptide-resin with a free N-terminal amine

  • This compound (4.0 eq.)

  • HATU (3.9 eq.)

  • DIPEA or TMP (8.0 eq.)

  • Anhydrous DMF or NMP

Procedure:

  • Resin Preparation: Swell the resin in DMF in the microwave-compatible reaction vessel.

  • Deprotection: Perform N-terminal deprotection as described in Protocol 1.

  • Coupling:

    • In a separate vial, dissolve this compound and HATU in DMF.

    • Add DIPEA or TMP to the amino acid solution and briefly mix.

    • Add the activated amino acid solution to the deprotected resin.

    • Irradiate in a microwave peptide synthesizer for 5-30 minutes at a controlled temperature (e.g., 50-75°C).[1]

  • Monitoring: Perform a bromophenol blue test to confirm the completion of the coupling.

  • Washing: Wash the resin thoroughly with DMF.

Protocol 3: Bromophenol Blue Test for Monitoring Coupling

This test is suitable for monitoring the coupling to a secondary amine, such as an N-methylated amino acid.[11]

Reagent Solution:

  • Dissolve a small amount of bromophenol blue in DMF to obtain a light blue solution.

Procedure:

  • Remove a small sample of resin beads (10-15 beads) from the reaction vessel.

  • Place the beads in a small test tube and wash them thoroughly with fresh DMF to remove any residual base.

  • Carefully remove the wash solvent with a pipette.

  • Add 1-2 drops of the bromophenol blue test solution.

  • Observe the color of the beads immediately.

    • Blue or Green Beads: Incomplete coupling (free secondary amine present).

    • Yellow Beads: Complete coupling (no free secondary amine).

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to couple?

A1: The difficulty in coupling this compound arises from significant steric hindrance. The combination of the bulky tert-butoxycarbonyl (Boc) protecting group, the N-methyl group, and the phenyl ring on the alpha-carbon creates a crowded environment around the carboxylic acid. This makes it difficult for the incoming nucleophilic amine of the growing peptide chain to attack the activated carboxyl group, leading to slow reaction rates and incomplete coupling.[1]

Q2: What is the primary cause of racemization with this compound?

A2: The primary cause of racemization is the formation of a 5(4H)-oxazolone intermediate during the activation of the carboxylic acid. The alpha-proton of phenylglycine is more acidic than that of many other amino acids due to the electron-withdrawing effect of the phenyl ring. In the presence of a base, this proton can be easily abstracted from the oxazolone intermediate, leading to the formation of a planar, achiral enolate. Subsequent attack by the amine can occur from either face of this intermediate, resulting in a mixture of D and L isomers in the final peptide.[6][8]

Q3: Can I use the Kaiser (ninhydrin) test to monitor the coupling of this compound?

A3: No, the Kaiser test is not reliable for monitoring the coupling of N-methylated amino acids. This test gives a characteristic dark blue color with primary amines but typically yields a weak or no color change with secondary amines like N-methylated residues. The bromophenol blue test is a more suitable alternative for this purpose.[11]

Q4: Is it better to use Boc or Fmoc protection for synthesizing peptides with N-methyl-phenylglycine?

A4: Both Boc and Fmoc strategies can be used, but each has its considerations. The Boc strategy, with its repeated acid treatments for deprotection, can sometimes help disrupt peptide aggregation, which can be an issue with hydrophobic, sterically hindered residues.[16] However, the final cleavage in Boc chemistry often requires strong acids like HF. The Fmoc strategy uses milder basic conditions for deprotection, but care must be taken to select coupling conditions that minimize racemization, to which phenylglycine is prone.[8] The choice often depends on the overall peptide sequence and the available equipment.

Q5: What is "double coupling" and when should I use it?

A5: "Double coupling" is the practice of repeating the coupling step with a fresh batch of activated amino acid and reagents after the initial coupling reaction. This is a common strategy to drive difficult couplings, such as those involving sterically hindered amino acids like this compound, to completion. It is recommended when a monitoring test (like the bromophenol blue test) indicates that the initial coupling was incomplete.[5]

Visualizations

Troubleshooting_Workflow start Start Peptide Coupling with This compound monitor Monitor Coupling Completion (Bromophenol Blue Test) start->monitor incomplete Incomplete Coupling (Blue/Green Beads) monitor->incomplete Positive complete Coupling Complete (Yellow Beads) monitor->complete Negative troubleshoot Troubleshoot Low Yield incomplete->troubleshoot proceed Proceed to Next Cycle complete->proceed recouple Perform Double Coupling troubleshoot->recouple optimize Optimize Conditions: - Stronger Coupling Reagent (HATU, COMU) - Increase Time/Temperature (Microwave) - Change Solvent (NMP) troubleshoot->optimize cap Cap Unreacted Amines (Acetic Anhydride) troubleshoot->cap recouple->monitor optimize->monitor cap->proceed analyze Analyze Final Peptide for Racemization proceed->analyze high_rac High Racemization analyze->high_rac Yes low_rac Acceptable Purity analyze->low_rac No optimize_rac Optimize to Reduce Racemization: - Use Weaker Base (TMP, NMM) - Add HOAt/Oxyma - Minimize Pre-activation Time high_rac->optimize_rac end Synthesis Complete low_rac->end

Caption: Troubleshooting workflow for coupling this compound.

Racemization_Mechanism cluster_0 Racemization Pathway Boc_Phg This compound (L-isomer) Activated Activated Intermediate (e.g., O-Acylisourea, OAt-ester) Boc_Phg->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Cyclization Enolate Planar, Achiral Enolate Oxazolone->Enolate Base (e.g., DIPEA) - H+ Peptide_L Coupled Peptide (L-isomer) Enolate->Peptide_L Nucleophilic Attack (Amine) Peptide_D Coupled Peptide (D-isomer) Enolate->Peptide_D Nucleophilic Attack (Amine)

Caption: Mechanism of racemization via oxazolone formation.

References

Technical Support Center: Peptide Synthesis with N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylated amino acids in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of peptides containing N-methylated amino acids?

The incorporation of N-methylated amino acids into peptide chains introduces steric hindrance and alters the reactivity of the peptide backbone, leading to several common side reactions. These include:

  • Incomplete Coupling: The steric bulk of the N-methyl group hinders the approach of the activated amino acid, often resulting in low coupling yields and deletion sequences.[1][2] This is particularly challenging when coupling an amino acid onto an N-methylated residue or when coupling two consecutive N-methylated amino acids.[1][3]

  • Epimerization: The risk of racemization at the α-carbon of the activated amino acid is a significant concern in peptide synthesis.[4][5] While urethane-based protecting groups like Fmoc generally suppress epimerization, the slower coupling reactions associated with N-methylated residues can increase the window for this side reaction to occur, especially under basic conditions.[6]

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[7][8] It is particularly prevalent when Proline is one of the first two residues but can also be a significant issue with N-methylated amino acids at the N-terminus of a dipeptidyl-resin.[3][7][9]

  • Aggregation: Peptides containing N-methylated amino acids can be prone to aggregation both on-resin during synthesis and in solution after cleavage.[10] This can lead to poor yields and purification difficulties.

  • Side Reactions During Cleavage: Acid-mediated cleavage from the resin can induce side reactions such as fragmentation between consecutive N-methylated amino acids and the loss of N-terminal acetylated N-methylamino acids.[1][3]

Q2: Why is coupling to an N-methylated amino acid so difficult?

The primary challenge in coupling to an N-methylated amino acid is the steric hindrance imposed by the methyl group on the secondary amine.[2][11] This steric bulk reduces the nucleophilicity of the N-terminal amine, making it less reactive towards the incoming activated amino acid.[2] Consequently, standard coupling conditions often result in incomplete reactions, requiring more potent coupling reagents, longer reaction times, or elevated temperatures to achieve satisfactory yields.[2]

Q3: How can I monitor the completion of a coupling reaction to an N-methylated amine?

Standard monitoring tests like the ninhydrin test are ineffective for secondary amines, such as N-methylated amino acids, as they do not produce the characteristic color change.[10][12] A reliable alternative is the Bromophenol Blue test .[10][12] In this test, a blue color indicates an incomplete reaction (free amine present), while a yellow or green color signifies a completed coupling.[12]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and Presence of Deletion Sequences

Potential Cause: Incomplete coupling reaction due to the steric hindrance of the N-methylated residue.

Troubleshooting Steps:

  • Optimize Coupling Reagent: Switch to more powerful coupling reagents known to be effective for sterically hindered couplings. Phosphonium and uronium salt-based reagents are generally recommended.

  • Increase Reaction Time and/or Temperature: Prolonging the coupling time or performing the reaction at an elevated temperature can help drive the reaction to completion. However, be mindful that this can also increase the risk of epimerization.[2]

  • Perform a Double Coupling: If the first coupling is incomplete, repeat the coupling step with a fresh portion of activated amino acid.[10]

Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentClassNotes
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium SaltWidely regarded as one of the most effective reagents for coupling N-methylated amino acids, exhibiting faster reaction rates and reduced epimerization.[12][13][14]
PyAOP ((7-Azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate)Phosphonium SaltParticularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[3][13]
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole)Phosphonium Salt / AdditiveA promising combination for challenging couplings involving N-methylated residues.[1][3]
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltA highly reactive reagent, useful for particularly difficult couplings where other reagents fail.[15][16]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium SaltA newer generation reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.[17]
Issue 2: Significant Epimerization Detected in the Final Peptide

Potential Cause: Racemization of the activated amino acid during the coupling step, exacerbated by prolonged reaction times or strong bases.[4]

Troubleshooting Steps:

  • Choice of Coupling Reagent and Additive: Utilize coupling reagents and additives known to suppress epimerization. The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a standard practice.[13]

  • Use of Copper (II) Salts: The addition of CuCl₂ has been shown to significantly suppress epimerization, even in challenging couplings involving N-methylated amino acids.[7][13][18]

  • Control of Basicity: If using a base like N,N-diisopropylethylamine (DIEA), use it judiciously. In cases of severe epimerization, a weaker base such as sym-collidine may be a better alternative.[17]

  • Thiol-Labile Protecting Groups: Consider using novel amino protecting groups, such as DNPBS, which have been shown to effectively suppress epimerization during peptide synthesis.[5]

Table 2: Effect of Additives on Suppressing Epimerization

AdditiveObservation
1-Hydroxybenzotriazole (HOBt) Minimizes racemization when used with carbodiimide coupling reagents.[13]
1-Hydroxy-7-azabenzotriazole (HOAt) Often more effective than HOBt in suppressing epimerization, especially when used with phosphonium or uronium salt reagents.
**Copper (II) Chloride (CuCl₂) **In combination with HOBt and a carbodiimide, it can reduce epimerization to less than 0.1%, even with N-methylated amino acids.[18]
Issue 3: Formation of Diketopiperazine (DKP)

Potential Cause: Intramolecular cyclization of a resin-bound dipeptide, leading to chain termination. This is favored when the N-terminal amine of the dipeptide is deprotected.[8][19]

Troubleshooting Steps:

  • Choice of Resin: For sequences prone to DKP formation (e.g., with C-terminal Proline or an N-methylated amino acid in the second position), using a 2-chlorotrityl chloride (2-CTC) resin is recommended.[7] The steric hindrance of this linker helps to prevent the cyclization reaction.

  • Protecting Group Strategy: Introduce the third amino acid as a dipeptide unit. This bypasses the vulnerable dipeptidyl-resin stage.

  • Modification of Deprotection Conditions: While standard Fmoc deprotection uses piperidine, alternative bases or additives might be explored to minimize the time the free N-terminal amine is exposed.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling to an N-Methylated Amino Acid

Objective: To efficiently couple an Fmoc-amino acid onto a resin-bound peptide with an N-methylated N-terminus.[10]

Materials:

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide-resin with a deprotected N-methylated N-terminus

Procedure:

  • Swell the peptide-resin in DMF or NMP.

  • In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF or NMP.

  • Add DIEA to the amino acid/HATU solution and allow it to pre-activate for 5 minutes at room temperature.[10]

  • Add the activated amino acid solution to the swollen peptide-resin.

  • Shake the reaction mixture at room temperature for at least 1-2 hours.[10]

  • Monitor the reaction completion using the Bromophenol Blue test.

  • If the coupling is incomplete, perform a second coupling with fresh reagents.[10]

  • Once complete, filter the resin and wash it thoroughly with DMF.[10]

Protocol 2: Bromophenol Blue Test for Coupling Completion

Objective: To qualitatively assess the presence of free secondary amines on the resin.[12]

Materials:

  • Test Solution: 250 mg of bromophenol blue dissolved in 50 ml of DMF.[12]

  • Small sample of peptide-resin

  • Methanol

Procedure:

  • Take a small sample of the peptide-resin from the reaction vessel.

  • Wash the resin sample with methanol to remove any residual reagents.[12]

  • Add 2 ml of the Bromophenol Blue test solution to the resin sample.[12]

  • Observe the color of the resin beads and the solution.

    • Blue to Green: Incomplete coupling (free amine is present).[12] Recouple the amino acid.

    • Yellow: Complete coupling (no free amine).[12] Proceed to the next step in the synthesis.

Visualizing Side Reactions and Workflows

Diketopiperazine_Formation Resin Resin-Linker-AA2(N-Me)-AA1 Dipeptidyl_Resin H-AA2(N-Me)-AA1-Linker-Resin (Deprotected Dipeptide) Resin->Dipeptidyl_Resin Fmoc Deprotection (e.g., Piperidine) DKP Diketopiperazine (cyclo(AA1-AA2(N-Me))) Dipeptidyl_Resin->DKP Cleaved_Resin Truncated Resin

Caption: Mechanism of Diketopiperazine (DKP) formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Coupling Analyze for Deletion Sequences Start->Check_Coupling Check_Epimerization Check for Diastereomeric Impurities Start->Check_Epimerization Incomplete_Coupling Incomplete Coupling Detected Check_Coupling->Incomplete_Coupling Epimerization_Detected Epimerization Detected Check_Epimerization->Epimerization_Detected Optimize_Reagents Use Stronger Coupling Reagent (e.g., HATU, PyAOP) Incomplete_Coupling->Optimize_Reagents Optimize_Conditions Increase Reaction Time/ Perform Double Coupling Incomplete_Coupling->Optimize_Conditions Suppress_Epimerization Add Epimerization Suppressant (e.g., HOAt, CuCl2) Epimerization_Detected->Suppress_Epimerization Adjust_Base Use Weaker Base (e.g., sym-collidine) Epimerization_Detected->Adjust_Base Success Improved Synthesis Optimize_Reagents->Success Optimize_Conditions->Success Suppress_Epimerization->Success Adjust_Base->Success

Caption: Troubleshooting decision tree for N-methylated peptide synthesis.

References

Technical Support Center: Optimizing Boc-N-Me-phg-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the coupling of Boc-N-Me-phg-OH. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance for incorporating this sterically hindered N-methylated amino acid into peptide sequences. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: this compound presents two significant challenges during peptide synthesis: steric hindrance and an increased risk of racemization. The presence of both a bulky phenyl group on the alpha-carbon and a methyl group on the amide nitrogen creates considerable steric hindrance. This bulkiness can slow down the coupling reaction, leading to incomplete incorporation.[1][2] Additionally, N-methylated amino acids are more prone to racemization through the formation of an oxazolone intermediate, especially under basic conditions, which can compromise the stereochemical purity of the final peptide.[2]

Q2: What are the initial signs of incomplete coupling of this compound?

A2: A common method for monitoring coupling reactions on solid support is through qualitative colorimetric tests. For N-methylated amino acids, the bromophenol blue test is recommended over the ninhydrin test, as the latter gives a weak or no color change with secondary amines.[1][3] A blue or green color on the resin beads after the test indicates the presence of unreacted secondary amines, signifying an incomplete coupling reaction.[1]

Q3: What is a good starting point for coupling time and temperature?

A3: A reasonable starting point for the coupling of a sterically hindered amino acid like this compound is to react for 2 to 4 hours at room temperature.[4][5] However, due to the challenges associated with this particular residue, optimization is often necessary.

Q4: What is "double coupling" and when should I perform it?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction.[1][4] This is a highly recommended strategy to drive the reaction to completion when dealing with sterically hindered residues like this compound, especially if a qualitative test indicates an incomplete first coupling.[1][6]

Q5: How can I minimize racemization during the coupling of this compound?

A5: To minimize racemization, consider the following strategies:

  • Lower the temperature: Performing the coupling at 0°C and allowing it to slowly warm to room temperature can reduce the rate of racemization.[2][4]

  • Choose a weaker base: Replace stronger bases like diisopropylethylamine (DIPEA) with a more sterically hindered or weaker base such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP).[2][4]

  • Minimize pre-activation time: The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization.[2][6] In-situ activation methods are preferable.

  • Select appropriate coupling reagents and additives: Using additives like OxymaPure or HOAt with carbodiimide reagents can suppress racemization by forming more stable active esters.[2][4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield (Positive bromophenol blue test)Insufficient reactivity of coupling reagent: Standard reagents may not be effective for this highly hindered residue.[4] Steric Hindrance: The bulky nature of this compound physically blocks the coupling site.[2][4] Peptide Aggregation: The growing peptide chain may aggregate on the solid support, limiting reagent access.[4]Optimize Coupling Reagent: Switch to a more powerful onium salt-based reagent like HATU, HBTU, or PyAOP.[2][7][8] Increase Reaction Time and/or Temperature: Extend the coupling time up to 4 hours or overnight. A moderate temperature increase (e.g., to 30-40°C) can improve kinetics but must be balanced against the risk of racemization.[4] Perform a Double Coupling: This is a highly effective method to ensure complete reaction.[1][4][6] Address Aggregation: Use a low-load resin or incorporate structure-breaking solvents.[4]
High Levels of Racemization (Presence of diastereomeric impurities)Oxazolone Formation: This is the primary mechanism for racemization, promoted by base and prolonged reaction times.[2][4] High Reaction Temperature: Elevated temperatures can favor racemization.[4][9] Strong Base: Strong, non-hindered bases like DIPEA can readily abstract the alpha-proton, leading to racemization.[2][4]Control Temperature: Perform the coupling at 0°C or room temperature.[4] Optimize Base Selection: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine.[2] Minimize Pre-activation Time: Add the coupling reagent directly to the mixture of the amino acid and resin (in-situ activation).[6] Use Racemization Suppressants: Additives like OxymaPure or HOAt are effective at minimizing racemization.[2][4]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU/DIPEA

This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal secondary amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[5]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2-4 hours.[5][6]

  • Monitoring: Perform a bromophenol blue test to check for the presence of free secondary amines.[3] If the test is positive (blue/green), a second coupling is recommended.[1]

  • Washing: Once the coupling is complete (negative bromophenol blue test), wash the resin with DMF (3x) and DCM (3x).[7]

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended when minimizing racemization is the highest priority.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal secondary amine) in DMF for 30 minutes. Drain the solvent.

  • Amino Acid/Additive Solution: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.[4][5]

  • Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 eq.) to the resin slurry. Agitate the reaction vessel at room temperature for 3-6 hours. For maximal racemization suppression, the reaction can be initiated at 0°C and allowed to slowly warm to room temperature.[4][5][6]

  • Monitoring: Perform a bromophenol blue test to confirm the completion of the reaction.[3]

  • Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).[7]

Visualizing the Workflow

General Experimental Workflow for this compound Coupling

G General Experimental Workflow for this compound Coupling A Swell Resin in DMF B Boc Deprotection (if applicable) A->B C Wash Resin B->C E Add Activated Amino Acid to Resin C->E D Prepare Activated Amino Acid Solution D->E F Agitate at Defined Time & Temperature E->F G Perform Bromophenol Blue Test F->G H Wash Resin G->H Test Negative J Perform Double Coupling G->J Test Positive I Proceed to Next Step H->I J->F

Caption: General experimental workflow for this compound coupling in SPPS.

Troubleshooting Decision Tree for this compound Coupling

G Troubleshooting Decision Tree for this compound Coupling Start Start: Coupling of this compound Test Is Bromophenol Blue Test Negative? Start->Test Incomplete Incomplete Coupling Detected Test->Incomplete No Success Coupling Successful. Proceed. Test->Success Yes DoubleCouple Perform Double Coupling Incomplete->DoubleCouple ReTest Is Test Still Positive? DoubleCouple->ReTest ChangeConditions Change Coupling Reagent (e.g., to HATU) and/or Increase Time/Temp ReTest->ChangeConditions Yes ReTest->Success No ChangeConditions->ReTest Cap Cap Unreacted Amines Rac_Check Racemization Issues? Success->Rac_Check Rac_Solutions Lower Temperature Use Weaker Base (NMM) Use Additives (OxymaPure) Minimize Pre-activation Rac_Check->Rac_Solutions Yes I End Rac_Check->I No Rac_Solutions->I

Caption: Troubleshooting decision tree for this compound coupling.

References

Technical Support Center: Peptide Synthesis with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal coupling reagent for challenging peptide sequences involving hindered amino acids. Navigate through our troubleshooting guides and frequently asked questions to resolve common issues encountered during your experiments.

Troubleshooting Guide: Low Coupling Yields and Incomplete Reactions

Low coupling yields are a frequent challenge when working with sterically hindered amino acids, which can physically obstruct the formation of the peptide bond.[1][2] If you are experiencing incomplete coupling reactions, consult the following guide for potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or Incomplete Coupling Yield (e.g., positive ninhydrin test after coupling) Steric Hindrance: The bulky nature of the amino acid side chains (e.g., Val, Ile, Aib) or N-methyl groups can physically block the reaction.[1][2]- Switch to a more potent onium-salt based coupling reagent such as HATU, HCTU, or COMU.[2] - For extremely hindered systems, consider using Fmoc-amino acid fluorides.[3] - Prolong the coupling reaction time (2-24 hours).[1] - Increase the reaction temperature. Microwave synthesis can be particularly effective.[1]
Peptide Aggregation: Hydrophobic sequences, especially those with hindered residues, can aggregate on the solid support, preventing complete reactions.[1]- Change the solvent to a more disruptive one like NMP or a DMF/DCM mixture.[1] - Incorporate backbone-protecting groups like Hmb or Dmb to disrupt hydrogen bonding.[4]
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC or EDC are often not effective enough for hindered systems.[1][2]- Utilize aminium/uronium salts (HATU, HCTU, COMU) or phosphonium salts (PyBOP, PyAOP) which are known for their higher reactivity.[2]
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time may not be optimized for the specific challenging coupling.- Systematically optimize reaction conditions. Consider a small-scale test synthesis to identify the best parameters.
Guanidinylation of N-terminus Excess Uronium/Aminium Reagent: Reagents like HATU and HBTU can react with the free N-terminal amine, capping the peptide chain.[4][5]- Use a slight excess of the amino acid and a stoichiometric amount of the coupling reagent.[4] - Consider using phosphonium-based reagents like PyBOP, which do not cause this side reaction.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are sterically hindered amino acids?

A1: Sterically hindered amino acids have bulky structural features near the site of peptide bond formation. This bulkiness can significantly slow down or prevent the coupling reaction.[2] Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile)

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib)[2]

  • N-methylated amino acids: Amino acids with a methyl group on the backbone nitrogen.[2]

  • Amino acids with bulky side-chain protecting groups. [2]

Q2: Which coupling reagents are most effective for hindered amino acids?

A2: For sterically hindered amino acids, more powerful onium-salt based reagents are generally required.[1][2]

  • Aminium/Uronium Salts: HATU, HCTU, and COMU are highly recommended. HATU is known for its high reactivity, while COMU offers excellent efficiency and an improved safety profile as it is not based on the potentially explosive HOBt or HOAt.[2][5]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[2][5]

Q3: What is racemization and how can I minimize it when coupling hindered amino acids?

A3: Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, leading to a mixture of D and L isomers.[2][7] This is a significant issue as it can alter the biological activity of the peptide.[7] To minimize racemization:

  • Choose the right reagent and additive: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[1][7]

  • Use a weaker base: In cases with a high risk of racemization, consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[1][8]

  • Limit pre-activation time: The longer an amino acid is in its activated state before coupling, the higher the risk of racemization.[2]

  • Control the temperature: If using heat, optimize for the shortest time necessary to achieve a good yield.[1] For sensitive residues like Cys and His, lowering the coupling temperature may be necessary.[2][9]

Data Presentation: Comparison of Coupling Reagents

The following tables summarize the performance of various coupling reagents for hindered amino acids, focusing on yield and racemization.

Table 1: Coupling Efficiency of Various Reagents with a Hindered Amino Acid (Boc-DL-Phg-OH) [10]

Coupling Reagent / AdditiveBaseRepresentative Yield (%)Racemization LevelNotes
HATU DIPEA95 - 99LowHighly efficient with rapid reaction times; often the first choice for difficult sequences.[10]
HCTU DIPEA93 - 98LowA cost-effective alternative to HATU with similar high reactivity.[10]
COMU DIPEA94 - 99Very LowExcellent performance comparable to HATU; safer alternative based on OxymaPure.[10]
PyBOP DIPEA90 - 98LowA reliable phosphonium salt reagent.[10]
DIC / OxymaPure -92 - 97Very LowOxymaPure significantly enhances DIC efficiency and effectively suppresses racemization.[10]
DIC / HOAt -90 - 96LowHOAt is a more reactive additive than HOBt, making this combination suitable for many hindered couplings.[10]

Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Table 2: Comparison of Common Coupling Reagents [2]

ReagentReagent TypeReactivityRacemization RiskKey AdvantagesPotential Disadvantages
HBTU Uronium SaltHighLowWidely used and effective.Based on potentially explosive HOBt.
HATU Aminium SaltVery HighLowFaster and more efficient than HBTU, especially for difficult sequences.[2]More expensive; can cause guanidinylation.[2][5]
COMU Uronium SaltVery HighVery LowExcellent efficiency; improved safety profile (non-explosive); highly soluble.[2][3]Higher cost.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling with Aminium/Uronium Salts (e.g., HATU, COMU)

This protocol is a general guideline for coupling hindered amino acids on a solid support.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected hindered amino acid (3-5 equivalents relative to resin loading).

    • Add the coupling reagent (e.g., HATU, COMU; 0.95 equivalents relative to the amino acid) and a base such as DIPEA (6-10 equivalents).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature. For standard couplings, 1-2 hours is sufficient. For hindered couplings, extend the reaction time to 4-24 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]

  • Confirmation of Coupling: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.[1] If the test is positive (indicating free amines), a second coupling may be necessary.[1]

Protocol 2: Microwave-Assisted SPPS for Hindered Amino Acids

Microwave synthesis can significantly accelerate coupling reactions, especially for difficult sequences.[1]

  • Resin Preparation: Swell the resin in DMF in a microwave-compatible reaction vessel.

  • Fmoc-Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[1]

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents), coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.[1]

    • Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution and mix briefly.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Irradiate in the microwave synthesizer for 5-15 minutes at a controlled temperature (e.g., 50-80°C). For racemization-prone amino acids, a lower temperature is recommended.[9]

  • Washing and Confirmation: Follow the same washing and confirmation steps as in Protocol 1.

Visualized Workflows

Coupling_Reagent_Selection start Start: Hindered Amino Acid Coupling is_extremely_hindered Is the coupling extremely hindered (e.g., Aib-Aib)? start->is_extremely_hindered high_racemization_risk High risk of racemization (e.g., His, Cys)? is_extremely_hindered->high_racemization_risk No use_acid_fluoride Use Fmoc-amino acid fluoride is_extremely_hindered->use_acid_fluoride Yes standard_hindered Standard Hindered Coupling (e.g., Val, Ile) high_racemization_risk->standard_hindered No use_comu_pybop Use COMU or PyBOP with weaker base (NMM/collidine) high_racemization_risk->use_comu_pybop Yes use_hatu_hctu Use HATU or HCTU standard_hindered->use_hatu_hctu end Proceed with Synthesis use_acid_fluoride->end use_comu_pybop->end use_hatu_hctu->end

Caption: Decision tree for selecting a coupling reagent for hindered amino acids.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc-Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 activation Pre-activation of Amino Acid (AA + Reagent + Base) wash1->activation coupling Coupling to Resin activation->coupling wash2 Wash (DMF) coupling->wash2 confirmation Confirmation Test (e.g., Ninhydrin) wash2->confirmation recouple Recouple confirmation->recouple Positive next_cycle Proceed to Next Cycle confirmation->next_cycle Negative recouple->coupling

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

References

Technical Support Center: Preventing Racemization During Boc-N-Me-Phg-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to mitigate racemization when coupling N-Boc-N-methyl-phenylglycine (Boc-N-Me-Phg-OH).

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization?

N-methylated amino acids like this compound are highly susceptible to racemization for several reasons. The N-methyl group introduces steric hindrance, which can slow down the desired coupling reaction.[1] This prolonged reaction time, especially under basic conditions, increases the opportunity for racemization to occur.[1] Unlike non-methylated amino acids, N-methylated versions cannot form a protective oxazolone intermediate; instead, racemization often proceeds through direct enolization, where a base abstracts the proton from the alpha-carbon of the activated amino acid.[1][2] The phenyl group of phenylglycine can further stabilize the resulting planar carbanion intermediate, increasing the likelihood of epimerization.[3][4]

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

For N-acyl N-methylamino acids, the primary racemization pathway during coupling is not via the typical 5(4H)-oxazolone intermediate, as the N-methyl group prevents its formation. Instead, racemization occurs through base-catalyzed abstraction of the α-proton from the activated carboxylic acid (e.g., an active ester or an acylisourea). This process forms a planar enolate intermediate. The incoming amine can then attack this planar intermediate from either face, resulting in a mixture of D and L isomers in the final peptide.[1][2] Polar solvents can promote this pathway.[5][6]

Q3: Which factors have the most significant impact on racemization during coupling?

Several factors critically influence the extent of racemization:

  • Base Selection: The strength and steric hindrance of the base are paramount. Strong, non-hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) readily abstract the α-proton, promoting racemization.[1][2] Weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferred.[2][7]

  • Coupling Reagents & Additives: The choice of coupling reagent and the use of additives are crucial. Carbodiimides (e.g., DIC) require additives like OxymaPure or HOAt to form active esters that are more resistant to racemization.[2][7] Onium salt reagents (e.g., HATU, PyAOP) are often effective, especially when paired with additives.[1][8]

  • Solvent: Polar aprotic solvents like DMF can promote racemization compared to less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[5][6]

  • Temperature: Higher temperatures accelerate racemization. Performing the coupling at lower temperatures (e.g., 0 °C) is highly recommended to minimize epimerization.[7]

  • Activation Time: Minimizing the time the amino acid remains in its activated state before coupling reduces the opportunity for the α-proton to be abstracted.[1]

Troubleshooting Guide: High Racemization Detected

This guide addresses the common issue of detecting high levels of the undesired diastereomer after coupling this compound.

IssuePotential Cause(s)Recommended Solution(s)
High Levels of Racemization (Presence of diastereomeric impurities in the final product)1. Inappropriate Base: Use of a strong, sterically unhindered base (e.g., DIPEA, TEA).[2]1a. Replace the base with a weaker or more sterically hindered alternative like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[7][9]1b. Use the minimum stoichiometric amount of base required for the reaction.
2. Suboptimal Coupling Reagent/Additive Combination: Use of carbodiimides (DIC, DCC) without an effective racemization-suppressing additive.[2]2a. If using a carbodiimide like DIC, always include an additive. OxymaPure or HOAt are generally superior to HOBt for suppressing racemization.[1][7]2b. Switch to a phosphonium-based (PyAOP, PyBOP) or a modern uronium/aminium-based (COMU, HATU) coupling reagent, which are often more effective for hindered N-methylated amino acids.[1][8]
3. High Reaction Temperature: Performing the coupling at room temperature or higher.3a. Start the reaction at 0 °C and allow it to warm slowly to room temperature. For highly sensitive couplings, maintain the low temperature for the entire duration.[7][10]
4. High Solvent Polarity: Using highly polar solvents like DMF.4a. If compatible with your synthesis (solubility, resin swelling), switch to a less polar solvent such as DCM or THF.[5]
5. Prolonged Activation Time: Pre-activating the amino acid for an extended period before adding it to the amine component.5a. Add the coupling reagent to the mixture of the amino acid, amine, and additive (in-situ activation) rather than pre-activating the amino acid separately.[11]

Data Presentation

Comparison of Coupling Conditions on Racemization

The selection of reagents, additives, and bases has a quantifiable impact on the level of racemization. The following table summarizes reported data for different coupling conditions in challenging peptide syntheses.

Coupling ReagentAdditiveBaseSolventTemperature (°C)% Racemization (Epimer)Reference
DCC-Et₃NTHFRT14%[5]
DCCHONSu-THFRT<0.1%[5][6]
TBTUHOBtDIPEADMFRT~8%[12]
HATUHOAtDIPEADMFRTLow[1][8]
DICOxymaPureNMMDCM0 -> RTLow[7][13]
COMU-TMPDCMRTVery Low[7][9]

Note: Data is compiled from various model systems and serves as a general guide. Actual racemization levels will depend on the specific peptide sequence and reaction conditions.

Experimental Protocols

Recommended Low-Racemization Protocol for this compound Coupling (SPPS)

This protocol is designed for the manual solid-phase synthesis of a peptide containing this compound, prioritizing the suppression of racemization.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., 100 mg, 0.5 mmol/g) in Dichloromethane (DCM) for 30 minutes, followed by washing with N,N-Dimethylformamide (DMF) (3 x 5 mL).

  • Perform Boc deprotection using 50% Trifluoroacetic Acid (TFA) in DCM (1 x 2 min, 1 x 20 min).[7]

  • Wash the resin with DCM (3 x 5 mL), Isopropanol (2 x 5 mL), and DMF (3 x 5 mL).[9]

  • Neutralize the resin-bound amine salt with 5% N-methylmorpholine (NMM) in DMF (2 x 2 min). Do not use DIPEA.[7] Wash with DMF (3 x 5 mL).

2. Coupling Reaction (In-situ Activation):

  • In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in the minimum required amount of DCM. If solubility is an issue, a DCM/DMF mixture can be used.

  • Add this solution to the neutralized resin.

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Add Diisopropylcarbodiimide (DIC) (3 eq.) to the cooled resin slurry.[13]

3. Reaction Monitoring:

  • Agitate the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue agitating for 2-4 hours.[7]

  • Perform a Kaiser test to monitor the reaction progress. For N-methylated amino acids, a Bromophenol Blue test may be more reliable.[1]

  • If the test is positive after 4 hours, indicating an incomplete reaction, consider a double coupling.

4. Washing:

  • Once the coupling is complete (negative test), drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and Isopropanol (2 x 5 mL).

Visualizations

Diagrams of Key Concepts and Workflows

racemization_pathway Racemization Pathway for N-Methylated Amino Acids cluster_activation Activation cluster_racemization Base-Catalyzed Racemization cluster_coupling Nucleophilic Attack Activated Activated Boc-N-Me-Phg (e.g., Active Ester) Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate Base (e.g., DIPEA) abstracts α-proton Start This compound Start->Activated Coupling Reagent D_Product D-Peptide Product (Undesired Epimer) Enolate->D_Product L_Product L-Peptide Product (Desired) Enolate->L_Product Peptide Peptide-NH2 Peptide->Enolate

Caption: Base-catalyzed racemization via a planar enolate intermediate.

troubleshooting_workflow Troubleshooting Workflow for High Racemization start High Racemization Detected check_base Is the base DIPEA or TEA? start->check_base change_base Switch to NMM or Collidine check_base->change_base Yes check_additive Using DIC without additive? check_base->check_additive No change_base->check_additive add_additive Add OxymaPure or HOAt check_additive->add_additive Yes check_temp Is reaction at RT or >RT? check_additive->check_temp No add_additive->check_temp lower_temp Perform coupling at 0°C check_temp->lower_temp Yes change_reagent Consider COMU or PyAOP check_temp->change_reagent No lower_temp->change_reagent end_node Racemization Minimized change_reagent->end_node

Caption: A step-by-step guide to troubleshoot and minimize racemization.

References

Technical Support Center: Strategies for Difficult Sequences Containing Boc-N-Me-phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthesizing challenging peptide sequences incorporating Boc-N-Me-phg-OH (N-α-tert-butyloxycarbonyl-N-α-methyl-L-phenylglycine) . This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and racemization-prone amino acid derivative. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid in Solid-Phase Peptide Synthesis (SPPS)?

The primary challenges in using this compound stem from a combination of factors:

  • Steric Hindrance: The combination of the bulky phenyl group on the α-carbon and the N-α-methyl group significantly hinders the coupling reaction. This steric bulk can lead to slow and incomplete couplings, resulting in deletion sequences in the final peptide.[1][2]

  • Reduced Nucleophilicity: The N-methyl group makes the N-terminal amine of the subsequent amino acid a secondary amine, which is less nucleophilic than a primary amine, further slowing down the coupling reaction.

  • Racemization Propensity: Phenylglycine derivatives are highly susceptible to racemization during the activation and coupling steps. The α-proton is benzylic and thus more acidic, making it prone to abstraction by the bases used in coupling reactions, which leads to a loss of stereochemical integrity.[3][4]

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered and racemization-prone amino acids, high-activity coupling reagents are recommended. While specific data for this compound is limited, studies on similar residues suggest the following:

  • Uronium/Aminium Salts: Reagents like HATU and COMU are highly effective due to their rapid activation and high reactivity.[2][3] COMU, in particular, has been shown to suppress racemization effectively when used with appropriate bases.[4][5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for promoting rapid bond formation with bulky residues.[2]

  • DEPBT: This phosphonium salt has also been shown to be very effective in minimizing racemization of phenylglycine.[4]

Q3: How does the choice of base impact the coupling of this compound?

The choice of base is critical for minimizing racemization. Strong, non-sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) can exacerbate racemization of phenylglycine.[4][5] It is highly recommended to use weaker or more sterically hindered bases such as:

  • N-Methylmorpholine (NMM) [2]

  • 2,4,6-Trimethylpyridine (TMP) [3][4]

  • 2,6-Dimethylpyridine (DMP) [4]

Q4: What is "double coupling" and should I use it for this compound?

Double coupling is the process of repeating a coupling step with fresh reagents after an initial, extended coupling time. This is a common and effective strategy for difficult couplings, including those involving sterically hindered N-methylated amino acids. It is recommended to monitor the first coupling with a test for free amines (e.g., a Kaiser test is not suitable for the secondary amine of a preceding N-methylated residue, but can be used if the N-terminal residue is not N-methylated) and perform a second coupling if the reaction is incomplete.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield (Positive Kaiser test if applicable, or presence of deletion sequences in final product)1. Insufficient reactivity of coupling reagent. 2. Severe steric hindrance. 3. Peptide aggregation on the solid support.1. Switch to a more potent coupling reagent like HATU or COMU . 2. Increase the coupling time (e.g., 2-4 hours) and/or perform a double coupling . 3. Increase the equivalents of amino acid and coupling reagent (e.g., 3-4 equivalents). 4. Consider using a solvent with better solvating properties like NMP or a mixture of solvents.
Significant Racemization (Presence of diastereomeric impurities in the final peptide)1. Use of a strong, non-hindered base (e.g., DIPEA). 2. Over-activation of the amino acid (prolonged pre-activation time). 3. High reaction temperature.1. Replace DIPEA with a weaker, sterically hindered base like NMM , TMP , or DMP .[4][5] 2. Use a coupling reagent known to suppress racemization, such as COMU or DEPBT .[4][5] 3. Minimize the pre-activation time of the amino acid. 4. Perform the coupling at room temperature or consider cooling to 0°C, especially if using carbodiimide-based reagents.[1]
Poor Solubility of this compound The protected amino acid is not fully dissolved in the coupling solvent.1. Ensure complete dissolution of this compound before adding it to the resin. Gentle warming or sonication may be helpful. 2. Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) if solubility in DMF is an issue.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Difficult Couplings

The following table summarizes the expected performance of various coupling reagents for sterically hindered and racemization-prone amino acids like this compound. The data is extrapolated from studies on similar challenging couplings.

Coupling ReagentBaseExpected Coupling Efficiency (%)Expected Racemization LevelKey Considerations
HATU DIPEA / NMM95 - 99Low to ModerateHighly efficient and fast for hindered couplings. Use of NMM over DIPEA is recommended to reduce racemization.[2][6]
HBTU DIPEA / NMM90 - 98ModerateA reliable and widely used reagent, though slightly less reactive than HATU.[6]
PyBOP DIPEA / NMM90 - 97Low to ModerateGenerates non-carcinogenic byproducts and is effective for hindered couplings.[2]
COMU TMP / DMP97 - >99Very LowExcellent for suppressing racemization, especially with hindered bases.[4][5]
DEPBT TMP / DMP95 - >99Very LowAnother excellent option for minimizing racemization of phenylglycine.[4]
DIC / OxymaPure® N/A92 - 97Very LowOxymaPure® is a highly effective additive for suppressing racemization with carbodiimides.[2][6]

Experimental Protocols

Detailed Protocol for Coupling this compound using COMU/TMP

This protocol is designed to maximize coupling efficiency while minimizing racemization. It assumes a standard Boc-SPPS workflow on a 0.1 mmol scale.

1. Resin Preparation and Deprotection:

  • Swell the peptide-resin (e.g., Merrifield resin with the preceding amino acid coupled) in Dichloromethane (DCM) for 30 minutes, followed by washing with N,N-Dimethylformamide (DMF).

  • Perform Boc deprotection by treating the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, drain, and then treat with a fresh 50% TFA/DCM solution for 20-30 minutes.[7]

  • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x) to remove residual TFA.[7]

2. Neutralization:

  • Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).

  • Wash the resin thoroughly with DMF (3x).

3. Activation and Coupling:

  • In a separate vessel, dissolve this compound (3.0 eq., 0.3 mmol) and COMU (3.0 eq., 0.3 mmol) in anhydrous DMF.

  • Add this solution to the neutralized peptide-resin.

  • Immediately add 2,4,6-Trimethylpyridine (TMP) (6.0 eq., 0.6 mmol) to the reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature.

4. Monitoring and Washing:

  • After the coupling time, take a small sample of the resin for a qualitative test if applicable, or proceed assuming a double coupling is necessary for this difficult residue.

  • To perform a double coupling , drain the reaction solution and wash the resin with DMF (3x). Then, repeat step 3 with a fresh solution of activated this compound.

  • Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

5. Capping (Optional):

  • If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This can be done using a solution of acetic anhydride and DIPEA in DMF.

Mandatory Visualization

SPPS_Workflow_Difficult_Residue start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (10% DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling: This compound + COMU + TMP wash2->coupling monitor Monitoring Test (if applicable) coupling->monitor wash3 Wash (DMF, DCM) monitor->wash3 Complete double_coupling Double Coupling (Repeat Step) monitor->double_coupling Incomplete next_cycle Proceed to Next Cycle wash3->next_cycle double_coupling->coupling

Caption: Workflow for the incorporation of this compound using COMU/TMP.

Caption: Troubleshooting decision tree for difficult this compound couplings.

References

Technical Support Center: Double Coupling Protocol for Boc-N-Me-phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and coupling of N-tert-butoxycarbonyl-N-methyl-L-phenylglycine (Boc-N-Me-phg-OH). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid into peptide sequences. Here you will find a troubleshooting guide, frequently asked questions (FAQs), and a detailed experimental protocol to help you overcome common challenges and achieve optimal results in your solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound, an amino acid known for its challenging incorporation due to significant steric hindrance.[1][2]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield (Positive bromophenol blue test after initial coupling)Incomplete activation or insufficient reactivity of the coupling reagent: Standard coupling reagents like DCC and EDC are often not effective enough for the sterically bulky N-methyl-phenylglycine residue.[1] Steric Hindrance: The N-methyl group and the phenyl side chain of Phg physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][3][4] Peptide Aggregation: Hydrophobic sequences containing N-methylated amino acids can be prone to aggregation on the solid support, limiting reagent access.[1]Optimize the Coupling Reagent: Switch to a more powerful onium salt-based coupling reagent. HATU is generally considered superior for many difficult couplings, with HBTU, HCTU, and COMU also being effective options.[1][5][6] Phosphonium-based reagents like PyBOP and PyAOP are also recommended.[1][6] Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours up to 4 hours, or consider an overnight reaction.[1][3] A moderate increase in temperature (e.g., to 40°C) can also improve kinetics, but should be monitored to avoid side reactions.[3] Microwave-assisted synthesis can also be employed to overcome the activation energy barrier.[7] Increase Reagent Concentration: Use a 3-4 fold excess of this compound and coupling reagents relative to the resin loading.[3] Perform a Double Coupling: This is a highly recommended strategy. After the initial coupling reaction, filter the reagents and repeat the coupling step with a fresh solution of activated this compound.[2][3][5][8] Address Aggregation: Change the solvent to a more disruptive one like NMP or a mixture of DMF/DCM.[1]
Presence of Deletion Sequences in Final Product Incomplete Coupling: The primary cause of deletion sequences is the failure of the amino acid to couple completely to the growing peptide chain.[2]Implement a Double Coupling Protocol: Repeating the coupling step is crucial to drive the reaction to completion.[2] Use a More Potent Coupling Reagent: As detailed above, select a reagent known to be effective for hindered couplings.[2] Monitor the Reaction: Use the bromophenol blue test to confirm the completion of the coupling before proceeding to the next deprotection step.[5] Capping: If double coupling still results in a positive bromophenol blue test, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.[3] This is typically done using acetic anhydride.
Racemization Over-activation of the carboxylic acid: Prolonged pre-activation times can lead to the formation of oxazolone, a key intermediate in the racemization pathway.[1] Strong Base: The use of a strong base like DIPEA can promote racemization.[1] Elevated Temperature: Higher temperatures, while increasing the reaction rate, can also increase the rate of racemization.[1]Reduce Pre-activation Time: Minimize the pre-activation time to just a few minutes before adding the activated amino acid solution to the resin.[3] Use a Weaker Base: Consider using a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] Optimize Temperature: If using heat, optimize for the shortest time necessary to achieve a good yield.[1] Choose Appropriate Additives: Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so difficult?

A1: The primary reason for the difficulty in coupling this compound is the significant steric hindrance.[1][2] The combination of the bulky tert-butyloxycarbonyl (Boc) protecting group, the N-methyl group on the alpha-amino nitrogen, and the phenyl side chain creates a highly crowded environment around the reactive carboxyl group.[1][3] This steric bulk physically obstructs the approach of the activated amino acid to the free amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.[1][2]

Q2: My usual coupling reagents like HBTU are not working well. What should I use instead?

A2: For sterically hindered N-methylated amino acids, more potent coupling reagents are generally required.[2] Onium-salt-based reagents are often the preferred choice. Uronium/aminium salts like HATU, HBTU, and HCTU are effective, with HATU often considered superior for many difficult couplings due to the formation of highly reactive OAt active esters.[1][5] COMU is a newer generation reagent with comparable efficiency to HATU.[6] Phosphonium-based reagents like PyBOP and PyAOP are also excellent alternatives.[1][6]

Q3: When should I consider performing a double coupling?

A3: A double coupling should be considered a standard procedure rather than a rescue strategy for this compound and other similarly hindered amino acids.[8] You should proceed with a second coupling if the first coupling is incomplete, as indicated by a positive bromophenol blue test after the initial reaction time (e.g., 2-4 hours).[3][5]

Q4: How do I monitor the completion of the coupling reaction for an N-methylated amino acid?

A4: The standard ninhydrin (Kaiser) test is not reliable for monitoring the coupling of N-methylated amino acids because it primarily detects primary amines.[9] After the coupling of an N-methylated residue, the N-terminus is a secondary amine, which gives a false negative or very weak positive result with ninhydrin. The recommended method for monitoring the presence of unprotected secondary amines is the bromophenol blue test.[5][9] A blue to green color indicates an incomplete reaction, while a yellow color signifies that the coupling is complete.[5]

Q5: Can I use microwave synthesis for coupling this compound?

A5: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be very effective for coupling sterically hindered amino acids.[7] The use of microwave energy can help overcome the activation energy barrier, driving difficult couplings to completion more quickly and efficiently than at room temperature.[7]

Experimental Protocols

Monitoring Protocol: Bromophenol Blue Test

This test is used to detect the presence of unreacted secondary amines on the resin.

  • Prepare the Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.

  • Perform the Test:

    • Take a small sample of the resin and wash it thoroughly with methanol.

    • Add 2 ml of the bromophenol blue test solution to the resin sample.

    • Observe the color of the suspension.

  • Interpret the Results:

    • Blue to Green: Incomplete coupling (free secondary amine present). A second coupling is required.[5]

    • Yellow: Complete coupling (no free secondary amine).[5]

Double Coupling Protocol for this compound using HATU

This protocol provides a general guideline and may require optimization based on the specific peptide sequence and resin loading.

Reagents and Equivalents:

ReagentEquivalents (relative to resin loading)
This compound4 eq
HATU3.9 eq
N,N-Diisopropylethylamine (DIPEA)8 eq

Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF in a suitable reaction vessel.

  • Boc-Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[3]

    • Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes to remove the N-terminal Boc group.[3]

    • Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DMF.[3]

  • Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of DIPEA in DMF (2 x 2 minutes). Wash the resin thoroughly with DMF to remove excess base.[3]

  • First Coupling:

    • In a separate vial, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF.[1][5]

    • Add DIPEA (8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.[3][5]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[8]

  • Monitoring: Perform the bromophenol blue test to check for completion.[5]

  • Second Coupling (if required):

    • If the bromophenol blue test is positive (blue/green), filter and wash the resin with DMF.

    • Repeat steps 4.1 to 4.4 with a fresh solution of activated this compound.[3]

    • Allow the second coupling to proceed for another 2-4 hours.

  • Final Washing: Once the coupling is complete (yellow bromophenol blue test), wash the resin extensively with DMF and DCM to remove any excess reagents and byproducts.[3]

Visualizations

G cluster_0 Troubleshooting Workflow for Low Coupling Yield start Low Coupling Yield (Positive Bromophenol Blue Test) q1 Is the coupling reagent optimized for hindered amino acids (e.g., HATU)? start->q1 s1 Switch to a more potent coupling reagent (HATU, PyBOP). q1->s1 No q2 Is the reaction time sufficient (2-4 hours)? q1->q2 Yes s1->q2 s2 Increase reaction time. Consider overnight reaction. q2->s2 No q3 Was a double coupling performed? q2->q3 Yes s2->q3 s3 Perform a second coupling with fresh reagents. q3->s3 No q4 Is peptide aggregation a possibility? q3->q4 Yes s3->q4 s4 Change solvent to NMP or add DCM. q4->s4 Yes end Re-evaluate and test for completion. If still positive, consider capping. q4->end No s4->end

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

G cluster_1 Double Coupling Protocol Workflow resin Peptide-Resin (Free N-terminus) deprotection Boc Deprotection (TFA/DCM) resin->deprotection neutralization Neutralization (DIPEA/DMF) deprotection->neutralization coupling1 First Coupling (2-4 hours) neutralization->coupling1 activation Activate this compound (HATU/DIPEA in DMF) activation->coupling1 coupling2 Second Coupling (2-4 hours) activation->coupling2 monitoring Bromophenol Blue Test coupling1->monitoring monitoring->coupling2 Positive (Blue) washing Final Washing (DMF, DCM) monitoring->washing Negative (Yellow) coupling2->washing next_step Proceed to next cycle washing->next_step

Caption: Experimental workflow for the double coupling of this compound.

References

Technical Support Center: Purification of Peptides with Boc-N-Me-Phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing N-α-Boc-N-methyl-L-phenylglycine (Boc-N-Me-Phg-OH). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of these complex peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

A1: The incorporation of this compound into a peptide sequence introduces a combination of factors that complicate purification. The primary challenges stem from:

  • Increased Hydrophobicity: The Boc protecting group and the phenyl side chain significantly increase the peptide's hydrophobicity, leading to strong retention on reversed-phase HPLC columns and potential solubility issues.[1]

  • Steric Hindrance: The bulky phenylglycine side chain, coupled with the N-methyl group, creates considerable steric hindrance. This can lead to incomplete coupling during synthesis, resulting in a higher prevalence of deletion sequences that are difficult to separate from the target peptide.[2][3]

  • Racemization: Phenylglycine is highly susceptible to racemization at the α-carbon during the base-catalyzed activation and coupling steps of peptide synthesis.[4][5] N-methylation can further influence this susceptibility. This results in the formation of diastereomers which often co-elute or are very difficult to separate by standard chromatographic techniques.

  • Cis/Trans Isomerization: The N-methylated amide bond can exist as both cis and trans isomers. The interconversion between these isomers can be slow on the chromatographic timescale, leading to peak broadening or the appearance of multiple peaks for a single peptide species.[6]

  • Aggregation: The increased hydrophobicity and potential for specific secondary structures induced by N-Me-Phg can promote peptide aggregation, leading to poor solubility, low recovery during purification, and column clogging.[7]

Q2: How does the this compound residue affect the peptide's behavior on RP-HPLC?

A2: The this compound residue significantly impacts a peptide's retention and peak shape on reversed-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophobicity leads to longer retention times, requiring higher concentrations of organic solvent for elution. The presence of diastereomers and cis/trans isomers can result in broadened peaks, shoulder peaks, or even multiple, poorly resolved peaks, making the identification and isolation of the pure target peptide challenging.[8]

Q3: What analytical techniques are essential for characterizing the purity of a peptide containing this compound?

A3: A multi-faceted analytical approach is crucial for accurately assessing the purity of these complex peptides. Key techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing purity and separating the target peptide from impurities. Optimization of the gradient, temperature, and mobile phase is critical.[5]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the target peptide and identifying impurities such as deletion sequences or by-products.[9]

  • Tandem Mass Spectrometry (MS/MS): Used to sequence the peptide and confirm the location of the N-Me-Phg residue. The fragmentation patterns of N-methylated peptides can be complex and require careful interpretation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively identify and quantify cis/trans isomers and, in some cases, distinguish between diastereomers.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of peptides containing this compound.

Problem 1: Broad or Multiple Peaks in the HPLC Chromatogram

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Diastereomers 1. Optimize HPLC Gradient: Use a very shallow gradient around the elution point of your peptide. A gradient of 0.1-0.3% acetonitrile per minute can improve resolution. 2. Change Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can sometimes improve peak shape and resolution between diastereomers. 3. Alternative Stationary Phase: Consider a column with a different stationary phase (e.g., C8, C4, or Phenyl) which may offer different selectivity. 4. Chiral Chromatography: In challenging cases, chiral chromatography may be necessary to separate the diastereomers.
Cis/Trans Isomerization 1. Elevated Column Temperature: Running the HPLC at a higher temperature (e.g., 60-80°C) can accelerate the interconversion between isomers, often leading to a single, sharper peak. 2. NMR Analysis: Use 2D NMR techniques like EXSY to confirm the presence of and quantify the ratio of cis and trans isomers.[6]
Peptide Aggregation 1. Solubility Enhancement: Dissolve the crude peptide in a strong organic solvent like neat DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting with the initial HPLC mobile phase.[7] 2. Use of Chaotropic Agents: In some cases, adding a chaotropic agent like guanidinium chloride to the sample preparation can help disrupt aggregates.

Troubleshooting Logic for Multiple Peaks in HPLC

G start Multiple Peaks in HPLC ms_check Analyze Fractions by Mass Spectrometry start->ms_check same_mass Peaks have the same mass? ms_check->same_mass diff_mass Peaks have different masses same_mass->diff_mass No isomers Likely diastereomers or cis/trans isomers same_mass->isomers Yes impurities Likely impurities (e.g., deletion sequences). Optimize synthesis and purification. diff_mass->impurities temp_increase Increase HPLC column temperature isomers->temp_increase peak_coalesce Do peaks coalesce? temp_increase->peak_coalesce cis_trans Likely cis/trans isomers. Continue with elevated temperature. peak_coalesce->cis_trans Yes diastereomers Likely diastereomers. Optimize gradient or consider chiral chromatography. peak_coalesce->diastereomers No

Caption: Troubleshooting logic for multiple peaks in HPLC.

Problem 2: Low Recovery of the Purified Peptide

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility 1. Solvent Optimization: Test the solubility of a small aliquot of the crude peptide in various solvents (e.g., water with varying pH, acetonitrile, methanol, DMSO, DMF, HFIP) to find the most suitable one for initial dissolution.[11] 2. Use of Co-solvents: For highly hydrophobic peptides, adding a small amount of an organic solvent like isopropanol to the mobile phase can improve solubility and recovery.[12]
Aggregation on Column 1. Elevated Temperature: As with improving peak shape, running the purification at a higher temperature can reduce on-column aggregation. 2. Lower Sample Load: Overloading the column can promote aggregation. Try injecting a smaller amount of the crude peptide.
Precipitation During Lyophilization 1. Addition of a Bulking Agent: Adding a small amount of a lyoprotectant like glycine or mannitol can sometimes prevent precipitation during freeze-drying. 2. pH Adjustment: Ensure the pH of the collected fractions is not close to the isoelectric point (pI) of the peptide before lyophilization.

Workflow for Enhancing Peptide Solubility for Purification

G start Crude Peptide with Low Solubility test_solvents Test solubility in various solvents (Water, ACN, MeOH, DMSO, HFIP) start->test_solvents soluble Soluble? test_solvents->soluble dissolve Dissolve in optimal solvent soluble->dissolve Yes not_soluble Still not soluble soluble->not_soluble No inject Inject into HPLC dissolve->inject use_stronger_solvent Use stronger solvent (e.g., neat DMSO/HFIP) not_soluble->use_stronger_solvent sonicate Sonication use_stronger_solvent->sonicate soluble2 Soluble? sonicate->soluble2 soluble2->dissolve Yes consider_modification Consider peptide modification or orthogonal purification soluble2->consider_modification No G cluster_0 Peptide Synthesis (SPPS) cluster_1 Cleavage & Deprotection cluster_2 Purification & Analysis synthesis_start Resin Swelling & Deprotection coupling Optimized Coupling of This compound synthesis_start->coupling washing Washing coupling->washing repeat Repeat for each amino acid washing->repeat repeat->coupling Next amino acid cleavage Cleavage from Resin repeat->cleavage Final amino acid precipitation Precipitation of Crude Peptide cleavage->precipitation dissolution Crude Peptide Dissolution precipitation->dissolution hplc RP-HPLC Purification dissolution->hplc analysis Fraction Analysis (HPLC/MS) hplc->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-N-Me-Phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the analysis of synthetic peptides containing modified amino acids like N-methyl-phenylglycine protected with a tert-butyloxycarbonyl (Boc) group presents a unique set of analytical hurdles. The incorporation of N-methylated residues is a key strategy to enhance proteolytic stability and membrane permeability.[1] However, these modifications, combined with the bulky and hydrophobic Boc group and the stereochemical complexity of phenylglycine, demand robust and well-optimized analytical methods for accurate characterization, purity assessment, and quantification.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for analyzing peptides incorporating Boc-N-Me-Phg-OH. We will delve into a comparison of analytical instrumentation, stationary phases, and provide supporting data and protocols to aid in method selection and development.

Methodology Comparison: HPLC-UV vs. LC-MS

The primary choice in instrumentation for peptide analysis lies between traditional HPLC with Ultraviolet (UV) detection and the more advanced Liquid Chromatography-Mass Spectrometry (LC-MS). While HPLC-UV is a workhorse for routine purity analysis, LC-MS provides invaluable structural information, which is often critical for complex peptides.[2][3]

The N-methylation of the peptide backbone can introduce cis/trans isomers around the methylated amide bond, which may appear as broadened or distinct peaks in the chromatogram.[2] Furthermore, the use of racemic Boc-DL-N-Me-Phg-OH during synthesis will result in diastereomeric peptides, which have identical masses but different three-dimensional structures, making their separation and identification challenging.[4][5]

FeatureHPLC-UVLC-MSRationale for this compound Peptides
Primary Application Purity assessment and quantification.[6]Identity confirmation, impurity identification, sequence verification.[3]LC-MS is highly recommended. It can confirm the mass of the peptide and identify key fragments, such as the neutral loss of the Boc group (100 Da), which is a diagnostic marker for successful incorporation.[4]
Detection Principle Absorbance of UV light by the peptide backbone (210-220 nm) or aromatic side chains.[6]Measurement of the mass-to-charge ratio (m/z) of ionized molecules.[3]UV detection is straightforward for purity but cannot distinguish between impurities, diastereomers, and the main product if they co-elute. MS provides definitive mass information.
Sensitivity Good, typically in the low microgram range.Excellent, often capable of detecting nanogram to picogram levels.Higher sensitivity of MS is beneficial for identifying low-level impurities or for analyses with limited sample amounts.
Separation of Diastereomers Possible with optimized chromatography, but provides no identifying information for co-eluting peaks.[5]Cannot separate species with identical mass (isomers). Separation must be achieved chromatographically before MS detection.[4]The primary challenge is the chromatographic separation of diastereomers. Once separated by LC, MS can confirm they share the same mass.
Cost & Complexity Lower initial cost, simpler operation and maintenance.Higher initial investment, more complex operation, and data analysis.HPLC-UV is suitable for routine quality control once a product is well-characterized. LC-MS is essential during research, development, and for comprehensive characterization.
Stationary Phase Comparison for Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common technique for peptide analysis, separating molecules based on hydrophobicity.[7] The choice of stationary phase (i.e., the HPLC column) is critical for achieving optimal resolution, especially for hydrophobic, protected peptides like those containing this compound. The bulky, nonpolar Boc and phenyl groups contribute significantly to the peptide's retention.[4]

Stationary PhaseKey Characteristics & PerformanceSuitability for this compound Peptides
C18 (Octadecylsilane) Most Hydrophobic & Retentive: Provides the highest retention for most peptides due to its long alkyl chains. It is the most commonly used phase and offers high resolving power.[8][9]Excellent First Choice: The high hydrophobicity is well-suited for retaining the peptide, but strong organic modifiers or steep gradients may be needed for elution, which could mask closely eluting impurities.
C8 (Octylsilane) Intermediate Hydrophobicity: Less retentive than C18. Can be beneficial for very hydrophobic peptides that retain too strongly on a C18 column, leading to better peak shapes and faster analysis times.[10]Strong Alternative: A very good option if excessive retention, long run times, or poor peak shape is observed on a C18 column. It can offer a different selectivity profile.
Phenyl-Hexyl Alternative Selectivity: Offers unique selectivity through π-π interactions between the phenyl groups of the stationary phase and aromatic residues (like phenylglycine) in the peptide.[8]Highly Recommended for Optimization: The potential for π-π interactions with the phenylglycine residue makes this column an excellent choice for improving the separation of diastereomers or other closely related impurities.[5]
Chiral Stationary Phase (CSP) Enantioselective Separation: Designed specifically to resolve stereoisomers. This is not a reversed-phase method in the traditional sense and often requires different mobile phase systems (e.g., ligand-exchange).[11][12]Necessary for Baseline Diastereomer Separation: If the peptide is synthesized from a racemic mixture (Boc-DL-N-Me-Phg-OH), a chiral column may be the only way to achieve baseline separation of the resulting diastereomers.[5]

Experimental Protocols

Detailed and reproducible protocols are essential for successful analysis. Below are representative methods for analytical RP-HPLC and LC-MS.

Protocol 1: General Purity Analysis by RP-HPLC-UV

This protocol outlines a standard method for determining the purity of a synthetic peptide containing this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized peptide.

    • Dissolve the peptide in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) before diluting to a final concentration of 1 mg/mL with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • HPLC System & Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: A typical gradient might be 20% to 80% B over 30 minutes. A shallower gradient should be used to resolve complex mixtures.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C (Elevated temperatures can help sharpen peaks for conformers).[10]

    • Detection: UV at 214 nm (for the peptide backbone).[2]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the main peak area by the total peak area and multiplying by 100.

    • Note the presence of significant secondary peaks, which could be diastereomers, cis/trans isomers, or synthesis-related impurities.

Protocol 2: Identity Confirmation by LC-MS

This protocol is designed to confirm the molecular weight of the target peptide.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, but use an MS-compatible mobile phase system. Dilute to a final concentration of 0.1 mg/mL.

  • LC-MS System & Conditions:

    • LC System: Use the same column and a similar gradient as in Protocol 1.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid is a volatile modifier compatible with mass spectrometry).

    • MS Detector: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

    • Ionization Mode: Positive Ion Mode.

    • Scan Range: m/z 300–2000.

    • Data Acquisition: Acquire full scan data to identify the parent ion. If possible, also perform tandem MS (MS/MS) on the presumed parent ion to observe fragmentation patterns, such as the characteristic neutral loss of the Boc group (100 Da).[4]

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated peptide [M+H]⁺.

    • Examine the mass spectrum corresponding to the main chromatographic peak to confirm the molecular weight.

    • Analyze MS/MS data to confirm sequence fragments and modifications.

Visualizing Analytical Workflows

Diagram 1: General Analytical Workflow

This diagram illustrates the typical workflow for the analysis of a synthetic peptide containing this compound.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Acquisition cluster_results Data Analysis start Crude Peptide dissolve Dissolution (DMSO/Mobile Phase) start->dissolve hplc RP-HPLC System dissolve->hplc uv UV Detector hplc->uv ms MS Detector hplc->ms purity Purity Assessment uv->purity identity Identity Confirmation (MW, Fragments) ms->identity

Caption: General workflow for HPLC analysis of modified peptides.

Diagram 2: Decision Logic for Method Selection

This diagram outlines the logical process for selecting the appropriate analytical technique based on the research question.

question1 Analytical Goal? purity Routine Purity Check question1->purity Purity identity Confirm Identity / Structure question1->identity Identity isomers Separate Stereoisomers question1->isomers Isomers method_hplc RP-HPLC-UV purity->method_hplc method_lcms LC-MS / MS identity->method_lcms method_chiral Chiral HPLC isomers->method_chiral

Caption: Decision tree for selecting the optimal analytical method.

References

A Researcher's Guide to Mass Spectrometry of N-Methylated Peptides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of N-methylated peptides is paramount for advancing our understanding of cellular signaling and for the development of novel therapeutics. This guide provides an objective comparison of common mass spectrometry-based fragmentation techniques for the analysis of N-methylated peptides, supported by experimental data and detailed protocols to inform analytical strategies.

N-methylated peptides, integral to a myriad of cellular processes, present unique analytical challenges due to the subtle mass shift of the methyl group (+14.01565 Da) and its influence on peptide fragmentation. The choice of mass spectrometry fragmentation technique is therefore a critical determinant for the accurate identification and localization of these modifications. This guide delves into a comparative analysis of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), providing a framework for selecting the optimal method for your research needs.

At a Glance: Comparing Fragmentation Techniques for N-Methylated Peptide Analysis

The selection of a fragmentation method is a pivotal decision in the analytical workflow for N-methylated peptides. While CID and HCD are widely accessible and effective for many standard peptides, ETD often provides superior performance for peptides with labile post-translational modifications like methylation, particularly for those with higher charge states.[1] The preservation of the modification and the generation of informative fragment ions are key considerations.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Mechanism Vibrational excitation through collision with an inert gas.[1]Vibrational excitation in a higher-energy collision cell.[1]Electron transfer from a radical anion, leading to non-ergodic fragmentation.[1]
Best Suited For Doubly charged peptides.[1]Doubly charged peptides.[2]Peptides with charge states >2+.[1][2]
Preservation of PTMs Can lead to neutral loss of the modification.[1]Generally better than CID, but neutral loss can still occur.Excellent preservation of labile modifications like methylation.
Sequence Coverage Can be limited, especially for longer peptides.Often provides better sequence coverage than CID.Typically provides extensive sequence coverage, especially for longer peptides.
Instrumentation Widely available on most tandem mass spectrometers.Available on Orbitrap and other high-resolution instruments.Available on ion trap and Orbitrap instruments.

In-Depth Comparison of Fragmentation Techniques

Collision-Induced Dissociation (CID)

CID is a widely used fragmentation technique that relies on the collision of peptide ions with an inert gas, leading to the cleavage of amide bonds and the generation of b- and y-type fragment ions. For N-methylated peptides, CID can be effective, particularly for smaller, doubly charged peptides. However, a significant drawback is the potential for neutral loss of the methyl group or the entire methylated amino acid side chain, which can complicate spectral interpretation and hinder accurate localization of the modification.[1]

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type fragmentation method available on Orbitrap mass spectrometers. It utilizes higher collision energies than CID, resulting in more extensive fragmentation and often providing richer tandem mass spectra with better sequence coverage.[3] For N-methylated peptides, HCD generally offers improved performance over CID by reducing the extent of neutral losses and generating a greater abundance of informative fragment ions.[3] This makes it a suitable choice for the routine analysis of N-methylated peptides, especially when ETD is not available.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide ion. This process induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile post-translational modifications, such as methylation, that are often lost during CID or HCD.[4] This makes ETD the gold standard for the unambiguous localization of N-methylation sites, particularly in multiply charged peptides and larger peptides where other methods may fail to provide sufficient fragmentation information.[1]

Experimental Workflows and Protocols

The successful analysis of N-methylated peptides by mass spectrometry relies on a well-defined experimental workflow, from sample preparation to data analysis.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Protein_Digestion Peptide_Enrichment Methyl-Peptide Enrichment (Optional) Protein_Digestion->Peptide_Enrichment LC_Separation LC Separation (Reverse Phase) Peptide_Enrichment->LC_Separation MS_Analysis Mass Spectrometry (ESI) LC_Separation->MS_Analysis MSMS_Fragmentation Tandem MS (CID/HCD/ETD) MS_Analysis->MSMS_Fragmentation Database_Search Database Search MSMS_Fragmentation->Database_Search PTM_Localization PTM Site Localization Database_Search->PTM_Localization Data_Validation Data Validation PTM_Localization->Data_Validation

A generalized workflow for the characterization of N-methylated peptides.
Detailed Experimental Protocol: LC-MS/MS Analysis of N-Methylated Peptides

This protocol provides a general framework for the analysis of N-methylated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Protein Extraction and Digestion: Extract proteins from cells or tissues using a suitable lysis buffer. Reduce and alkylate the proteins, followed by enzymatic digestion (e.g., with trypsin).

  • Enrichment of Methylated Peptides (Optional): For complex samples with low stoichiometry of methylation, consider enriching for methylated peptides using affinity-based methods, such as immunoprecipitation with anti-methyl-lysine or anti-methyl-arginine antibodies.[5]

2. Liquid Chromatography (LC) Separation:

  • Column: Use a C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm, 1.9 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be from 2% to 35% B over 60-90 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the complexity of the sample.

  • Flow Rate: 300 nL/min for a nano-LC setup.

3. Mass Spectrometry (MS) Analysis:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire full MS scans from m/z 350 to 1500.

  • Data-Dependent Acquisition (DDA): Select the top 10-20 most intense precursor ions for fragmentation.

4. Tandem Mass Spectrometry (MS/MS) Fragmentation:

  • For CID/HCD: Isolate precursor ions with an isolation window of 1.2-2.0 m/z. Use a normalized collision energy of 27-35%.

  • For ETD: Isolate precursor ions with an isolation window of 1.2-2.0 m/z. Use a reaction time of 50-100 ms. For lower charge state precursors, supplemental activation (ETcaD) may be beneficial.

5. Data Analysis:

  • Database Search: Search the acquired MS/MS spectra against a relevant protein database using software such as MaxQuant, Proteome Discoverer, or Mascot.

  • Variable Modifications: Include N-methylation of relevant amino acids (e.g., lysine, arginine, histidine) as a variable modification in the search parameters.

  • Site Localization: Utilize algorithms within the search software (e.g., PTM Score, Ascore) to determine the confidence of methylation site localization. Manual validation of high-quality spectra is recommended.

Visualizing Fragmentation Pathways

The fragmentation patterns of N-methylated peptides differ significantly between CID/HCD and ETD, which is crucial for data interpretation.

cluster_cid CID/HCD Fragmentation cluster_etd ETD Fragmentation Peptide_CID [Peptide+nH]n+ b_ion b-ion Peptide_CID->b_ion Amide Bond Cleavage y_ion y-ion Peptide_CID->y_ion Amide Bond Cleavage Peptide_ETD [Peptide+nH]n+ c_ion c-ion Peptide_ETD->c_ion N-Cα Bond Cleavage z_ion z-ion Peptide_ETD->z_ion N-Cα Bond Cleavage

Fragmentation pathways of peptides in CID/HCD versus ETD.

N-Methylation in Cellular Signaling: The Histone Code

N-methylation plays a critical role in regulating gene expression through the post-translational modification of histone proteins. The "histone code" hypothesis suggests that specific combinations of histone modifications, including methylation, are read by effector proteins to bring about downstream cellular events.

cluster_histone_mod Histone Methylation cluster_downstream Downstream Effects HMT Histone Methyltransferase (HMT) Histone Histone Tail (e.g., H3K4) HMT->Histone Adds Methyl Group SAM S-Adenosyl Methionine (SAM) SAM->HMT Methylated_Histone Methylated Histone (e.g., H3K4me3) Histone->Methylated_Histone Effector Effector Protein (Reader Domain) Methylated_Histone->Effector Recruits Chromatin_Remodeling Chromatin Remodeling Effector->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

A simplified signaling pathway of histone methylation.

Conclusion

The successful mass spectrometric analysis of N-methylated peptides is highly dependent on the chosen analytical strategy. While CID and HCD are valuable for routine analyses, ETD often provides more comprehensive and unambiguous data for the precise localization of these modifications, especially for complex peptides. By understanding the nuances of each fragmentation technique and optimizing experimental protocols, researchers can confidently identify and characterize N-methylated peptides, thereby advancing our knowledge of their critical roles in biology and drug discovery.

References

A Comparative Guide: Boc vs. Fmoc Strategy for N-Methylated Amino Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in modern drug discovery, offering enhanced proteolytic stability, improved cell permeability, and constrained conformational flexibility. However, the synthesis of peptides containing these modified residues presents significant challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can impede coupling reactions. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision that profoundly impacts the efficiency and success of synthesizing N-methylated peptides.

This guide provides an objective comparison of the Boc and Fmoc strategies for the incorporation of N-methylated amino acids, supported by available experimental data and detailed protocols.

Core Principles: A Fundamental Divide in Protection Strategy

The primary distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is removed under acidic conditions (typically with trifluoroacetic acid, TFA), while the Fmoc group is cleaved by a base, most commonly piperidine.[] This fundamental difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the solid support.

Boc Strategy: This classic approach utilizes an acid-labile Boc group for temporary Nα-protection and typically employs benzyl-based side-chain protecting groups, which are removed during the final cleavage with strong acids like hydrofluoric acid (HF).[2] The repetitive acid treatments for Boc deprotection can be advantageous for disrupting peptide aggregation, a common issue in SPPS.[3]

Fmoc Strategy: As a milder alternative, the Fmoc strategy employs a base-labile Fmoc group for Nα-protection and acid-labile side-chain protecting groups (often tert-butyl based).[2] This orthogonality allows for the selective removal of the Nα-protecting group without affecting the side-chain protection.[]

Performance Comparison in N-Methylated Peptide Synthesis

Direct, side-by-side quantitative comparisons of Boc and Fmoc strategies for the synthesis of the same N-methylated peptide are scarce in the literature. However, an analysis of available data and established protocols allows for a comprehensive evaluation of each strategy's strengths and weaknesses in this challenging application.

The primary obstacle in coupling N-methylated amino acids is the steric hindrance at the secondary amine, which slows down the acylation reaction.[5] This often necessitates more forceful coupling conditions, longer reaction times, or the use of specialized, highly active coupling reagents.

Quantitative Data Snapshot: Boc Strategy

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide containing a Boc-N-Me-D-Glu(OBzl)-OH residue, illustrating the performance of the Boc strategy in incorporating an N-methylated amino acid.

ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/gMerrifield or PAM resin is commonly used.[5]
Coupling Efficiency (Standard Amino Acid)>99%Monitored by the Kaiser or Isatin test.[5]
Coupling Efficiency (N-Me-D-Glu) ~95-98% May require double coupling or the use of optimized coupling reagents.[5]
Overall Crude Peptide Yield60 - 80%Dependent on peptide length and sequence.[5]
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required.[5]
Final Purified Peptide Yield15 - 30%Highly dependent on the purification process.[5]
Qualitative Comparison and Key Considerations
FeatureBoc StrategyFmoc Strategy
Deprotection Conditions Repetitive strong acid (TFA) treatment.Mild base (piperidine) treatment.[]
Coupling to N-Methylated Residues Generally considered more robust for sterically hindered couplings due to the protonated state of the N-terminus after deprotection, which can reduce aggregation.[3]Can be challenging due to steric hindrance; often requires specialized and highly efficient coupling reagents like HATU, HCTU, PyAOP, or PyBroP to achieve high yields.[6]
Side Reactions Acid-catalyzed side reactions are a concern. The final cleavage with HF is hazardous and requires specialized equipment.[2]Base-induced side reactions such as diketopiperazine formation can be more prevalent, especially with N-methylated residues.[7] Racemization of adjacent amino acids can also be a concern with certain coupling reagents.
Orthogonality Considered a semi-orthogonal strategy as both Nα and some side-chain protecting groups are acid-labile, though requiring different acid strengths.[8]A fully orthogonal system, allowing for selective deprotection and on-resin modifications.[]
Automation and Monitoring Less amenable to full automation due to the harsh reagents.Highly suitable for automated synthesis. Deprotection can be monitored by UV absorbance of the cleaved Fmoc group.[]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the incorporation of an N-methylated amino acid using both Boc and Fmoc strategies.

Boc_SPPS_N_Methyl cluster_Boc_Cycle Boc-SPPS Cycle for N-Methylated Amino Acid Start Peptide-Resin (Boc-AA) Boc_Deprotection Boc Deprotection (TFA/DCM) Start->Boc_Deprotection Neutralization Neutralization (e.g., DIEA/DCM) Boc_Deprotection->Neutralization Coupling Coupling: 1. Boc-N-Me-AA-OH 2. Coupling Reagent (e.g., HBTU/HOBt) Neutralization->Coupling Wash DCM/IPA Wash Coupling->Wash End Peptide-Resin (Boc-N-Me-AA...) Wash->End Fmoc_SPPS_N_Methyl cluster_Fmoc_Cycle Fmoc-SPPS Cycle for N-Methylated Amino Acid Start Peptide-Resin (Fmoc-AA) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling: 1. Fmoc-N-Me-AA-OH 2. Coupling Reagent (e.g., HATU) 3. Base (e.g., DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Peptide-Resin (Fmoc-N-Me-AA...) Wash2->End

References

A Comparative Guide to Analytical Methods for Purity Assessment of Boc-N-Me-phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of peptide building blocks is a critical prerequisite for the synthesis of high-quality, safe, and efficacious therapeutic peptides. Boc-N-Me-phg-OH (N-tert-butoxycarbonyl-N-methyl-L-phenylglycine) is a chiral amino acid derivative frequently utilized in peptide synthesis. Its purity, both chemical and enantiomeric, can significantly impact the final peptide's properties. This guide provides an objective comparison of key analytical methods for assessing the purity of this compound, complete with experimental protocols and supporting data to inform method selection.

The primary analytical techniques for evaluating the purity of this compound and similar peptide derivatives include High-Performance Liquid Chromatography (HPLC), both in reversed-phase and chiral modes, and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS). These methods provide orthogonal information crucial for a comprehensive purity assessment.

Comparative Analysis of Analytical Methods

The selection of an analytical method for purity assessment depends on the specific purity attribute being investigated (chemical or stereoisomeric) and the desired level of detail. While Reversed-Phase HPLC (RP-HPLC) is the workhorse for determining chemical purity, Chiral HPLC is indispensable for quantifying enantiomeric excess. Mass Spectrometry provides unambiguous molecular weight confirmation and is a powerful tool for identifying unknown impurities.

Analytical MethodParameter AssessedTypical Purity SpecificationKey AdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Chemical Purity≥98.0%[1]High resolution, quantitative, robust, and widely available.[1][2]May not separate all structurally similar impurities without extensive method development. Does not provide chiral purity information.[2]
Chiral HPLC Enantiomeric Purity (D-isomer content)≥99.5% e.e. (≤0.5% D-isomer)[]Direct and accurate quantification of enantiomers.[2][4][5]Requires specialized and often expensive chiral columns. Method development can be complex.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight & Impurity IdentificationConfirmation of target massHigh sensitivity and specificity for molecular weight determination. Enables identification of impurities.[6]Quantitative accuracy can be lower than UV-based methods without careful calibration. Ionization efficiency can vary between compounds.
High-Resolution Mass Spectrometry (HRMS) Accurate Mass & Elemental CompositionHigh mass accuracy (<5 ppm)Provides highly accurate mass data, facilitating the determination of elemental composition for unknown impurity identification.[7][8]Higher instrumentation cost and complexity compared to standard MS.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

This method is designed for the quantification of this compound and the detection of process-related impurities.

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV absorbance at 220 nm.[1]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as acetonitrile or a mixture of Mobile Phase A and B, to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent (e.g., ACN/Water) start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Purity Report calculate->report

Workflow for RP-HPLC Purity Analysis.

Chiral HPLC for Enantiomeric Purity

This method is crucial for separating and quantifying the D- and L-enantiomers of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., CHIRALPAK® series).[4][5]

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[9]

  • Detection: UV at 230 nm.[9]

  • Injection Volume: 5 µL.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • A racemic standard of Boc-DL-N-Me-phg-OH should also be prepared at the same concentration to confirm the elution order of the enantiomers.

Data Analysis:

  • Identify the peaks corresponding to the L- and D-isomers based on the racemic standard.

  • Calculate the enantiomeric purity (or enantiomeric excess, e.e.) by determining the area percentage of the desired L-enantiomer.

cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sample Prepare L-enantiomer Sample (1 mg/mL) inject_sample Inject L-enantiomer Sample racemic Prepare Racemic Standard (1 mg/mL) inject_racemic Inject Racemic Standard separation Separation on Chiral Column inject_racemic->separation inject_sample->separation detection UV Detection (230 nm) separation->detection identify Identify Enantiomer Peaks detection->identify calculate Calculate Enantiomeric Purity (% Area) identify->calculate report Enantiomeric Purity Report calculate->report

Workflow for Chiral HPLC Purity Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is employed to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio (m/z).

Instrumentation:

  • HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[10]

Chromatographic Conditions:

  • The same RP-HPLC conditions as described for chemical purity can generally be used. However, the mobile phase modifier may need to be changed from TFA to a more MS-friendly acid like formic acid (e.g., 0.1%) to improve ionization.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be optimized).

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as acetonitrile/water with 0.1% formic acid.[10]

Data Analysis:

  • Confirm the molecular weight of the main peak by identifying the protonated molecular ion [M+H]⁺. For this compound (C14H19NO4), the expected monoisotopic mass is 265.13 g/mol , so the [M+H]⁺ ion should be observed at m/z 266.14.

  • Analyze the mass spectra of impurity peaks to propose their potential structures based on the mass difference from the main compound.

start LC Separation of Sample Components ionization Electrospray Ionization (ESI+) start->ionization mass_analyzer Mass Analyzer (Scan m/z 100-1000) ionization->mass_analyzer detector Ion Detector mass_analyzer->detector spectrum Mass Spectrum Generation detector->spectrum analysis Data Analysis: - Confirm [M+H]⁺ of Main Peak - Identify m/z of Impurities spectrum->analysis

Logical Flow for LC-MS Analysis.

References

Characterization of Diastereomers from Boc-N-Me-Phg-OH Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-methylated amino acids, such as N-tert-butoxycarbonyl-N-methyl-phenylglycine (Boc-N-Me-Phg-OH), is a critical step in the development of peptidomimetics and other therapeutic agents. The introduction of an N-methyl group can significantly impact the conformational properties, proteolytic stability, and biological activity of peptides. However, the synthesis of this compound from a chiral precursor, Boc-Phg-OH, can lead to the formation of diastereomers if any degree of racemization occurs at the alpha-carbon. This guide provides a comparative overview of the characterization of these diastereomers, offering experimental protocols and illustrative data based on analogous compounds, due to the limited availability of direct experimental data for this compound diastereomers in the public domain.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of Boc-Phg-OH. A common and effective method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, followed by quenching with an electrophilic methyl source, typically iodomethane (CH₃I).

Experimental Protocol: N-Methylation of Boc-Phg-OH

This protocol is adapted from established procedures for the N-methylation of Boc-protected amino acids.

Materials:

  • Boc-L-Phg-OH or Boc-D-Phg-OH

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Boc-Phg-OH (1.0 eq) in anhydrous THF (10 mL/g of amino acid) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.5 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add iodomethane (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the aqueous solution to a pH of 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Note: The basic conditions of this reaction can lead to some degree of epimerization at the α-carbon, resulting in a mixture of diastereomers if a single enantiomer of Boc-Phg-OH is used as the starting material. The extent of epimerization can be influenced by factors such as the strength of the base, reaction temperature, and reaction time.

Characterization of Diastereomers

The characterization and quantification of the resulting diastereomers are crucial for quality control and for understanding the structure-activity relationship of the final product. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules and can be used to distinguish between diastereomers. The different spatial arrangement of atoms in diastereomers results in distinct chemical environments for the nuclei, leading to different chemical shifts in their NMR spectra.

For this compound, the key proton and carbon signals to monitor for the presence of diastereomers would be:

  • ¹H NMR: The α-proton, the N-methyl protons, and the protons of the Boc group.

  • ¹³C NMR: The α-carbon, the N-methyl carbon, the carbonyl carbon, and the carbons of the Boc group.

Illustrative Data:

Nucleus Diastereomer 1 (e.g., (S,S) or (R,R)) Diastereomer 2 (e.g., (S,R) or (R,S)) Expected Difference (Δδ in ppm)
¹H α-H δ ~4.5 - 4.8δ ~4.6 - 4.90.05 - 0.2
¹H N-CH₃ δ ~2.7 - 2.9δ ~2.8 - 3.00.05 - 0.15
¹³C α-C δ ~58 - 62δ ~59 - 630.1 - 0.5
¹³C N-CH₃ δ ~30 - 34δ ~31 - 350.1 - 0.4

Note: The exact chemical shifts will depend on the solvent and other experimental conditions.

The integration of the distinct signals in the ¹H NMR spectrum can be used to determine the diastereomeric ratio (d.r.) of the synthesized mixture.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and accurate method for separating and quantifying diastereomers. By using a chiral stationary phase (CSP), the diastereomers will interact differently with the stationary phase, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general starting point for the chiral separation of this compound diastereomers. Optimization of the mobile phase and column type may be required.

Method 1: Normal-Phase HPLC

Parameter Value
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25 °C
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL

Method 2: Reversed-Phase HPLC

Parameter Value
Column Chirobiotic T (250 x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide-based CSP
Mobile Phase Water with 0.1% TFA / Acetonitrile with 0.1% TFA (e.g., gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25 °C
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL

Illustrative Data:

The following table provides an example of expected retention times and resolution for the separation of diastereomers of a Boc-protected N-methylated amino acid. Actual values for this compound may vary.

Diastereomer Retention Time (min) - Method 1 Retention Time (min) - Method 2
Diastereomer 1 ~ 8.5~ 12.3
Diastereomer 2 ~ 10.2~ 14.1
Resolution (Rs) > 1.5> 1.5

The peak areas from the HPLC chromatogram can be used to calculate the diastereomeric ratio with high accuracy.

X-ray Crystallography

For a definitive determination of the absolute and relative stereochemistry of the diastereomers, single-crystal X-ray crystallography is the gold standard.[1] This technique provides a three-dimensional structure of the molecule, unambiguously establishing the spatial arrangement of all atoms. To perform this analysis, a single crystal of each purified diastereomer is required. The process involves crystallizing the individual diastereomers, mounting a suitable crystal, and collecting diffraction data using an X-ray diffractometer.[2]

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and characterization of this compound diastereomers and the logical relationship in their characterization.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis_start Boc-Phg-OH n_methylation N-Methylation (NaH, CH3I, THF) synthesis_start->n_methylation crude_product Crude this compound (Mixture of Diastereomers) n_methylation->crude_product purification Purification (Column Chromatography) crude_product->purification pure_product Purified this compound purification->pure_product nmr NMR Spectroscopy (1H, 13C) pure_product->nmr hplc Chiral HPLC pure_product->hplc structure_confirmation Structural Confirmation nmr->structure_confirmation xray X-ray Crystallography (Optional, for absolute configuration) hplc->xray dr_determination Diastereomeric Ratio (d.r.) hplc->dr_determination absolute_config Absolute Configuration xray->absolute_config

Caption: Experimental workflow for synthesis and characterization.

logical_relationship cluster_synthesis_outcome Synthesis Outcome cluster_separation Separation & Quantification cluster_structural_analysis Structural Analysis diastereomer_mixture Mixture of This compound Diastereomers chiral_hplc Chiral HPLC diastereomer_mixture->chiral_hplc diastereomer_1 Isolated Diastereomer 1 chiral_hplc->diastereomer_1 diastereomer_2 Isolated Diastereomer 2 chiral_hplc->diastereomer_2 diastereomeric_ratio Diastereomeric Ratio chiral_hplc->diastereomeric_ratio nmr_analysis NMR Spectroscopy diastereomer_1->nmr_analysis xray_analysis X-ray Crystallography diastereomer_1->xray_analysis diastereomer_2->nmr_analysis diastereomer_2->xray_analysis relative_config Relative Stereochemistry nmr_analysis->relative_config absolute_config Absolute Stereochemistry xray_analysis->absolute_config

Caption: Logical relationship in diastereomer characterization.

Conclusion

The synthesis of this compound presents the potential for the formation of diastereomers. A thorough characterization of the product mixture is essential for ensuring the quality and understanding the properties of the final compound. This guide provides a framework for the synthesis and characterization of these diastereomers, including detailed experimental protocols and illustrative data. While direct experimental data for the diastereomers of this compound is scarce, the presented methodologies, based on analogous compounds, offer a robust starting point for researchers in the field. The combination of NMR spectroscopy and chiral HPLC provides a powerful analytical toolbox for the separation, quantification, and structural elucidation of these important chiral building blocks. For unambiguous determination of stereochemistry, X-ray crystallography remains the definitive method.

References

N-Methyl-Phenylglycine: A Shield Against Enzymatic Degradation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the enzymatic stability of N-methylated peptides, supported by illustrative experimental data from similar modifications. Furthermore, it offers detailed experimental protocols for researchers to conduct their own enzymatic stability assays, enabling a direct assessment of N-methyl-phenylglycine's impact on their peptides of interest.

Comparative Proteolytic Stability: Illustrative Data

N-methylation has been consistently shown to dramatically increase the half-life of peptides when exposed to various proteases or serum. The following table summarizes quantitative data from studies on peptides with other N-methylated amino acids, which serves to illustrate the expected magnitude of stability enhancement upon N-methylation.

Peptide/ModificationEnzyme/MatrixHalf-life (t½) of Non-Methylated PeptideHalf-life (t½) of N-Methylated PeptideFold Increase in Stability
G-protein-binding peptide (DKLYWWEFL) with N-Me-LysineTrypsin~2.5 min> 42 h> 1000
TA4 with N-Methyl-LysineHuman Serum~1 hour~1.5 hours~1.5
Hypothetical Peptide with N,N-Dimethyl-L-ValineHuman Serum~0.8 hours~18 hours~22.5
GLP-1 Analog with N-Methyl-AlanineDPP-4MinutesHoursSignificant Increase

Note: The data presented in this table is illustrative and compiled from multiple sources to demonstrate the general effect of N-methylation. Actual results will vary depending on the specific peptide sequence, the position of the N-methylated residue, and the experimental conditions.

The Mechanism of Enhanced Stability

The protective effect of N-methylation against enzymatic degradation is primarily attributed to two key factors:

  • Steric Hindrance: The presence of the methyl group on the amide nitrogen physically obstructs the active site of proteolytic enzymes, making it difficult for them to bind to and cleave the peptide bond.[1]

  • Disruption of Hydrogen Bonding: Proteases often recognize their substrates through a specific pattern of hydrogen bonds with the peptide backbone. N-methylation removes a hydrogen bond donor (the amide proton), disrupting this recognition pattern and reducing the enzyme's affinity for the peptide.[2]

Experimental Protocols

To facilitate the direct evaluation of N-methyl-phenylglycine-containing peptides, detailed protocols for common enzymatic stability assays are provided below.

Serum Stability Assay

This assay assesses the overall stability of a peptide in a complex biological matrix containing a wide range of proteases.

Materials:

  • Test peptide (with N-methyl-phenylglycine) and control peptide (non-methylated)

  • Human or animal serum (e.g., fetal bovine serum, rat serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water, or acetonitrile with 1% trifluoroacetic acid)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Incubator or water bath at 37°C

  • Microcentrifuge

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test and control peptides in PBS or an appropriate solvent at a concentration of 1 mg/mL.

  • Reaction Setup: In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed serum to achieve a final peptide concentration of 100-200 µg/mL.

  • Incubation: Incubate the tubes at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Quenching: Immediately add the quenching solution to the aliquot to stop enzymatic activity and precipitate serum proteins.

  • Protein Precipitation: Vortex the samples and incubate on ice for at least 10 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC to quantify the amount of intact peptide remaining. Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-minute time point. The half-life (t½) can be determined by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.

Trypsin and Chymotrypsin Stability Assays

These assays evaluate the stability of a peptide against specific and common serine proteases.

Materials:

  • Test peptide and control peptide

  • Trypsin (e.g., TPCK-treated) and α-Chymotrypsin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin; 100 mM Tris-HCl with 10 mM CaCl₂, pH 7.8 for chymotrypsin)

  • Quenching solution (e.g., 10% TCA or a specific inhibitor like PMSF)

  • RP-HPLC system

  • Incubator or water bath at 37°C

Procedure:

  • Enzyme and Peptide Preparation: Prepare stock solutions of the enzymes and peptides in the appropriate assay buffer.

  • Reaction Setup: In microcentrifuge tubes, add the peptide solution to the assay buffer.

  • Reaction Initiation: Initiate the reaction by adding the enzyme stock solution to the peptide solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching: At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.

  • Sample Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point and determine the half-life as described in the serum stability assay.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vitro enzymatic stability assay of a peptide.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_output Output Peptide_Stock Peptide Stock Solution (N-methylated & Control) Incubation Incubate at 37°C Peptide_Stock->Incubation Enzyme_Matrix Enzyme Solution (Trypsin/Chymotrypsin) or Serum Enzyme_Matrix->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction & Precipitate Proteins Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation HPLC RP-HPLC Analysis of Supernatant Centrifugation->HPLC Data_Analysis Data Analysis (Peak Area vs. Time) HPLC->Data_Analysis Half_life Determine Half-life (t½) Data_Analysis->Half_life

Workflow for in vitro peptide enzymatic stability assay.

Conclusion

The incorporation of N-methyl-phenylglycine into peptides represents a potent strategy for enhancing their resistance to enzymatic degradation, a critical step in the development of robust peptide-based therapeutics. While direct quantitative comparisons for this specific modification are not extensively documented, the wealth of data on other N-methylated amino acids strongly suggests a significant improvement in stability. The provided experimental protocols offer a clear roadmap for researchers to quantify this effect within their own peptide sequences, enabling data-driven decisions in the design of next-generation peptide drugs with improved pharmacokinetic profiles.

References

A Comparative Guide to the Conformational Analysis of Peptides: The Impact of N-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aimed at enhancing therapeutic properties such as metabolic stability, membrane permeability, and receptor affinity. Among these modifications, N-methylation—the substitution of an amide proton with a methyl group—stands out as a powerful tool for modulating peptide conformation and, consequently, its biological activity.[1][2] This guide provides an objective comparison of the conformational landscapes of N-methylated and non-methylated peptides, supported by experimental data and detailed methodologies for their analysis.

The Structural and Energetic Consequences of N-Methylation

The introduction of a methyl group to the peptide backbone nitrogen imparts significant steric hindrance, which restricts the conformational freedom of the polypeptide chain.[3] This seemingly subtle alteration has profound effects on the peptide's structural and energetic properties:

  • Restricted Dihedral Angles: N-methylation constrains the allowable Ramachandran phi (φ) and psi (ψ) angles, effectively locking the peptide into a more defined conformation.[2] This can lead to the stabilization of specific secondary structures, such as β-turns or helices.

  • Disruption of Hydrogen Bonds: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor.[3] This modification can disrupt existing intramolecular hydrogen bonding networks, a critical factor in the native conformation of many peptides.

  • Increased Lipophilicity: The removal of a polar N-H bond and the addition of a nonpolar methyl group increases the overall lipophilicity of the peptide.[4] This can enhance membrane permeability, a desirable trait for oral bioavailability.

  • Cis/Trans Isomerism: N-methylation can alter the energy barrier between the cis and trans conformations of the peptide bond, often increasing the population of the cis isomer compared to non-methylated peptides where the trans form is overwhelmingly favored.[5]

Data Presentation: A Quantitative Comparison

The following tables summarize the key conformational differences between N-methylated and non-methylated peptides, drawing from both theoretical calculations and experimental observations.

Table 1: Comparison of Backbone Dihedral Angles (φ, ψ) for Alanine Dipeptides

PeptideConformationφ (degrees)ψ (degrees)
Ac-Ala-NHMeβ-sheet-150150
Polyproline II-75145
α-helix-57-47
Ac-NMeAla-NHMe β-region-40135
β-region-37139
Helical-896

Data for Ac-Ala-NHMe represents typical values for alanine in different secondary structures. Data for Ac-NMeAla-NHMe is derived from quantum mechanical calculations by Nandel and Jaswal, 2014.[6]

Table 2: Impact of N-Methylation on Key Conformational and Physicochemical Properties

PropertyNon-Methylated PeptideN-Methylated Peptide
Backbone Flexibility HighReduced; conformationally constrained
Hydrogen Bonding Amide proton acts as a hydrogen bond donor.Lacks amide proton; cannot act as a hydrogen bond donor, potentially disrupting H-bond networks.
Secondary Structure Can adopt various conformations (α-helix, β-sheet, etc.).Can stabilize specific secondary structures, particularly β-turns.
Cis/Trans Isomer Population Predominantly trans (>99.9%).Increased population of the cis isomer.
Solvent Accessibility Polar backbone is more solvent-exposed.Increased lipophilicity can lead to burial of the backbone and reduced solvent accessibility.
Proteolytic Stability Susceptible to enzymatic degradation.Increased resistance to proteases due to steric hindrance and altered recognition.

Experimental Protocols for Conformational Analysis

A multi-faceted approach employing various experimental and computational techniques is essential for a thorough conformational analysis of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OH). For aqueous solutions, a 90% H₂O/10% D₂O mixture is commonly used to observe exchangeable amide protons.[7]

  • The final peptide concentration should be in the range of 1-5 mM.[7]

2. Data Acquisition:

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and obtain an initial indication of conformational homogeneity.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies coupled proton spin systems within each amino acid residue. A mixing time of 60-80 ms is typically used.[7]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proton-proton distances, which are crucial for determining the peptide's three-dimensional structure. The choice between NOESY and ROESY depends on the molecular weight of the peptide.[8] For smaller peptides that may have a zero NOE signal, ROESY is often preferred.[7] A mixing time of 100-400 ms is common for NOESY.

3. Data Analysis:

  • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to specific amino acids in the peptide sequence.

  • Structural Restraints: Extract distance restraints from the intensities of NOE/ROE cross-peaks. Dihedral angle restraints can be derived from ³J(HN-Hα) coupling constants measured from high-resolution 1D or 2D spectra.[9]

  • Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures that satisfy the experimental restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides.

1. Sample Preparation:

  • Dissolve the peptide in a buffer that is transparent in the far-UV region (e.g., phosphate buffer). The final concentration typically ranges from 0.1 to 1 mg/mL.

  • Ensure the total absorbance of the sample in the cuvette is below 1.0 to obtain high-quality data.

2. Data Acquisition:

  • Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a path length of 0.1 to 1 mm.

  • Acquire spectra at a controlled temperature.

3. Data Analysis:

  • The shape and magnitude of the CD spectrum are characteristic of different secondary structures. For example, α-helices show negative bands around 222 and 208 nm and a positive band around 192 nm. β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm.

  • Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational landscape of a peptide, complementing experimental data.

1. System Setup (using GROMACS):

  • Topology Generation: Use a force field (e.g., AMBER, CHARMM) to generate a topology file for the peptide, which defines the atom types, charges, and bonded and non-bonded interaction parameters.

  • Solvation: Place the peptide in a periodic box of solvent (e.g., water).

  • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

2. Simulation Protocol:

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide coordinates.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

3. Data Analysis:

  • Trajectory Analysis: Analyze the trajectory to determine conformational properties such as dihedral angle distributions, hydrogen bond formation and breakage, and root-mean-square deviation (RMSD) from a reference structure.

  • Ramachandran Plots: Generate Ramachandran plots to visualize the allowed φ and ψ angles for each residue.

Visualizing the Impact of N-Methylation

The following diagrams illustrate the conceptual differences and experimental workflows discussed.

N_Methylation_Effects cluster_non_methylated Non-Methylated Peptide cluster_methylated N-Methylated Peptide a Flexible Backbone b H-Bond Donor (Amide H) a->b allows c Predominantly Trans Peptide Bond d Constrained Backbone a->d N-Methylation e No H-Bond Donor b->e N-Methylation f Increased Cis Isomer c->f N-Methylation d->e results in

Conformational consequences of N-methylation.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Peptide Peptide Sample (N-methylated or non-methylated) NMR NMR Spectroscopy (TOCSY, NOESY/ROESY) Peptide->NMR CD Circular Dichroism Peptide->CD MD Molecular Dynamics Simulation Peptide->MD In Silico Model Data_Analysis Data Analysis NMR->Data_Analysis CD->Data_Analysis Structure 3D Structure & Secondary Structure Content Data_Analysis->Structure Conformational_Landscape Conformational Landscape & Dynamics Structure->Conformational_Landscape complements MD_Analysis Trajectory Analysis MD->MD_Analysis MD_Analysis->Conformational_Landscape

Integrated workflow for peptide conformational analysis.

Conclusion

N-methylation is a potent strategy for peptide modification that profoundly influences conformational preferences. By restricting backbone flexibility and altering hydrogen bonding capabilities, N-methylation can pre-organize a peptide into a more bioactive and stable conformation. A comprehensive understanding of these conformational changes is paramount for the rational design of peptide-based therapeutics. The integrated use of NMR spectroscopy, circular dichroism, and molecular dynamics simulations, as outlined in this guide, provides the necessary framework for a thorough comparative analysis of N-methylated and non-methylated peptides, ultimately accelerating the development of novel and effective drug candidates.

References

A Researcher's Guide to Validating Peptides Containing Boc-N-Me-phg-OH: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is paramount to ensure the integrity of their studies. The incorporation of unnatural amino acids, such as Boc-N-Me-phg-OH (tert-butyloxycarbonyl-N-methyl-phenylglycine), introduces unique analytical challenges. This guide provides an objective comparison of key analytical techniques for validating the sequence of these complex peptides, supported by experimental data and detailed protocols.

The presence of the N-methyl group on the peptide backbone and the acid-labile Boc protecting group on the N-terminus necessitates a multi-pronged analytical approach. Traditional sequencing methods like Edman degradation are often incompatible with N-terminally modified peptides, making mass spectrometry and other advanced techniques indispensable.

Comparative Analysis of Validation Techniques

A comprehensive validation strategy for peptides containing this compound relies on a combination of techniques to confirm molecular weight, elucidate the amino acid sequence, and assess purity, including the separation of potential diastereomers.

TechniquePrimary ApplicationAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight determination, peptide sequencing, and impurity identification.High sensitivity and specificity, provides detailed structural information, suitable for complex mixtures.[1]Cannot distinguish between diastereomers with identical masses; ionization efficiency can vary.[1]
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of diastereomers, and quantification.Excellent for assessing purity and separating stereoisomers, quantifiable, non-destructive.Does not provide direct molecular weight or sequence information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, conformational analysis, and verification of N-methylation.Provides detailed information on the 3D structure and the chemical environment of each atom.Lower sensitivity compared to MS, requires larger sample amounts, and complex data analysis.
Edman Degradation N-terminal amino acid sequencing.Provides direct sequence information from the N-terminus.Not suitable for peptides with N-terminal modifications like N-methylation, as the free N-terminal amino group required for the reaction is blocked.

In-Depth Analysis by Mass Spectrometry

Mass spectrometry is the cornerstone for sequencing peptides containing this compound. The unique structural features of this amino acid impart distinct characteristics to the peptide's mass spectrometric behavior.

A key diagnostic feature in the tandem mass spectrometry (MS/MS) analysis of a peptide containing a Boc-protected amino acid is the characteristic neutral loss of 100 Da, corresponding to the loss of the tert-butyloxycarbonyl group (C₅H₈O₂).[1] The N-methylation of the phenylglycine residue will also result in a predictable mass shift in the fragment ions containing this residue.

Illustrative Fragmentation Data

To illustrate the expected results, a comparative analysis of a model peptide containing N-methyl-phenylglycine (Peptide B) versus a standard peptide (Peptide A) is presented below.

ParameterPeptide A (Standard)Peptide B (with N-Me-phg)Rationale
Monoisotopic Mass (Da) e.g., 500.25e.g., 649.33Increased mass due to the larger N-Me-phg residue.
Observed m/z [M+H]⁺ 501.26650.34Protonated molecular ions observed in the mass spectrometer.
Key MS/MS Fragment Ion y₃ = 350.18y₃ = 499.26Mass shift in fragment ions containing the N-Me-phg residue.
HPLC Retention Time ShorterLongerIncreased hydrophobicity from the N-Me-phg residue leads to stronger retention on a reverse-phase column.

Experimental Protocols

Accurate validation requires robust and well-defined experimental methods. The following protocols provide a general guideline for the analysis of peptides containing this compound and may need optimization based on the specific peptide and instrumentation.

LC-MS/MS Protocol for Peptide Sequencing
  • Sample Preparation:

    • Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.[1]

    • Vortex the solution to ensure the peptide is fully dissolved.[1]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[1]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Data-dependent acquisition (DDA) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Collision Energy: Normalized collision energy of 25-35%.

  • Data Analysis:

    • Analyze the resulting spectra to confirm the mass of the intact peptide.

    • Perform de novo sequencing or use database search software with the mass of this compound defined as a custom modification to determine the peptide sequence from the b- and y-ion series.

    • Pay special attention to identifying the precursor ion with a subsequent neutral loss of 100 Da, confirming the presence of the Boc group.[1]

Analytical HPLC Protocol for Purity and Diastereomer Separation
  • Sample Preparation:

    • Dissolve the peptide in the initial mobile phase to a concentration of 1 mg/mL.

  • Chromatography:

    • Column: A high-resolution C18 or a chiral stationary phase column for optimal separation of diastereomers.

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow linear gradient (e.g., 20-40% B over 40 minutes) to maximize the resolution of closely eluting species.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful validation.

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_validation Validation & Purification SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide HPLC_Purification Preparative HPLC Crude_Peptide->HPLC_Purification Purification Purity_Assessment Analytical HPLC (Purity & Diastereomers) HPLC_Purification->Purity_Assessment Purity Check LCMS LC-MS/MS Analysis (Sequence Validation) HPLC_Purification->LCMS Sequence Check NMR NMR Spectroscopy (Structural Confirmation) HPLC_Purification->NMR Optional Pure_Peptide Purified & Validated Peptide Purity_Assessment->Pure_Peptide LCMS->Pure_Peptide NMR->Pure_Peptide

Caption: General workflow for the synthesis and validation of peptides containing this compound.

Signaling Pathways and Logical Relationships

The validation process follows a logical progression from initial synthesis to final characterization.

Validation_Logic Start Synthesized Peptide Mass_Check Correct Molecular Weight? Start->Mass_Check Sequence_Check Correct Sequence? Mass_Check->Sequence_Check Yes Repurify Repurify / Re-synthesize Mass_Check->Repurify No Purity_Check Sufficient Purity? Sequence_Check->Purity_Check Yes Sequence_Check->Repurify No Validated Validated Peptide Purity_Check->Validated Yes Purity_Check->Repurify No Repurify->Start

Caption: Logical decision workflow for peptide validation.

References

Safety Operating Guide

Personal protective equipment for handling Boc-N-ME-phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

Boc-protected amino acids are generally considered to be of low hazard. However, as with any chemical reagent, caution should be exercised. The powdered form presents a potential inhalation risk, and direct contact with skin and eyes should be avoided.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][2]Prevents skin contact. Gloves should be inspected before use and disposed of properly.[1][3]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2]Protects eyes from dust particles and accidental splashes.
Skin and Body Protection Laboratory coat.[1][4]Protects skin and clothing from contamination.
Respiratory Protection Work in a well-ventilated area, such as a chemical fume hood.[1][2]Minimizes inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling Boc-N-ME-phg-OH is essential for safety and to maintain the integrity of the compound.

2.1 Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]

2.2 Handling and Use

  • Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to control dust and vapor exposure.[1][2]

  • Weighing: Use a tared weigh boat and handle with care to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. For applications sensitive to air and moisture, consider handling under an inert atmosphere (e.g., argon or nitrogen).[4]

2.3 Spill and Leak Procedures

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.[1]

2.4 Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[4]

  • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weigh boats, and absorbent pads, should be collected in a designated hazardous waste container.[2][4]

  • Solutions: Collect aqueous and organic solutions containing the compound in separate, appropriately labeled hazardous waste containers.[4]

Emergency Procedures

In case of accidental exposure, follow these immediate first-aid measures and seek medical attention if symptoms persist.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[5]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][3]

Visual Workflow and Decision-Making Diagrams

The following diagrams provide a visual representation of the handling workflow and emergency response logic.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Prep Prepare Work Area in Fume Hood Store->Prep Transport to Lab Weigh Weigh Compound Prep->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Use Use in Experiment PrepareSol->Use CollectWaste Collect Contaminated Waste Use->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose via EHS LabelWaste->Dispose

Caption: Workflow for Handling this compound.

G Exposure Exposure Occurs SkinContact SkinContact Exposure->SkinContact Skin Contact? Action Action WashSkin Wash with Soap & Water SkinContact->WashSkin Yes EyeContact Eye Contact? SkinContact->EyeContact No SeekMedical Seek Medical Attention if Symptoms Persist WashSkin->SeekMedical FlushEyes Flush Eyes for 15 min EyeContact->FlushEyes Yes Inhalation Inhalation? EyeContact->Inhalation No FlushEyes->SeekMedical FreshAir Move to Fresh Air Inhalation->FreshAir Yes Ingestion Ingestion? Inhalation->Ingestion No FreshAir->SeekMedical RinseMouth Rinse Mouth with Water Ingestion->RinseMouth Yes Ingestion->SeekMedical No RinseMouth->SeekMedical

Caption: Emergency Response for Accidental Exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.